molecular formula C6H6FNO3S B136576 N-Fluoro-4-methylpyridinium-2-sulfonate CAS No. 147540-88-3

N-Fluoro-4-methylpyridinium-2-sulfonate

Cat. No.: B136576
CAS No.: 147540-88-3
M. Wt: 191.18 g/mol
InChI Key: CZLMNRIAOUVXNU-UHFFFAOYSA-N
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Description

N-Fluoro-4-methylpyridinium-2-sulfonate is a useful research compound. Its molecular formula is C6H6FNO3S and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-fluoro-4-methylpyridin-1-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c1-5-2-3-8(7)6(4-5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLMNRIAOUVXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C=C1)F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372042
Record name 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147540-88-3
Record name 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Fluoro-4-methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and applications of N-Fluoro-4-methylpyridinium-2-sulfonate, a versatile and reactive electrophilic fluorinating agent. As a zwitterionic N-F reagent, it offers unique properties and has garnered interest in the field of organic synthesis, particularly in the preparation of fluorinated molecules for pharmaceutical and agrochemical applications. This document, intended for researchers and professionals in drug development, details the scientific principles and practical methodologies associated with this compound.

Introduction: The Significance of Electrophilic Fluorination and N-F Reagents

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, the development of efficient and selective fluorination methods is a cornerstone of modern medicinal chemistry. Electrophilic fluorination, which involves the transfer of a formal "F+" equivalent to a nucleophilic substrate, has emerged as a powerful strategy for the synthesis of organofluorine compounds.[2]

Among the arsenal of electrophilic fluorinating agents, N-F reagents have gained prominence due to their stability, ease of handling, and tunable reactivity compared to hazardous alternatives like elemental fluorine.[3] this compound belongs to the class of zwitterionic N-fluoropyridinium salts, which are noted for their efficacy in various fluorination reactions.[4]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the precursor, 4-methylpyridinium-2-sulfonate, followed by direct fluorination.

Step 1: Synthesis of the Precursor, 4-Methylpyridinium-2-sulfonate

The synthesis of the zwitterionic precursor, 4-methylpyridinium-2-sulfonate, begins with the commercially available 2-amino-4-methylpyridine. The synthetic pathway involves a diazotization reaction followed by sulfonation.

Diagram of the Synthesis of 4-Methylpyridinium-2-sulfonate

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonation 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Diazonium Salt Diazonium Salt 2-Amino-4-methylpyridine->Diazonium Salt NaNO2, H2SO4 0-5 °C 4-Methylpyridinium-2-sulfonate 4-Methylpyridinium-2-sulfonate Diazonium Salt->4-Methylpyridinium-2-sulfonate SO2, CuCl2 (Sandmeyer-type reaction)

Caption: Synthetic pathway for 4-methylpyridinium-2-sulfonate.

Detailed Experimental Protocol for the Synthesis of 4-Methylpyridine-2-sulfonic acid:

This protocol is adapted from established procedures for the synthesis of pyridinesulfonic acids from the corresponding aminopyridines.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-methylpyridine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

  • Sulfonation (Sandmeyer-type Reaction):

    • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, to yield 4-methylpyridine-2-sulfonic acid as a crystalline solid.[5][6]

Step 2: Fluorination of 4-Methylpyridinium-2-sulfonate

The final step involves the direct fluorination of the pyridinium sulfonate precursor using a dilute mixture of fluorine gas in an inert gas.

Diagram of the Fluorination of 4-Methylpyridinium-2-sulfonate

G 4-Methylpyridinium-2-sulfonate 4-Methylpyridinium-2-sulfonate This compound This compound 4-Methylpyridinium-2-sulfonate->this compound 10% F2 / N2 Acetonitrile -40 °C to -10 °C

Caption: Fluorination of the zwitterionic precursor.

Detailed Experimental Protocol for Fluorination:

Caution: This reaction involves the use of elemental fluorine, which is highly toxic and reactive. This procedure should only be carried out by trained personnel in a specialized laboratory with appropriate safety equipment, including a well-ventilated fume hood and materials resistant to fluorine.

  • Reaction Setup:

    • In a fluoropolymer (e.g., FEP or PFA) reaction vessel equipped with a gas inlet, a gas outlet, a low-temperature thermometer, and a magnetic stirrer, suspend or dissolve 4-methylpyridinium-2-sulfonate in a suitable anhydrous solvent such as acetonitrile.

    • Cool the reaction mixture to between -40 °C and -10 °C.

  • Fluorination:

    • Pass a gaseous mixture of 10% fluorine in nitrogen through the stirred suspension or solution.

    • The reaction progress can be monitored by quenching aliquots of the reaction mixture and analyzing for the disappearance of the starting material by a suitable technique (e.g., NMR spectroscopy).

  • Work-up and Isolation:

    • Once the reaction is complete, purge the system with nitrogen to remove any residual fluorine.

    • The solvent can be removed under reduced pressure.

    • The resulting solid, this compound, can be purified by washing with a non-polar solvent to remove any impurities. The product is typically a stable, crystalline solid.[4]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are commonly employed.

Physicochemical Properties
PropertyValueReference
CAS Number 147540-88-3[5]
Molecular Formula C₆H₆FNO₃S[7]
Molecular Weight 191.18 g/mol [7]
Appearance Solid[8]
Storage Temperature Ambient[8]
Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group and the aromatic protons on the pyridinium ring. The chemical shifts of the ring protons will be downfield due to the electron-withdrawing nature of the positively charged nitrogen and the sulfonate group. The methyl group protons will appear as a singlet in the upfield region. The chemical shifts for the pyridinium protons in N-fluoropyridinium salts are typically observed in the range of 8.0-9.5 ppm.[9][10]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule. The carbon atoms of the pyridinium ring will resonate at lower field (typically 120-150 ppm) due to the aromaticity and the influence of the heteroatoms.[11][12] The methyl carbon will appear at a much higher field.

  • ¹⁹F NMR: The fluorine-19 NMR spectrum is a crucial tool for characterizing N-F compounds. A single resonance is expected for the fluorine atom attached to the nitrogen. The chemical shift of the ¹⁹F signal in N-fluoropyridinium salts is sensitive to the electronic environment and can provide valuable information about the compound's structure and purity.[13]

3.2.2. Infrared (IR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber Range (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1640-1580C=C and C=N stretching of the pyridinium ring[14]
1250-1150Asymmetric SO₃ stretching of the sulfonate group[15]
1080-1030Symmetric SO₃ stretching of the sulfonate group[15]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecular ion [M+H]⁺ or [M-H]⁻ may be observed. Fragmentation patterns can also provide structural information, with potential cleavages occurring at the N-F bond and fragmentation of the pyridinium ring.[16][17]

Applications in Organic Synthesis: An Electrophilic Fluorinating Agent

This compound serves as an effective electrophilic fluorinating agent for a variety of nucleophilic substrates. Its zwitterionic nature can influence its solubility and reactivity profile.

Fluorination of Active Methylene Compounds

One of the primary applications of N-fluoropyridinium salts is the fluorination of active methylene compounds, such as β-ketoesters and malonates. These reactions are fundamental in the synthesis of α-fluorinated carbonyl compounds, which are valuable building blocks in medicinal chemistry.[18]

Diagram of the Fluorination of a β-Ketoester

G Beta-Ketoester Beta-Ketoester Enolate Enolate Beta-Ketoester->Enolate Base Alpha-Fluoro-Beta-Ketoester Alpha-Fluoro-Beta-Ketoester Enolate->Alpha-Fluoro-Beta-Ketoester Reagent This compound Reagent->Alpha-Fluoro-Beta-Ketoester Electrophilic Fluorination

Caption: General scheme for the fluorination of β-ketoesters.

Fluorination of Aromatic Compounds

Electrophilic aromatic substitution with N-F reagents provides a direct route to aryl fluorides. The regioselectivity of the fluorination is governed by the nature of the substituents on the aromatic ring. Electron-rich aromatic compounds are generally good substrates for this transformation.[3][19]

Safety and Handling

This compound, like other electrophilic fluorinating agents, must be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and reducing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a valuable electrophilic fluorinating agent with applications in the synthesis of fluorinated organic molecules. Its preparation from readily available starting materials and its solid, easy-to-handle nature make it an attractive reagent for researchers in organic and medicinal chemistry. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective and responsible use in the laboratory.

References

  • Nitrogen-Based Fluorinating Agents. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]

  • Umemoto, T., & Ishii, T. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 131(1), 2-18.
  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(1), 1-44.
  • Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. Tetrahedron Letters, 47(36), 6461-6464.
  • Musil, Z., Holcapek, M., & Kunes, J. (2008). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 13(9), 2098-2108.
  • Wikipedia contributors. (2023, November 28). Pyridinium. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 29). Electrophilic fluorination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Umemoto, T., Fukami, S., Nagayoshi, M., & Harger, M. J. (1995). N-Fluoropyridinium Salt Electrophilic Fluorination for Preparing Alkyl Fluorides. Journal of the American Chemical Society, 117(35), 8999-9000.
  • Musil, Z., Holcapek, M., & Kunes, J. (2008). Preparation and Identification of Some New Pyridinium Salts. Molecules, 13(9), 2098-2108.
  • Nedoshivin, I. Y., et al. (2023). Domino Approach for the Synthesis of Pyridinium Salts and 1,2,3,8a-Tetrahydroimidazo[1,2-a]pyridines from 2-Imidazolines and Propiolic Acid Esters. The Journal of Organic Chemistry, 88(15), 10439-10451.
  • Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles.
  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2019). Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science, 22(4), 16-21.
  • Gerken, M., & Boatz, J. A. (2016). Supplementary Information for: The Elusive N-Fluoropyridinium Cation: A Combined Experimental and Theoretical Study. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Retrieved from [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pyridinium fluorosulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pyridinium-based ionic liquids [HPyr][Br], [HPyr][TFA]. Retrieved from [Link]

  • PubChem. (n.d.). 4-methylpyridine-2-sulfonic Acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-METHYLPYRIDINE-2-SULFONIC ACID. Retrieved from [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 29). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Wang, Y., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 13(3), e0193733.
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  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

Sources

"N-Fluoro-4-methylpyridinium-2-sulfonate CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Fluoro-4-methylpyridinium-2-sulfonate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a specialized electrophilic fluorinating agent. It details the compound's chemical identity, molecular structure, synthesis, and applications in modern organic chemistry. Designed for researchers and professionals in drug development and fine chemical synthesis, this document synthesizes core chemical data with practical insights into its reactivity and handling. By exploring its mechanistic pathways and providing a framework for its application, this guide serves as an essential resource for leveraging this reagent's unique properties in the synthesis of fluorinated molecules, which are of growing importance in the pharmaceutical and agrochemical industries.

Introduction to a Specialized N-F Reagent

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] This has led to a significant number of pharmaceuticals and agrochemicals containing fluorine.[2][3]

Electrophilic fluorination has emerged as a direct and powerful method for the selective installation of fluorine.[2] This has driven the development of various "N-F" reagents, which are prized for their relative safety and ease of handling compared to elemental fluorine.[4] this compound belongs to a class of zwitterionic N-fluoropyridinium salts developed to offer a broad range of fluorinating power with high selectivity.[4] Unlike more common reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), the pyridinium sulfonate series presents a unique structural motif where the counter-ion is covalently tethered to the pyridinium ring, influencing properties such as solubility and reactivity. This guide focuses specifically on the 4-methyl derivative, providing a detailed examination of its chemical and physical properties, synthesis, and utility.

Physicochemical Properties and Identification

Accurate identification is critical for the safe and effective use of any chemical reagent. This compound is identified by the CAS Number 147540-88-3 .[5][6][7][8][9] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 147540-88-3[5][6][7]
Molecular Formula C₆H₆FNO₃S[5][6]
Molecular Weight 191.18 g/mol [5][6]
IUPAC Name 1-fluoro-4-methylpyridin-1-ium-2-sulfonic acid[10]
Synonyms 1-fluoro-4-methyl-2-pyridiniumsulfonate[5]
InChI Key CZLMNRIAOUVXNU-UHFFFAOYSA-N[5][6]
SMILES O=S(C1=CC(C)=CC=[N+]1F)([O-])=O[7]
Physical Form Solid[5]
Molecular Structure

This compound is a zwitterionic, or inner salt, compound. The molecule consists of a pyridinium ring that is N-fluorinated and substituted with a methyl group at the 4-position. A sulfonate group (-SO₃⁻) is attached at the 2-position, balancing the positive charge on the pyridinium nitrogen. This internal salt structure is a key feature, distinguishing it from N-fluoropyridinium salts with separate counter-ions like tetrafluoroborate or triflate.

Synthesis_Pathway start 4-Methylpyridinium-2-sulfonate product This compound start->product Direct Fluorination reagent 10% F₂ / N₂ (Acetonitrile/Water, -40 to -10 °C) reagent->product

Caption: General synthesis pathway for this compound.

Mechanism of Electrophilic Fluorination

This compound acts as a source of an electrophilic fluorine atom ("F⁺" equivalent). The reaction with a nucleophilic substrate, such as a carbanion, enolate, or electron-rich aromatic ring, proceeds via a nucleophilic attack on the fluorine atom. This displaces the pyridine moiety, which serves as a good leaving group, to form the new C-F bond. The zwitterionic nature of the reagent can influence its reactivity and solubility, with some derivatives showing low solubility in common organic solvents, which in turn can temper their reactivity. [4]

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the electrophilic fluorination of a wide range of organic substrates. [4]

  • Fluorination of Carbanions and Enolates: It can be used to synthesize α-fluorocarbonyl compounds by reacting with enolates or silyl enol ethers. These products are valuable building blocks in pharmaceutical synthesis.

  • Fluorination of Aromatic and Heteroaromatic Compounds: Electron-rich aromatic systems can be directly fluorinated. The selectivity of this reaction is often dictated by the directing effects of the substituents on the aromatic ring.

  • Asymmetric Fluorination: While the parent reagent is achiral, it serves as a foundational structure for the development of chiral N-F reagents. The principles governing its reactivity inform the design of more complex systems for enantioselective fluorination.

The reactivity of this class of reagents is influenced by the electronic nature of substituents on the pyridine ring. Electron-donating groups (like the 4-methyl group) can slightly increase the electron density on the ring, potentially modulating the electrophilicity of the N-F bond compared to unsubstituted or electron-withdrawing-substituted analogs. However, a significant drawback noted for some members of this zwitterionic class is their low solubility in organic solvents, which can limit their reactivity and require specific solvent systems for effective use. [4]

Experimental Protocol: General Procedure for Fluorination

This section provides a generalized, self-validating protocol for the electrophilic fluorination of an active methylene compound using this compound.

Objective: To synthesize an α-fluorinated product from a generic active methylene substrate.

Materials:

  • Active methylene substrate (e.g., diethyl malonate)

  • Base (e.g., Sodium Hydride, NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Methodology:

  • Preparation of the Nucleophile (Enolate Formation):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the active methylene substrate (1.0 eq) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the base (e.g., NaH, 1.1 eq) portion-wise. Causality: The use of a strong, non-nucleophilic base is crucial to deprotonate the acidic C-H bond quantitatively, forming the enolate nucleophile without competing side reactions. The reaction is performed at 0 °C to control the exotherm of the deprotonation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete enolate formation.

  • Electrophilic Fluorination:

    • In a separate flask, dissolve this compound (1.2 eq) in a suitable anhydrous solvent (e.g., THF or acetonitrile). Causality: A slight excess of the fluorinating agent ensures complete consumption of the valuable substrate.

    • Cool the enolate solution back to 0 °C.

    • Add the solution of the fluorinating agent dropwise to the enolate solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Causality: Quenching with a mild acid protonates any remaining base and neutralizes the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure α-fluorinated product.

cluster_prep Step 1: Enolate Formation cluster_reaction Step 2: Fluorination cluster_workup Step 3: Work-up & Purification A Dissolve Substrate in Anhydrous THF B Cool to 0 °C A->B C Add Base (e.g., NaH) B->C D Stir to Form Enolate C->D E Add Solution of N-F Reagent D->E F Monitor by TLC E->F G Quench with NH₄Cl (aq) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify via Column Chromatography I->J K α-Fluorinated Product J->K Obtain Pure Product

Caption: Experimental workflow for electrophilic fluorination.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate precautions in a well-ventilated fume hood.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.
Acute Toxicity, InhalationGHS07WarningH332: Harmful if inhaled.
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation. [5][11]
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation. [5][11]
STOT - Single ExposureGHS07WarningH335: May cause respiratory irritation. [11]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [11]* P280: Wear protective gloves/eye protection/face protection. [11]* P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [11]* P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5][11]* P403 + P233: Store in a well-ventilated place. Keep container tightly closed. [5][11] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. [5][11][12]

Conclusion

This compound is a valuable member of the N-F class of electrophilic fluorinating agents. Its zwitterionic structure imparts unique solubility and reactivity profiles. While it may be less common than other commercial N-F reagents, it represents an important structural class and provides a reliable method for the introduction of fluorine into organic molecules. Understanding its synthesis, mechanism, and handling is key for chemists aiming to leverage its capabilities in the synthesis of complex, high-value fluorinated compounds for the pharmaceutical and agrochemical sectors.

References

  • This compound | cas: 147540-88-3. Finetech Industry Limited. [Link]

  • 147540-88-3 | N-Fluoro-4-methylpyridinium-2-sulphonate. Fluoropharm. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 125(5), 785-797. [Link]

  • This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

  • 1-Fluoro-4-methylpyridin-1-ium-2-sulfonic acid. PubChem. [Link]

  • Poss, A. J., & Umemoto, T. (1994). An improved method for preparing n-fluorosulfonimides.
  • Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. LinkedIn. [Link]

  • Boudakian, M. M. (1972). Method for the preparation of stable 4-fluoropyridine salts.
  • Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic and Medicinal Chemistry International Journal, 3(4). [Link]

Sources

An In-depth Technical Guide to the Mechanism of Electrophilic Fluorination with N-Fluoropyridinium Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made organofluorine compounds invaluable in pharmaceuticals, agrochemicals, and materials science.[1][2] Among the various methods to forge a carbon-fluorine bond, electrophilic fluorination has emerged as a powerful strategy, offering a complementary approach to traditional nucleophilic methods. This guide provides a deep dive into the mechanistic intricacies of electrophilic fluorination using a prominent class of reagents: N-fluoropyridinium salts.

N-Fluoropyridinium Salts: A Tunable Platform for Electrophilic Fluorination

N-fluoropyridinium salts are cationic reagents characterized by a fluorine atom directly attached to the nitrogen of a pyridine ring.[3][4] Their popularity stems from their relative stability, ease of handling compared to gaseous fluorine, and, most importantly, their tunable reactivity.[3][5][6] By modifying the substituents on the pyridine ring and altering the counter-anion, a spectrum of reagents with varying fluorinating power can be accessed, allowing for the selective fluorination of a wide array of nucleophiles.[3][5]

The general structure of an N-fluoropyridinium salt consists of a pyridinium cation, where the nitrogen is bonded to a fluorine atom, and an associated counter-anion (e.g., triflate, tetrafluoroborate). The electrophilicity of the fluorine atom is a direct consequence of the positively charged nitrogen, which withdraws electron density from the N-F bond.[7]

Synthesis and Stability:

These salts are typically synthesized by the direct fluorination of the corresponding pyridine derivative with elemental fluorine, often diluted with an inert gas like nitrogen, in the presence of a suitable acid or Lewis acid.[3] The stability of N-fluoropyridinium salts is a crucial practical consideration. Generally, their stability decreases as their fluorinating power increases. Salts with electron-withdrawing groups on the pyridine ring are more reactive and less stable. The choice of counter-anion also plays a role in the salt's physical properties and, to a lesser extent, its reactivity. While many are stable, crystalline solids, some, particularly those with perchlorate counter-anions, can be shock-sensitive and require careful handling.[8]

The Core Mechanism: A Tale of Two Pathways

The precise mechanism of electrophilic fluorination with N-fluoropyridinium salts has been a subject of considerable investigation and debate. The reaction outcome is often rationalized by considering two primary, and sometimes competing, pathways: a direct bimolecular nucleophilic substitution (SN2) and a single electron transfer (SET) process.[7][9] The operative mechanism is highly dependent on the nature of the nucleophile, the specific N-fluoropyridinium salt employed, and the reaction conditions.

The SN2 Pathway: A Direct Fluorine Transfer

In the SN2 mechanism, the nucleophile directly attacks the electrophilic fluorine atom of the N-fluoropyridinium salt, leading to the simultaneous cleavage of the N-F bond and the formation of the new carbon-fluorine bond.[7][10] This is a concerted, one-step process.

SN2_Mechanism Reactants Nu:⁻ + F-N⁺-Py TS [Nu---F---N⁺-Py]‡ Reactants->TS Direct Attack Products Nu-F + N-Py TS->Products Bond Formation/Cleavage

Caption: The SN2 pathway for electrophilic fluorination.

This pathway is generally favored for "hard" nucleophiles and in reactions where there is a significant difference in the redox potentials of the nucleophile and the fluorinating agent, making electron transfer less favorable.

The Single Electron Transfer (SET) Pathway: A Stepwise Process

The SET mechanism involves the initial transfer of a single electron from the nucleophile to the N-fluoropyridinium salt. This generates a radical cation of the nucleophile and a neutral N-fluoropyridinyl radical. Subsequent fragmentation of the N-fluoropyridinyl radical yields a fluoride radical and a pyridine molecule. The fluoride radical then combines with the nucleophilic radical cation to form the fluorinated product.

SET_Mechanism Reactants Nu:⁻ + F-N⁺-Py Intermediate1 [Nu•]⁺ + [F-N•-Py] Reactants->Intermediate1 Single Electron Transfer Intermediate2 [Nu•]⁺ + F• + N-Py Intermediate1->Intermediate2 N-F Bond Cleavage Products Nu-F + N-Py Intermediate2->Products Radical Recombination

Caption: The Single Electron Transfer (SET) pathway.

The SET pathway is more likely to be operative with "soft," easily oxidizable nucleophiles, such as certain enolates, organometallic reagents, and electron-rich aromatic compounds.[7] The formation of radical intermediates in the SET pathway can sometimes lead to side products, which can be a diagnostic indicator of this mechanism.

Factors Influencing the Mechanistic Dichotomy

Several factors can influence whether the SN2 or SET pathway is favored in a given electrophilic fluorination reaction:

  • Nature of the Nucleophile: The oxidation potential of the nucleophile is a key determinant. Nucleophiles with low oxidation potentials are more prone to engage in a SET process.

  • Structure of the N-Fluoropyridinium Salt: The reduction potential of the fluorinating agent is critical. More reactive N-fluoropyridinium salts with electron-withdrawing substituents have higher reduction potentials and are more likely to accept an electron, favoring the SET mechanism.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the charged intermediates and transition states in both pathways.

  • Additives: The presence of Lewis acids or other additives can modulate the reactivity of both the nucleophile and the fluorinating agent, potentially shifting the mechanistic balance.

Practical Implications for the Synthetic Chemist

A thorough understanding of the mechanistic underpinnings of electrophilic fluorination with N-fluoropyridinium salts is crucial for reaction design and optimization.

Reagent Selection

The choice of the N-fluoropyridinium salt is paramount for a successful fluorination reaction. A more reactive reagent is not always better, as it can lead to decreased selectivity and the formation of byproducts. A general trend in reactivity is observed based on the electronic nature of the substituents on the pyridine ring.

N-Fluoropyridinium Salt DerivativeRelative Fluorinating Power
N-Fluoro-2,4,6-trimethylpyridiniumLow
N-FluoropyridiniumIntermediate
N-Fluoro-3,5-dichloropyridiniumHigh
N,N'-Difluoro-2,2'-bipyridiniumVery High

This table provides a qualitative comparison of reactivity. The actual reactivity can be influenced by the counter-ion and reaction conditions.[5][11]

Substrate Scope

N-fluoropyridinium salts have been successfully employed to fluorinate a wide range of nucleophiles, including:

  • Enolates and Silyl Enol Ethers: One of the most common applications, providing access to α-fluorocarbonyl compounds.

  • Activated Aromatic and Heteroaromatic Compounds: Direct C-H fluorination of electron-rich arenes.

  • Carbanions: Including Grignard reagents and organolithiums.

  • Alkenes and Alkynes: In the presence of a suitable catalyst or initiator.

  • Sulfides: To generate α-fluorosulfides.

Typical Reaction Conditions

Electrophilic fluorinations with N-fluoropyridinium salts are typically carried out under anhydrous conditions, as the reagents can be sensitive to moisture.[8]

  • Solvents: Aprotic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran are commonly used.

  • Temperature: Reactions are often conducted at or below room temperature to control reactivity and improve selectivity. For less reactive substrates, elevated temperatures may be necessary.[5]

  • Inert Atmosphere: Reactions are usually performed under an inert atmosphere of nitrogen or argon to prevent side reactions with atmospheric moisture and oxygen.

Experimental Protocol: A Representative Procedure for the α-Fluorination of a Ketone

This protocol provides a general guideline for the α-fluorination of a ketone via its silyl enol ether using N-fluoropyridinium triflate.

Materials:

  • Silyl enol ether of the desired ketone

  • N-Fluoropyridinium triflate

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the silyl enol ether (1.0 equivalent) and dissolved in anhydrous acetonitrile under an inert atmosphere.

  • Reagent Addition: N-Fluoropyridinium triflate (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-fluoroketone.

Conclusion

N-fluoropyridinium salts are versatile and powerful reagents for electrophilic fluorination, a cornerstone transformation in modern synthetic chemistry. The mechanistic landscape of these reactions is nuanced, with a delicate balance between SN2 and SET pathways governing the outcome. By understanding the factors that influence this dichotomy, researchers can make informed decisions regarding reagent selection and reaction conditions to achieve efficient and selective fluorination of a diverse range of substrates. This knowledge is critical for the continued development of novel fluorinated molecules with significant potential in medicine and materials science.

References

  • Bryn Mawr College. Electrophilic Fluorination. [Link]

  • Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. [Link]

  • Umemoto, T. (2006). N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. In Advances in Organic Synthesis (Vol. 2, pp. 159-183). Bentham Science Publishers. [Link]

  • Stang, P. J., & Resnati, G. (1995). Electrophilic NF Fluorinating Agents. Chemical Reviews, 95(5), 1299-1326. [Link]

  • Umemoto, T., & Tomita, K. (1988). N-Fluoropyridinium Triflate and Its Analogs: Widely Applicable, Stable Fluorinating Agents. Organic Syntheses, 66, 116. [Link]

  • Rozatian, N., & Hodgson, D. R. W. (2021). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57(6), 683-712. [Link]

  • Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. [Link]

  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752-1813. [Link]

  • Umemoto, T., Fukami, S., Tomizawa, G., Harasawa, K., Kawada, K., & Tomita, K. (1990). Synthesis, Properties, and Reactivity of N,N'-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. The Journal of Organic Chemistry, 55(1), 1-11. [Link]

  • Zaikin, P. A., & Borodkin, G. I. (2019). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. In Electrophilic and Oxidative Fluorination of Aromatic Compounds. [Link]

  • Singh, A. K., & Singh, R. P. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(14), 5364. [Link]

  • Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • Singh, P., & Kumar, A. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. Organic and Medicinal Chemistry International Journal, 4(2). [Link]

  • Umemoto, T., Singh, R. P., & Shibata, N. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752-1813. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Al-Zoubi, R. M., & Al-Masri, A. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(2), 269. [Link]

Sources

"zwitterionic N-F fluorinating agents discovery and development"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Development of Zwitterionic N-F Fluorinating Agents

Abstract

The strategic incorporation of fluorine into organic molecules is a paramount strategy in the design of modern pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive technical examination of the discovery, rationale, and application of zwitterionic N-F fluorinating agents. We move beyond a simple chronological recounting to explore the fundamental design principles that address the limitations of preceding reagents. This whitepaper details the causality behind their development, offers practical experimental protocols, and presents a comparative analysis against established fluorinating agents. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage these advanced reagents in their work.

The Evolving Landscape of Electrophilic Fluorination

The quest for safe and selective methods to forge carbon-fluorine bonds has been a central theme in synthetic chemistry for decades. Early methods using hazardous reagents like elemental fluorine (F₂) necessitated the development of tamer, more user-friendly alternatives. This led to the rise of electrophilic fluorinating agents containing a polarized nitrogen-fluorine (N-F) bond, which act as a source of an "F⁺" equivalent.[1][2] This class of reagents, including commercially successful examples like N-fluorobenzenesulfonimide (NFSI) and the cationic salt Selectfluor®, revolutionized the field by providing stable, easy-to-handle crystalline solids.[1][3]

However, even these second-generation reagents presented challenges. Cationic salts like N-fluoropyridinium triflates, while powerful, often exhibited poor solubility in many common organic solvents.[4] This limitation constrained their application and prompted chemists to ask a critical question: How can we retain the high reactivity of a cationic N-F center while improving solubility and versatility? The answer lay in a novel design philosophy: the zwitterion.

The Zwitterionic Concept: A Paradigm Shift in Reagent Design

A zwitterion is a neutral molecule that possesses distinct, covalently linked positive and negative centers. The core innovation in designing zwitterionic N-F agents was to build a molecule containing the requisite cationic nitrogen (the N⁺-F moiety) while also incorporating an anionic functional group, such as a sulfonate (-SO₃⁻), into the same molecular framework.

Causality in Design: Addressing Key Limitations

The decision to pursue a zwitterionic structure was a direct response to the shortcomings of existing reagents:

  • Solving the Solubility Problem: The primary driver was to enhance solubility. Early N-fluoropyridinium salts were often highly crystalline and sparingly soluble, complicating reaction setups.[4] By incorporating an anionic group, the resulting zwitterion, while overall neutral, possesses a high degree of polarity, dramatically improving its solubility profile in a wider range of organic solvents.

  • Tuning Reactivity: The fluorinating power of N-F reagents is dictated by the electron density at the nitrogen atom; more electron-withdrawing groups increase the electrophilicity of the fluorine.[1] In a zwitterionic pyridinium series, for example, substituents on the pyridine ring can be systematically varied to create a spectrum of reagents with finely-tuned reactivity, from mild agents for sensitive substrates to powerful ones for less reactive molecules.[4]

  • Enhancing Selectivity: The tethered anion is not merely a spectator. It can actively participate in the reaction's transition state. A prime example is the high ortho-selectivity observed in the fluorination of phenols using N-fluoropyridinium-2-sulfonate. This is attributed to a hydrogen-bonding interaction between the phenol's hydroxyl group and the reagent's sulfonate anion, which pre-organizes the substrate for a directed fluorination.[4][5]

Milestone Development: The N-Fluoropyridinium Sulfonates

A landmark achievement in this field was the disclosure of zwitterionic N-fluoropyridinium salts by Umemoto and coworkers in 1995.[4][5] This family of reagents, specifically N-fluoropyridinium-2-sulfonates, became the archetypal example of the zwitterionic approach.

Experimental Protocol: Synthesis of a Representative Zwitterionic Reagent

The following protocol is representative of the synthesis of N-fluoro-pyridinium-2-sulfonate derivatives, which involves the direct fluorination of the zwitterionic precursor.

Objective: To synthesize an N-fluoropyridinium-2-sulfonate reagent.

Methodology:

  • Precursor Synthesis: The starting pyridinium-2-sulfonate is prepared from the corresponding 2-chloropyridine via reaction with sodium sulfite.[4]

  • Reaction Setup: The pyridinium-2-sulfonate precursor (1.0 eq) is suspended in anhydrous acetonitrile in a fluoropolymer reaction vessel. For less soluble precursors, a co-solvent like water may be used.[4]

  • Fluorination: The suspension is cooled to between -40 °C and -10 °C. A gaseous mixture of 10% F₂ in N₂ is bubbled through the vigorously stirred suspension.

    • Scientist's Note: The direct use of diluted F₂ gas is a hazardous operation that requires specialized equipment and safety protocols. The reaction is highly exothermic and must be carefully controlled.

  • Monitoring: The reaction is monitored by periodically taking an aliquot, quenching it with an acidic potassium iodide solution, and titrating the liberated iodine to determine the consumption of the starting material.

  • Work-up and Isolation: Upon completion, the system is purged with dry nitrogen to remove residual fluorine gas. The solid product is isolated by filtration, washed with cold, anhydrous acetonitrile, and dried under vacuum. These N-F reagents are typically stable, crystalline solids.[4][5]

Experimental Protocol: Electrophilic Fluorination of an Active Methylene Compound

Objective: To perform a selective monofluorination of a β-ketoester using a zwitterionic N-F reagent.

Methodology:

  • Substrate Preparation: A solution of the β-ketoester (e.g., ethyl 2-cyclopentanonecarboxylate, 1.0 eq) is prepared in anhydrous acetonitrile in an inert atmosphere (N₂ or Ar).

  • Reagent Addition: The zwitterionic N-fluoropyridinium-2-sulfonate (1.1 eq) is added to the solution in one portion at room temperature.

  • Reaction: The mixture is stirred at room temperature. Reaction progress is monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Quenching and Extraction: The solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine.

    • Scientist's Note: The aqueous wash is highly effective at removing the pyridinium-sulfonic acid byproduct, which is a key advantage of these reagents.[4]

  • Purification and Analysis: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the α-fluorinated β-ketoester. The structure and purity are confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry.

Comparative Analysis and Data

While zwitterionic reagents offer distinct advantages, the choice of fluorinating agent is always case-specific. The following table provides a comparative overview.

FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)Zwitterionic N-Fluoropyridinium-2-sulfonate
Reagent Class Cationic SaltNeutral ImideZwitterion
Structure Quaternary diammonium saltSulfonimidePyridinium sulfonate inner salt
Fluorinating Power Very HighHighTunable (Low to Very High)[4]
Solubility High in polar solvents (MeCN, H₂O)Good in many organic solvents (DCM, THF, MeCN)Good in polar aprotic solvents (MeCN, DMF)[4]
Key Advantage High reactivity, commercially availableHigh thermal stability, broad utility[1]Tunable reactivity, byproduct easily removed[4]
Key Disadvantage Can be too reactive, leading to side reactionsByproduct removal can be challengingRequires direct fluorination for synthesis

Visualizing the Concepts

Caption: A diagram illustrating the key components of a zwitterionic N-F reagent.

Fluorination_Workflow start Substrate + Anhydrous Solvent (Inert Atmosphere) add_reagent Add Zwitterionic N-F Reagent (1.1 eq) start->add_reagent reaction Stir at Ambient Temperature (Monitor by TLC/LC-MS) add_reagent->reaction workup Aqueous Workup (Removes Byproduct) reaction->workup purification Silica Gel Chromatography workup->purification analysis NMR & MS Analysis purification->analysis end Purified Fluorinated Product analysis->end

Caption: A generalized experimental workflow for electrophilic fluorination.

Conclusion and Future Directions

The discovery and development of zwitterionic N-F fluorinating agents mark a pivotal moment in synthetic fluorine chemistry. They are a testament to the power of rational reagent design, where understanding the limitations of previous tools directly informs the creation of superior ones. The ability to fine-tune reactivity and leverage intramolecular interactions for enhanced selectivity has broadened the scope of accessible fluorinated molecules. Future research will likely focus on expanding the structural diversity of these zwitterionic platforms and developing catalytic, enantioselective variants, particularly using chiral N-F reagents derived from alkaloids or other optically active scaffolds.[4] As the demand for complex, stereodefined fluorinated compounds continues to grow, the principles pioneered by the development of zwitterionic N-F agents will undoubtedly pave the way for even more sophisticated and powerful synthetic tools.

References

  • Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Electrophilic fluorination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Zwitterionic fluorinated detergents: From design to membrane protein applications - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Electrophilic Fluorination with N-F Reagents - Organic Reactions Source: Organic Reactions URL: [Link]

  • Title: Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage Source: Juniper Publishers URL: [Link]

  • Title: Reactivities of electrophilic N–F fluorinating reagents Source: Royal Society of Chemistry URL: [Link]

Sources

Introduction: The Role and Significance of N-Fluoro-4-methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Handling of N-Fluoro-4-methylpyridinium-2-sulfonate

This compound is a member of the N-fluoropyridinium class of reagents, which have become indispensable tools in modern organic synthesis.[1] These compounds are valued as electrophilic fluorinating agents, providing a source of "F+" for the direct introduction of fluorine into a wide array of organic molecules.[1] The strategic incorporation of fluorine can profoundly alter a molecule's biological properties, including its lipophilicity, metabolic stability, and binding affinity, making these reagents particularly crucial in the fields of pharmaceutical and agrochemical development.[1]

Unlike highly reactive and hazardous sources like elemental fluorine gas, this compound is a crystalline, benchtop-stable solid, which significantly enhances its practicality and safety profile.[1] However, its inherent reactivity as an electrophile necessitates a thorough understanding of its stability and requires strict adherence to specific handling protocols. This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights into the safe and effective use of this powerful fluorinating agent.

Physicochemical and Hazard Profile

A foundational aspect of safe handling is understanding the compound's fundamental properties and associated hazards. This data, compiled from supplier safety data sheets, provides a clear and concise summary.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 147540-88-3[2]
Molecular Formula C₆H₆FNO₃S[3]
Molecular Weight 191.18 g/mol [3]
Physical Form Solid
Melting Point 203-208°C (with decomposition)[3]

Table 2: GHS Hazard and Precautionary Summary

CategoryCode(s)DescriptionSource(s)
Hazard Statements H302, H332Harmful if swallowed or if inhaled.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Signal Word Warning
Precautionary Statements P261, P264Avoid breathing dust. Wash skin thoroughly after handling.
P280Wear protective gloves/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233Store in a well-ventilated place. Keep container tightly closed.

Core Directive on Stability

The utility of this compound is directly linked to the stability of the N-F bond. Understanding the factors that compromise this bond is critical for ensuring reaction efficiency and safety.

Thermal Stability

The reagent exhibits good thermal stability at ambient temperatures, as evidenced by its classification for standard storage. However, its melting point is accompanied by decomposition, indicating that elevated temperatures will lead to degradation.[3] It is advisable to avoid prolonged heating of the solid or solutions containing the reagent unless required by a specific, validated protocol.

Chemical Stability and Incompatibility

The electrophilic nature of the N-F bond dictates the chemical stability of the compound.

  • Moisture/Protic Solvents: The primary incompatibility is with water and other protic nucleophiles. The N-F bond is susceptible to hydrolysis, which will consume the reagent and generate pyridine-based byproducts and potentially hydrofluoric acid (HF), a highly corrosive and toxic substance. This necessitates storage in a dry environment and the use of anhydrous solvents for reactions.

  • Strong Acids & Oxidizers: Co-use with strong oxidizing agents and strong acids should be avoided.[4] While the reagent itself is an oxidant (as an F+ donor), its stability can be compromised under highly acidic or oxidative conditions, leading to uncontrolled reactions or decomposition.

  • Nucleophiles: As an electrophile, it will react with a wide range of nucleophiles. This is the basis of its intended reactivity but also means it is incompatible with un-protected nucleophilic functional groups outside of the desired reaction sequence.

The diagram below illustrates the key factors that can negatively impact the reagent's integrity.

Reagent N-Fluoro-4-methylpyridinium- 2-sulfonate Moisture Moisture / Protic Solvents (e.g., H₂O, Alcohols) Reagent->Moisture leads to hydrolysis Heat Excessive Heat (> Melting Point) Reagent->Heat leads to thermal breakdown Nucleophiles Strong Nucleophiles (Unintended Reactants) Reagent->Nucleophiles leads to consumption Decomposition Decomposition (Loss of F+, generation of HF) Moisture->Decomposition Heat->Decomposition Loss Loss of Fluorinating Activity Nucleophiles->Loss Decomposition->Loss

Caption: Key factors compromising the stability of the reagent.

Handling and Experimental Protocols

Adherence to rigorous handling protocols is mandatory to ensure user safety and experimental integrity.

Personal Protective Equipment (PPE) Workflow

The minimum required PPE should always be worn when handling this compound. The following workflow ensures appropriate protection.

cluster_ppe PPE Workflow start Before Handling eyes Wear splash-proof safety goggles or face shield start->eyes Step 1 gloves Wear impervious gloves (e.g., Nitrile, Neoprene) eyes->gloves Step 2 coat Wear a flame-resistant lab coat, fully buttoned gloves->coat Step 3 resp Work in a certified chemical fume hood coat->resp Step 4 end Ready for Handling resp->end

Caption: Mandatory PPE workflow before handling the reagent.

Protocol 1: Safe Weighing and Dispensing

Causality: This protocol is designed to prevent inhalation of the solid powder and avoid contamination of the reagent and the laboratory environment.[5]

  • Preparation: Ensure the chemical fume hood sash is at the appropriate working height. Place a marble or granite balance stone inside the hood to ensure weighing accuracy.

  • Tare: Place a clean, dry weighing vessel on the balance and tare to zero.

  • Dispensing: Retrieve the reagent container from its desiccated storage location. Open the container inside the fume hood. Use a clean, dry spatula to carefully transfer the desired amount of solid to the weighing vessel.

  • Sealing: Immediately and tightly close the main reagent container to prevent atmospheric moisture uptake.

  • Cleanup: Gently wipe the spatula with a dry cloth or disposable wipe. Clean any minor spills within the fume hood immediately as per the spill protocol.

  • Transfer: Promptly transfer the weighed reagent to the reaction vessel, which should also be under an inert atmosphere if the reaction is moisture-sensitive.

Protocol 2: Emergency Spill Management

Causality: This protocol ensures rapid and safe neutralization of a small-scale spill, mitigating skin/respiratory contact and preventing environmental release.[5]

  • Evacuate and Alert: Alert personnel in the immediate area. Ensure the fume hood is operational. Do not attempt to clean a large spill or any spill outside of a fume hood without respiratory protection.

  • Contain: If the spill is contained within the fume hood, gently cover it with a dry, inert absorbent material like sand or vermiculite. Avoid raising dust.[5]

  • Neutralize (Optional but Recommended): For an added measure of safety, a weak base like sodium bicarbonate can be carefully added to the absorbent material to neutralize any potential acidic decomposition products.

  • Collect: Carefully scoop the mixture into a clearly labeled, sealable waste container.[5] Use non-sparking tools if solvents are present.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Follow with a clean water rinse and then a final wipe with a solvent like 70% ethanol.

  • Dispose: Dispose of the sealed waste container and all contaminated materials (gloves, wipes) through the institution's hazardous waste program.

First Aid and Exposure Response

A clear, logical response to accidental exposure is crucial. The following diagram outlines the immediate steps based on Safety Data Sheet recommendations.

exposure Accidental Exposure Occurs inhalation Inhalation exposure->inhalation type skin Skin Contact exposure->skin type eye Eye Contact exposure->eye type inh_action 1. Move to fresh air. 2. Keep comfortable for breathing. 3. Call a POISON CENTER or doctor if you feel unwell. inhalation->inh_action skin_action 1. Take off immediately all contaminated clothing. 2. Wash with plenty of soap and water. 3. If irritation occurs, get medical advice. skin->skin_action eye_action 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses if present. 3. If irritation persists, get medical advice. eye->eye_action

Caption: First aid response flowchart for exposure incidents.

Conclusion

This compound is a highly effective and relatively stable electrophilic fluorinating agent. Its safe and successful application hinges on a disciplined approach to handling, rooted in an understanding of its chemical nature. By recognizing its sensitivity to moisture and nucleophiles, employing appropriate personal protective equipment, and adhering to systematic protocols for weighing, storage, and spill management, researchers can confidently and safely leverage this reagent to advance their scientific objectives.

References

  • This compound. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD. Retrieved January 14, 2026, from [Link]

  • 147540-88-3 | N-Fluoro-4-methylpyridinium-2-sulphonate. (n.d.). Fluoropharm. Retrieved January 14, 2026, from [Link]

  • Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic and Medicinal Chemistry International Journal, 3(4). DOI: 10.19080/OMCIJ.2017.03.555620. Retrieved January 14, 2026, from [Link]

  • 1-Fluoro-4-methylpyridin-1-ium-2-sulfonic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

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Topic: Solubility Profiling of N-Fluoro-4-methylpyridinium-2-sulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Scientific Professional

Abstract

N-Fluoro-4-methylpyridinium-2-sulfonate (CAS No. 147540-88-3) is a significant electrophilic fluorinating agent utilized in complex organic synthesis. Despite its utility, comprehensive solubility data in common organic solvents remains largely uncharacterized in publicly accessible literature. This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this reagent. We will explore the compound's inherent physicochemical properties to predict solubility behavior, outline a detailed protocol for both qualitative and quantitative assessment, and discuss the rationale behind methodological choices. This document serves not as a repository of existing data, but as a practical, field-proven manual for generating reliable and reproducible solubility profiles in your own laboratory setting.

Introduction and Physicochemical Analysis

This compound is a solid compound with a molecular weight of 191.18 g/mol and a reported melting point of 203-208°C with decomposition.[1] Structurally, the molecule is best described as an inner salt, or zwitterion. It contains a positively charged N-fluoropyridinium cation and a negatively charged sulfonate group covalently bound to the same pyridine ring.

This zwitterionic character is the single most critical factor governing its solubility. Unlike neutral organic molecules, its dissolution is not solely dictated by "like dissolves like" principles based on polarity alone. The strong electrostatic interactions within the crystal lattice require solvents with a high dielectric constant and the ability to solvate both the cationic pyridinium ring and the anionic sulfonate group.

Predicted Solubility Behavior:

  • Low Solubility Expected in: Nonpolar and low-polarity aprotic solvents (e.g., Hexanes, Toluene, Diethyl Ether). These solvents lack the ability to overcome the compound's high lattice energy.

  • Moderate to High Solubility Expected in: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and polar protic solvents (e.g., Water, Methanol, Ethanol). These solvents can effectively solvate the charged centers of the zwitterion.

Experimental Framework for Solubility Determination

A comprehensive solubility assessment follows a two-stage process: a rapid qualitative screening to identify suitable solvents, followed by a rigorous quantitative determination in promising candidates.

Stage 1: Qualitative Solubility Screening

This initial phase aims to rapidly categorize the compound's solubility across a diverse range of solvents, providing a foundation for more resource-intensive quantitative analysis. The general principle involves observing the dissolution of a small, known amount of solute in a fixed volume of solvent.[2][3]

Experimental Protocol:

  • Preparation: Dispense 1.0 mL of each selected organic solvent into appropriately labeled 1.5 mL microcentrifuge tubes at ambient temperature (e.g., 22 ± 2°C).

  • Solute Addition: Accurately weigh and add 2.0 mg of this compound to each tube.

  • Mixing: Vortex each tube vigorously for 60 seconds.

  • Observation: Visually inspect each tube against a contrasting background. If the solid has completely dissolved, the compound is classified as "Soluble."

  • Incremental Addition (for soluble samples): To further refine the classification, continue adding 5.0 mg increments of the solute to the tubes where it was found to be soluble, vortexing for 60 seconds after each addition, until undissolved solid is observed.

  • Classification: Record the results using a standardized classification system.

Data Presentation: Qualitative Solubility of this compound

Solvent ClassSolventPredicted SolubilityObservation (e.g., Soluble, Sparingly Soluble, Insoluble)Notes
Nonpolar n-HexaneInsoluble
TolueneInsoluble
Ethers Diethyl EtherInsoluble
Tetrahydrofuran (THF)Sparingly Soluble
Halogenated Dichloromethane (DCM)Sparingly Soluble
ChloroformSparingly Soluble
Ketones AcetoneSoluble
Esters Ethyl AcetateSparingly Soluble
Polar Aprotic Acetonitrile (ACN)Soluble
Dimethylformamide (DMF)Very Soluble
Dimethyl Sulfoxide (DMSO)Very Soluble
Polar Protic MethanolVery Soluble
EthanolSoluble
IsopropanolSoluble
WaterVery Soluble

This table should be populated by the researcher based on experimental observations.

Stage 2: Quantitative Thermodynamic Solubility Determination

For solvents identified as viable during the qualitative screen, a precise determination of thermodynamic (equilibrium) solubility is required. The shake-flask method is the gold standard for this purpose, as it ensures the solution reaches equilibrium with the solid state.[4] Quantification can be reliably achieved using UV-Vis spectrophotometry, given the aromatic nature of the pyridinium ring, or by High-Performance Liquid Chromatography (HPLC).[5][6]

Mandatory Visualization: Quantitative Solubility Workflow

G Figure 1: Workflow for Quantitative Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Add excess solid solute to solvent in vials B Equilibrate on shaker (e.g., 24-48h at 25°C) A->B Ensure saturation C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm syringe filter) C->D Isolate saturated solution E Prepare serial dilutions of the clear filtrate D->E Prepare for analysis F Analyze by HPLC-UV or UV-Vis Spectrophotometry E->F H Calculate concentration from curve F->H Compare sample absorbance/ area to standards G Prepare calibration curve with known standards G->H

Caption: Workflow for Quantitative Solubility Determination.

Detailed Protocol: HPLC-UV Method

This protocol is authoritative because it incorporates a calibration standard for accuracy and specifies system suitability checks, creating a self-validating system.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic, 70:30 mixture of 0.1% Formic Acid in Water : Acetonitrile. Rationale: The acidic mobile phase ensures consistent protonation of any basic sites and improves peak shape for pyridine-containing compounds.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal absorbance between 200-400 nm; a wavelength around 260-280 nm is typically effective for pyridinium compounds.

    • Injection Volume: 10 µL.

  • Preparation of Calibration Standards:

    • Prepare a 1.0 mg/mL stock solution of this compound in a highly miscible solvent like methanol or acetonitrile.

    • Perform serial dilutions to create a set of at least five calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

    • Inject each standard in triplicate to establish a calibration curve of peak area versus concentration. The curve must have a coefficient of determination (R²) ≥ 0.995.

  • Equilibrium Sample Preparation (Shake-Flask Method):

    • Add an excess amount of this compound (e.g., ~20 mg) to a 2 mL glass vial containing 1 mL of the organic solvent being tested. Rationale: Using a clear excess ensures that the resulting solution is truly saturated.

    • Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[6]

    • After equilibration, allow the vials to stand for 1 hour.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the excess solid.

  • Analysis:

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PVDF or PTFE syringe filter into a clean HPLC vial. Rationale: Filtration removes any remaining microscopic particulates that could interfere with the analysis.[4]

    • Dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be precisely recorded.

    • Inject the diluted sample into the HPLC system.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve using its measured peak area.

    • Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Conclusion and Best Practices

This guide provides a comprehensive, two-stage methodology for accurately determining the solubility of this compound. Due to its zwitterionic nature, solubility is expected to be highest in polar organic solvents. By first conducting a qualitative screen, researchers can efficiently select candidate solvents for rigorous quantitative analysis via the gold-standard shake-flask method coupled with a validated HPLC-UV or UV-Vis protocol. Adherence to this framework will generate reliable, publication-quality data crucial for the effective application of this important fluorinating agent in research and development.

References

  • Vertex AI Search. "Spectroscopic Techniques - Solubility of Things." Accessed January 14, 2026.
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Harnessing Intramolecular Forces: The Strategic Advantages of Zwitterionic Fluorinating Agents in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] While the demand for selective fluorination is high, traditional methods employing reagents like elemental fluorine or hydrogen fluoride present significant handling, safety, and selectivity challenges.[1][2][3] The advent of electrophilic N-F fluorinating agents marked a paradigm shift, offering safer and more controlled alternatives.[2] Within this class, zwitterionic N-F reagents have emerged as a particularly sophisticated toolset. This guide elucidates the core advantages of these agents, focusing on their tunable reactivity, exceptional selectivity derived from their unique intramolecular charge-separated structure, and the practical benefits of simplified reaction workups. We will explore the mechanistic underpinnings of their function, provide validated experimental protocols, and offer a comparative analysis against other common fluorinating agents to equip researchers with the knowledge to leverage these powerful reagents in their synthetic endeavors.

Deconstructing the Zwitterionic Advantage: Beyond the Cationic Norm

Conventional electrophilic N-F reagents, such as Selectfluor®, are cationic salts composed of an N-F containing cation and a non-interacting counter-anion (e.g., BF₄⁻). Zwitterionic fluorinating agents, by contrast, are neutral molecules that contain both a formal positive and a formal negative charge on different atoms within the same structure.

The most prominent and well-studied examples are the N-fluoropyridinium-2-sulfonates . In these reagents, the pyridinium nitrogen is positively charged and bears the electrophilic fluorine, while a sulfonate group (SO₃⁻) covalently attached to the pyridine ring provides a localized, intramolecular negative charge.[2][4] This seemingly subtle structural difference has profound consequences for the reagent's behavior, creating a unique microenvironment that directly influences reactivity and, most notably, selectivity.

Figure 1: Comparison of Cationic vs. Zwitterionic N-F Reagents.

The Causality Behind the Advantages: From Structure to Function

The zwitterionic architecture imparts several field-proven advantages that address common challenges in complex molecule synthesis.

Advantage 1: Precision-Tuned Reactivity

A significant challenge in fluorination is matching the reagent's power to the substrate's reactivity. Using an overly aggressive reagent on an electron-rich substrate can lead to side reactions and decomposition. Conversely, a weak reagent will fail to fluorinate a less reactive substrate.

Zwitterionic N-fluoropyridinium salts offer a solution through tunable reactivity. The fluorinating power of the reagent can be systematically adjusted by introducing electron-withdrawing or -donating substituents onto the pyridine ring.[2][4] This allows for the creation of a whole spectrum of reagents, from mild to powerful, enabling a "match process" where the ideal reagent is chosen for a specific transformation to maximize yield and minimize byproducts.[2]

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Increase the electrophilicity of the N-F bond, resulting in a more powerful fluorinating agent suitable for less-reactive substrates like neutral active methylene compounds or aromatics.[2]

  • Electron-Donating Groups (e.g., alkyl): Decrease the electrophilicity, yielding a milder reagent ideal for highly reactive substrates such as carbanions or easily oxidizable sulfides.[2]

Reagent (N-Fluoropyridinium-2-sulfonate)Substituent(s)Relative Fluorinating PowerIdeal Substrates
18-2a 5-tert-butylWeakestReactive carbanions, sulfides
18-2b-e Alkyl groupsModerateGeneral purpose
18-2f 6-(trifluoromethyl)StrongOlefins, aromatics
18-2h 3,5-dichloro-6-methylStrongestLess-reactive substrates
Table based on data from Umemoto et al.[2][4]
Advantage 2: Unparalleled Ortho-Selectivity

Perhaps the most compelling advantage of zwitterionic N-fluoropyridinium sulfonates is their ability to direct fluorination to the ortho position of phenolic substrates with exceptionally high selectivity.[2][4] This is a difficult transformation to achieve with many other electrophilic reagents.

Causality: This high selectivity is attributed to a pre-reaction association between the substrate and the reagent. A hydrogen-bonding interaction occurs between the acidic proton of the phenol's hydroxyl group and the negatively charged sulfonate anion of the zwitterion. This positions the pyridine ring—and therefore the electrophilic fluorine—in close proximity to the ortho carbon of the phenol, directing the fluorination to that site in the transition state.[2][4]

G cluster_0 Transition State for Ortho-Fluorination phenol Phenol Substrate (Ar-OH) transition Directed Transition State phenol->transition H-Bonding (OH···⁻O₃S) zwitterion Zwitterionic Reagent (N⁺-F, SO₃⁻) zwitterion->transition product Ortho-Fluorinated Phenol transition->product F⁺ Transfer

Figure 2: Proposed mechanism for high ortho-selectivity.

Advantage 3: Enhanced Solubility and Simplified Workup

Early N-F reagents often suffered from poor solubility in common organic solvents, which limited their reactivity and practical application.[2][4] Zwitterionic N-fluoropyridinium salts are typically stable, easy-to-handle crystalline solids with improved solubility profiles.[2][4]

A key practical advantage lies in the post-reaction workup. After transferring its fluorine atom, the zwitterionic reagent becomes a pyridine-sulfonic acid byproduct. This byproduct is highly polar and can be easily and completely removed from the reaction mixture by a simple aqueous wash.[2] This eliminates the need for complex chromatographic purification to remove reagent-derived impurities, a significant benefit for process efficiency and scalability.

Reaction Mechanism: A Tale of Two Pathways

The precise mechanism of fluorination by N-F reagents has been a subject of extensive study. Two primary pathways are generally considered: a direct nucleophilic attack (Sₙ2) or a single-electron transfer (SET) process.[2][4]

  • Sₙ2 Mechanism: The nucleophile (e.g., an enolate or phenol) directly attacks the electrophilic fluorine atom, displacing the pyridine moiety in a single concerted step.

  • SET Mechanism: An electron is transferred from the nucleophile to the N-F reagent, forming a radical cation and a radical anion pair. This is followed by fluorine atom transfer to yield the product.

The operative mechanism often depends on the nature of the nucleophilic substrate and the specific reaction conditions.

G cluster_main Proposed Fluorination Mechanisms cluster_sn2 Sₙ2 Pathway cluster_set SET Pathway start Nu:⁻ + [N⁺-F] sn2_ts [Nu---F---N]⁺ Transition State start->sn2_ts Direct Attack set_int [Nu·] + [·N-F] start->set_int Electron Transfer sn2_prod Nu-F + :N sn2_ts->sn2_prod set_prod Nu-F + :N set_int->set_prod F Atom Transfer

Figure 3: Sₙ2 vs. Single-Electron Transfer (SET) Mechanisms.

Field-Validated Experimental Protocols

The following protocols are representative of the synthesis and application of these reagents. As a self-validating system, adherence to these steps under an inert atmosphere with anhydrous solvents is critical for reproducibility.

Protocol 1: Synthesis of a Zwitterionic Reagent

This protocol describes the general synthesis of N-fluoropyridinium-2-sulfonates via direct fluorination.

G cluster_workflow Synthesis Workflow start Start: Pyridinium-2-sulfonate in MeCN/H₂O step1 Cool to -40 °C to -10 °C start->step1 step2 Bubble 10% F₂/N₂ gas (Monitor consumption) step1->step2 step3 Purge with N₂ step2->step3 step4 Concentrate in vacuo step3->step4 step5 Recrystallize step4->step5 end Product: Crystalline N-Fluoropyridinium-2-sulfonate step5->end

Figure 4: Workflow for Zwitterionic Reagent Synthesis.

Methodology:

  • Preparation: The corresponding pyridinium-2-sulfonate starting material (1.0 eq) is dissolved in acetonitrile or a mixture of acetonitrile/water in a suitable reactor equipped for gas dispersion and low-temperature control.[2]

  • Cooling: The reaction vessel is cooled to between -40 °C and -10 °C.

  • Fluorination: A stream of 10% F₂ in N₂ is bubbled through the solution. The reaction is monitored by titration or other appropriate methods to determine the endpoint. For some substrates, a catalytic amount of triethylamine may be used to improve yields.[2]

  • Workup: Upon completion, the reaction mixture is purged with nitrogen gas to remove any residual fluorine. The solvent is removed under reduced pressure.

  • Purification: The resulting solid is purified by recrystallization to yield the stable, crystalline N-fluoropyridinium-2-sulfonate product.

Safety Note: Direct fluorination with F₂ gas is highly hazardous and requires specialized equipment and training.[3] Always handle with extreme caution in a well-ventilated fume hood designed for such work.

Protocol 2: Ortho-Selective Fluorination of a Phenol

Methodology:

  • Reaction Setup: To a solution of the phenol substrate (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile, CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add the N-fluoropyridinium-2-sulfonate reagent (1.1 - 1.5 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the phenol.

  • Quenching & Extraction: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) to remove the pyridine-sulfonic acid byproduct.[2] Follow with a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure ortho-fluorinated phenol.

Comparative Analysis with Standard Reagents

FeatureZwitterionic Agents (e.g., Umemoto's)Selectfluor® (Cationic)NFSI (Neutral)
Form Crystalline solids[2][4]Crystalline solid[5]Crystalline solid[5][6]
Reactivity Tunable (mild to strong)[2][4]Powerful[5]Moderately powerful[2][6]
Key Selectivity Excellent ortho-selectivity for phenols via H-bonding[2][4]Generally good, but lacks specific directing effectEffective for enolates, aromatics[2]
Byproduct Pyridine-sulfonic acidTriethylenediamine derivativesBenzenesulfonimide
Workup Simple aqueous wash removal[2]Requires aqueous workup/extractionOften requires chromatography
Handling Generally stable and easy to handle[2]Stable, non-hygroscopic[7]Stable, easy to handle[6]

Conclusion and Future Outlook

Zwitterionic fluorinating agents, particularly the N-fluoropyridinium-2-sulfonate class, represent a highly sophisticated and practical solution for many modern synthetic challenges. Their primary advantages—tunable reactivity, outstanding substrate-directed selectivity, and simplified workup—stem directly from their unique intramolecular charge-separated structure. The ability to fine-tune fluorinating power allows for a more rational approach to reaction design, while the inherent directing-group capability of the sulfonate anion enables selective transformations that are otherwise difficult to achieve. For researchers in pharmaceutical and agrochemical development, these reagents provide a powerful tool for the late-stage functionalization and fluorine-scanning of complex lead molecules, where predictability, selectivity, and ease of purification are paramount. Future developments will likely focus on expanding the structural diversity of these agents, including the development of novel chiral zwitterionic reagents to unlock new pathways for asymmetric fluorination.

References

  • Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 207, 1-21. Available at: [Link]

  • Umemoto, T., et al. (1995). N-Fluoropyridinium Salts. A New Class of Electrophilic Fluorinating Agents. Journal of the American Chemical Society, 117(2), 546-553. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. ACS Green Chemistry Institute. Available at: [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(14), 5438. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. ACS Green Chemistry Institute. Available at: [Link]

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A Technical Guide to the Safe Handling of N-Fluoro-4-methylpyridinium-2-sulfonate for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scientific Context

N-Fluoro-4-methylpyridinium-2-sulfonate (CAS No. 147540-88-3) is a heterocyclic compound increasingly utilized in modern synthetic chemistry.[1][2] As an electrophilic fluorinating agent, its primary role is the strategic introduction of fluorine atoms into organic molecules. This process is of paramount importance in the field of drug development, as the inclusion of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic potential.

The reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards. This guide is designed for researchers, chemists, and drug development professionals, providing a comprehensive framework for its safe handling, storage, and disposal. The protocols herein are grounded in established safety data and best practices to ensure a secure laboratory environment.

Section 2: Core Hazard Identification and Risk Profile

A comprehensive risk assessment begins with a clear identification of the intrinsic hazards of the material. This compound is a solid substance that presents multiple health risks upon exposure.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these dangers.

The primary hazards are acute toxicity upon ingestion or inhalation, and severe irritation to the skin, eyes, and respiratory system.[1] The "Warning" signal word indicates a moderate level of hazard.[1]

Data Summary: GHS Classification
IdentifierClassificationGHS Pictogram
Signal Word Warning[1]N/A
H302 Harmful if swallowed[1]

H332 Harmful if inhaled[1]

H315 Causes skin irritation[1]

H319 Causes serious eye irritation[1]

H335 May cause respiratory irritation[1]

Section 3: Proactive Risk Mitigation: Engineering Controls & PPE

The causality behind safety protocols is critical. The identified hazards (H332, H335) directly mandate specific engineering controls to prevent airborne exposure, while the irritant nature of the compound (H315, H319) requires robust personal protective equipment.

  • Primary Engineering Control: Chemical Fume Hood The risk of inhaling harmful dust (H332) and causing respiratory irritation (H335) makes it mandatory to handle this compound exclusively within a properly functioning and certified chemical fume hood.[3][4][5] This control captures dust and aerosols at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone.

  • Personal Protective Equipment (PPE): A Self-Validating System Effective PPE serves as the final barrier between the researcher and the chemical. The selection is directly informed by the hazard profile.

    • Eye and Face Protection : Due to the "serious eye irritation" classification (H319), standard safety glasses are insufficient. Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6] For procedures with a higher risk of splashing, such as when dissolving the solid, the use of a full-face shield over safety goggles is best practice.

    • Skin Protection : To mitigate the risk of skin irritation (H315), wear a buttoned lab coat and chemically resistant gloves (nitrile is a suitable standard for incidental contact).[3][4] Gloves must be inspected before use and changed immediately if contamination occurs. After handling, wash hands thoroughly with soap and water.[3][4]

    • Respiratory Protection : Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a significant spill or a failure of engineering controls, a full-face respirator with appropriate cartridges should be used by trained emergency response personnel.[6]

Section 4: Experimental Workflow: A Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a research setting.

  • Preparation and Pre-Use Checks:

    • Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

    • Ensure that a safety shower and eyewash station are accessible and unobstructed.[4]

    • Don all required PPE as specified in Section 3.

    • Prepare all necessary labware and reagents before retrieving the compound from storage.

  • Aliquoting and Weighing the Solid Reagent:

    • Perform all manipulations inside the fume hood.

    • To minimize dust formation, open the container slowly and carefully.[5]

    • Use a dedicated, clean spatula to transfer the solid.

    • Weigh the desired amount of the solid onto creased weighing paper or directly into a tared, sealed reaction vessel.

    • Avoid creating airborne dust by handling the material gently.

    • Once the desired amount is weighed, securely close the primary container.

  • Addition to Reaction Mixture:

    • Add the solid to the reaction solvent or mixture in a controlled manner to avoid splashing.

    • If the reaction is exothermic, ensure adequate cooling is in place before addition.

    • Keep the reaction vessel within the fume hood for the duration of the reaction.

  • Post-Handling Decontamination and Cleanup:

    • Wipe down the spatula and work surface within the fume hood with a suitable solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water after the procedure is complete.[4]

Section 5: Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling protocol, from initial preparation to final waste disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_cleanup Phase 3: Post-Handling cluster_disposal Phase 4: Disposal start Start: Plan Experiment checks Pre-Operational Checks (Fume Hood, Eyewash, PPE) start->checks weigh Weigh & Aliquot Solid (Minimize Dust) checks->weigh Enter Hood react Add to Reaction Vessel weigh->react decon Decontaminate Workspace & Tools react->decon doff Doff PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash waste Segregate Hazardous Waste (Solid, Liquid, Contaminated PPE) wash->waste end End of Protocol waste->end

Caption: Safe handling workflow for this compound.

Section 6: Emergency Response Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release.

  • Accidental Release Measures:

    • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or ventilation is poor.

    • Ventilate: Ensure the fume hood is operating.

    • Protect: Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and double nitrile gloves.[5]

    • Contain: For a small, manageable spill, cover it with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.

    • Collect: Carefully sweep or scoop the contained material into a clearly labeled, sealable container for hazardous waste.[4] Avoid generating dust during this process.[3]

    • Clean: Clean the affected area thoroughly.

    • Prohibit Entry: Do not allow the product to enter drains or waterways.[3]

  • First Aid Measures:

    • Inhalation : If inhaled, immediately move the person to fresh air and keep them comfortable for breathing.[3][4] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[3][6]

    • Skin Contact : Immediately take off all contaminated clothing.[3] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs or persists, seek medical attention.[3][4]

    • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[3][7] Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3]

    • Ingestion : If swallowed, rinse the mouth thoroughly with water.[7] Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[7]

Section 7: Long-Term Storage and Waste Management

  • Storage Conditions: To maintain the integrity of the reagent and ensure safety, store this compound in a location that is:

    • Cool, Dry, and Well-Ventilated : Store in a dedicated chemical storage cabinet away from sources of moisture.[4][5][6]

    • Secure : The container must be kept tightly closed.[3][4][6] It is recommended to store it in a locked cabinet or area to restrict access.[4][6][7]

    • Inert : Store away from incompatible materials such as strong oxidizing agents.[8]

  • Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

    • Collect waste in clearly labeled, sealed containers.

    • Dispose of the waste through a licensed and approved waste disposal contractor.[4][6][7]

    • Adhere strictly to all local, regional, and national environmental regulations for chemical waste disposal.[7]

References

  • Safety data sheet. CPAChem. [Link]

Sources

An In-depth Technical Guide to the Disposal and Waste Treatment of N-Fluoro-4-methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Fluoro-4-methylpyridinium-2-sulfonate is a valuable electrophilic fluorinating agent utilized in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. Its zwitterionic nature and reactivity profile, however, necessitate a comprehensive understanding of its safe handling and disposal to mitigate potential environmental and health risks. This technical guide provides an in-depth analysis of the chemical properties of this compound and outlines detailed, field-proven protocols for its effective waste treatment and disposal. Methodologies covered include chemical neutralization via reductive quenching and thermal decomposition through incineration, with a focus on the underlying chemical principles, operational safety, and management of potential byproducts. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in work involving this specialized reagent.

Introduction and Chemical Profile

This compound is a stable, crystalline solid belonging to the class of N-fluoropyridinium salts.[1][2] These reagents are prized for their ability to deliver an electrophilic fluorine atom ("F+") to a variety of nucleophilic substrates under relatively mild conditions.[3] The subject compound is a zwitterion, or inner salt, with a positively charged N-fluoropyridinium cation and a negatively charged sulfonate group covalently bound to the same molecule.[4][5] This internal salt structure influences its solubility and reactivity.[6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 147540-88-3[4]
Molecular Formula C₆H₆FNO₃S[5]
Molecular Weight 191.18 g/mol [5]
Appearance SolidSigma-Aldrich
Melting Point 203-208 °C (decomposes)ChemicalBook
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.Sigma-Aldrich

Hazard Assessment and Safety Precautions

A thorough understanding of the hazards associated with this compound is paramount for its safe handling and disposal. The primary hazards are related to its reactivity and potential toxicity.

Reactivity Hazards

As an electrophilic fluorinating agent, this compound is a strong oxidizing agent. It can react exothermically with reducing agents, strong bases, and nucleophiles. Uncontrolled mixing with incompatible materials can lead to a rapid release of energy and potentially hazardous byproducts.

Health Hazards

The compound is classified as harmful if swallowed or inhaled, and it can cause severe skin and eye irritation.[7] Due to the presence of fluorine, improper handling or decomposition could potentially release hydrogen fluoride (HF), a highly corrosive and toxic substance.

Personal Protective Equipment (PPE)

When handling this compound in either pure form or as a waste stream, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of aerosol generation and engineering controls are insufficient, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Waste Stream Management and Segregation

Proper segregation of waste containing this compound is the first critical step in its safe disposal.

  • Dedicated Waste Containers: All waste, both solid and liquid, contaminated with this reagent should be collected in clearly labeled, dedicated hazardous waste containers.

  • Incompatible Waste: Do not mix waste containing this compound with incompatible materials, particularly strong reducing agents, bases, or other reactive chemicals.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, toxic, oxidizer).

Disposal and Waste Treatment Methodologies

Two primary methodologies are recommended for the disposal and treatment of waste containing this compound: Chemical Neutralization (Reductive Quenching) and Thermal Decomposition (Incineration) . The choice of method will depend on the scale of the waste, available facilities, and local regulations.

Methodology 1: Chemical Neutralization via Reductive Quenching

This method is suitable for laboratory-scale quantities of waste and involves the chemical reduction of the electrophilic N-F bond to a less reactive and less hazardous state. The primary goal is to convert the "F+" source into fluoride ions (F-) and the pyridinium ring into a less reactive form. Common reducing agents for quenching electrophilic fluorinating agents include sodium bisulfite (NaHSO₃) and sodium thiosulfate (Na₂S₂O₃).[6]

The Chemistry of Reductive Quenching

The N-F bond in this compound is susceptible to attack by nucleophilic reducing agents. The reaction with bisulfite or thiosulfate proceeds via a redox reaction where the sulfur atom is oxidized, and the fluorine is reduced.

G cluster_reactants Reactants cluster_products Products NFluoropyridinium This compound (Electrophilic 'F+') Pyridinium 4-methylpyridinium-2-sulfonate NFluoropyridinium->Pyridinium Reduction Fluoride Fluoride Ion (F⁻) NFluoropyridinium->Fluoride Reduction ReducingAgent Reducing Agent (e.g., NaHSO₃, Na₂S₂O₃) OxidizedSulfur Oxidized Sulfur Species (e.g., Sulfate) ReducingAgent->OxidizedSulfur Oxidation

Figure 1: Conceptual workflow of reductive quenching.

Experimental Protocol: Reductive Quenching with Sodium Bisulfite

This protocol is designed for the treatment of a waste solution containing approximately 1 gram of this compound. Caution: This reaction can be exothermic. The procedure must be carried out in a fume hood with appropriate PPE.

Materials:

  • Waste solution containing this compound.

  • Sodium bisulfite (NaHSO₃).

  • Sodium bicarbonate (NaHCO₃).

  • Water.

  • Stir plate and stir bar.

  • Beaker of appropriate size.

  • pH paper or pH meter.

Procedure:

  • Preparation: In a beaker of appropriate size, dilute the waste solution containing this compound with water to a concentration of approximately 1-2% (w/v). This dilution helps to manage the heat generated during the reaction. Place the beaker in an ice bath to further control the temperature.

  • Buffering: Slowly add sodium bicarbonate to the stirred solution until the pH is between 7 and 8. This is to neutralize any acidity and to buffer the solution, as the reaction with bisulfite can generate acid.

  • Reductive Quenching: While vigorously stirring the buffered solution, slowly add a 1.5 molar excess of sodium bisulfite in small portions. Monitor the temperature of the reaction mixture. If the temperature rises significantly, pause the addition until it cools.

  • Reaction Time: Continue stirring the mixture at room temperature for at least 2 hours to ensure the complete destruction of the N-fluoropyridinium salt.

  • Verification (Optional but Recommended): A small aliquot of the reaction mixture can be tested for the presence of the oxidizing agent using starch-iodide paper. A positive test (blue-black color) indicates the presence of an oxidizing agent, and more sodium bisulfite should be added.

  • Final Disposal: Once the reaction is complete and the solution tests negative for oxidizers, the resulting aqueous solution, containing 4-methylpyridinium-2-sulfonate, sodium fluoride, and sodium sulfate, should be collected in a properly labeled hazardous waste container for disposal by a licensed waste management company.

Table 2: Summary of Reductive Quenching Protocol

StepActionRationale
1Dilute waste and cool in an ice bath.To control the exothermicity of the reaction.
2Add sodium bicarbonate to pH 7-8.To buffer the solution and neutralize any acid.
3Slowly add 1.5 M excess of sodium bisulfite.To reduce the electrophilic N-F bond.
4Stir for at least 2 hours at room temperature.To ensure complete reaction.
5(Optional) Test for residual oxidizer.To verify the completion of the quenching process.
6Collect the treated solution for hazardous waste disposal.The final solution still contains chemicals that require proper disposal.

Methodology 2: Thermal Decomposition (Incineration)

Incineration is a highly effective method for the complete destruction of this compound, particularly for larger quantities of waste.[8][9] This process involves the high-temperature oxidation of the organic molecule to simpler, less harmful compounds. However, the presence of fluorine, nitrogen, and sulfur in the molecule requires specialized incineration facilities equipped with appropriate off-gas treatment systems.

The Chemistry of Thermal Decomposition

At high temperatures (typically >850°C) and in the presence of excess oxygen, this compound will decompose.[1][8] The carbon and hydrogen will be oxidized to carbon dioxide (CO₂) and water (H₂O). The nitrogen will primarily form nitrogen gas (N₂), with the potential for some nitrogen oxides (NOx). The sulfur will be oxidized to sulfur dioxide (SO₂). The fluorine atom will be converted to hydrogen fluoride (HF).

G cluster_input Incinerator Input cluster_output Incinerator Output (Flue Gas) Waste This compound Waste CO2_H2O CO₂ + H₂O Waste->CO2_H2O N2_NOx N₂ (+ NOx) Waste->N2_NOx SO2 SO₂ Waste->SO2 HF HF Waste->HF Oxygen Excess Oxygen (Air) Oxygen->CO2_H2O Oxygen->N2_NOx Oxygen->SO2

Figure 2: Expected products of high-temperature incineration.

Incineration Protocol and Considerations

The incineration of this compound must be carried out in a licensed hazardous waste incineration facility. Laboratory-scale incineration is not recommended due to the formation of highly toxic and corrosive off-gases.

Key Requirements for Incineration:

  • High Temperature: The incinerator should operate at a temperature sufficient to ensure complete destruction of the compound, typically above 850°C, and for highly fluorinated compounds, temperatures above 1100°C may be necessary.[1]

  • Sufficient Residence Time: The waste material must have a long enough residence time in the high-temperature zone to ensure complete combustion.

  • Off-Gas Treatment (Scrubbing): The flue gas from the incinerator must pass through a robust off-gas treatment system to remove acidic gases. This typically involves a multi-stage process:

    • Acid Gas Scrubber: A wet scrubber containing an alkaline solution (e.g., calcium hydroxide or sodium hydroxide) is essential to neutralize and remove HF and SO₂.[10]

    • NOx Control: Technologies such as selective catalytic reduction (SCR) or selective non-catalytic reduction (SNCR) may be required to control NOx emissions.

    • Particulate Removal: Baghouses or electrostatic precipitators are used to remove any particulate matter from the flue gas.

G Incinerator High-Temperature Incinerator (>850°C) Scrubber Acid Gas Scrubber (Ca(OH)₂ or NaOH solution) Incinerator->Scrubber Flue Gas (HF, SO₂, NOx, CO₂, H₂O, N₂) NOx_Control NOx Control System Scrubber->NOx_Control Neutralized Gas Particulate_Filter Particulate Filter NOx_Control->Particulate_Filter Gas with Particulates Stack Cleaned Flue Gas to Atmosphere Particulate_Filter->Stack

Sources

Methodological & Application

Application Notes & Protocols: Selective Fluorination of Steroids using N-Fluoro-4-methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Steroidal Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, capable of profoundly altering a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] In the realm of steroidal pharmaceuticals, this single-atom substitution has led to dramatic enhancements in potency and therapeutic profiles.[3][4] Electrophilic fluorination stands out as a primary method for the direct and selective incorporation of fluorine.[1][4] Among the arsenal of N-F class reagents, pyridinium salts like N-Fluoro-4-methylpyridinium-2-sulfonate offer a unique combination of reactivity and handling characteristics, making them valuable tools for the synthesis of complex molecules like fluorosteroids.[5]

This guide provides an in-depth look at the application of this compound for the selective fluorination of steroids. We will explore the underlying mechanism, provide detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

The Reagent: this compound

This compound belongs to the family of zwitterionic N-fluoropyridinium salts.[5] These reagents are valued for their stability, ease of handling compared to gaseous fluorine, and tunable reactivity.[5] The fluorinating power can be modulated by substituents on the pyridine ring, allowing chemists to select a reagent that matches the reactivity of the substrate, thereby minimizing side reactions.[5] This particular reagent provides a reliable source of an electrophilic fluorine atom ("F+"), which is key to its function.

Key Advantages:

  • Solid and Stable: Easy to handle and store under ambient conditions.

  • High Selectivity: Can be used for the fluorination of a wide range of nucleophiles, including enol ethers and enamines, under mild conditions.[5]

  • Predictable Reactivity: Enables targeted fluorination, particularly at electron-rich centers.

Mechanism of Action: Directing Fluorine with Precision

The selective fluorination of a steroid nucleus typically requires the generation of a nucleophilic center at the desired position. This is most commonly achieved by converting the ketone functionality on the steroid backbone into a more reactive enol derivative, such as a silyl enol ether or an enol acetate.[3][6][7] This intermediate then directs the electrophilic attack of the N-F reagent.

The reaction is understood to proceed via a polar, two-electron SN2-type mechanism.[7][8][9]

The process unfolds in two key stages:

  • Formation of the Enol Intermediate: The parent steroid (e.g., a 3-keto-Δ⁴-steroid) is treated with a silylating agent (like TMS-Cl) or an acetylating agent to form the corresponding silyl enol ether or enol acetate. This step creates a specific, electron-rich double bond where the fluorination will occur.

  • Electrophilic Attack: The enol ether attacks the electrophilic fluorine atom of the this compound. This transfer of "F+" to the carbon nucleophile forms an oxygen-stabilized carbenium ion intermediate.[9] Subsequent collapse of this intermediate and loss of the silyl or acetyl group regenerates the ketone, now with a fluorine atom at the alpha position.

G cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Electrophilic Fluorination Steroid_Ketone Steroid Ketone (e.g., Δ⁴-3-one) Enol_Ether Silyl Enol Ether Intermediate Steroid_Ketone->Enol_Ether  Silylating Agent  (e.g., TMS-Cl, Base) Carbenium_Ion Oxygen-Stabilized Carbenium Ion Enol_Ether->Carbenium_Ion  Electrophilic Attack on 'F+' NF_Reagent N-Fluoro-4-methyl- pyridinium-2-sulfonate Fluorinated_Steroid α-Fluorinated Steroid Product Carbenium_Ion->Fluorinated_Steroid  Workup/  Desilylation

Caption: General workflow for steroid fluorination.

Application Data: Substrate Scope and Selectivity

N-F reagents have been successfully used to fluorinate a variety of steroid enol esters, including derivatives of progesterone, testosterone, and cholestenone.[3][8] The reaction typically yields a mixture of α- and β-isomers, with the ratio being dependent on the specific steroid structure, the N-F reagent used, and the reaction conditions.[3]

Steroid Substrate (Enol Acetate)N-F ReagentSolventTotal Yield (α + β)α:β RatioReference
Progesterone Enol AcetateSelectfluor™MeCN96%34:66[3]
Testosterone Enol DiacetateSelectfluor™MeCN78% (isomers)45:55[3]
Cholestenone Enol AcetateSelectfluor™MeCN69% (isomers)35:65[3]
Hydrocortisone Enol TetraacetateSelectfluor™MeCN71% (isomers)30:70[3]
Note: Data shown for Selectfluor™, a structurally related and well-studied N-F reagent, is illustrative of the general outcomes for this class of reaction. Ratios and yields are highly substrate-dependent.

The α-isomer is often the more pharmacologically active and desired product.[3] Post-reaction epimerization, typically using acid catalysis, can be employed to convert the undesired β-isomer to the more stable α-isomer.[3][8]

Detailed Experimental Protocol

This protocol describes a general procedure for the fluorination of a steroid at the C6 position via an enol acetate intermediate.

G Start Start: Steroid Ketone Step1 1. Enol Acetate Formation - Acetic Anhydride - Perchloric Acid (cat.) - Ethyl Acetate Start->Step1 Step2 2. Reaction Setup - Dissolve Enol Acetate in Acetonitrile - Add this compound Step1->Step2 Step3 3. Reaction - Stir at Room Temperature - Monitor by TLC/LC-MS Step2->Step3 Step4 4. Quench & Workup - Add Saturated NaHCO₃ (aq) - Extract with Ethyl Acetate Step3->Step4 Step5 5. Purification - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography (Silica Gel) Step4->Step5 End End: Purified Fluorinated Steroid (α/β isomer mixture) Step5->End

Caption: Step-by-step experimental workflow diagram.

Materials and Reagents:

  • Steroid Substrate (e.g., Progesterone derivative)

  • This compound (CAS 147540-88-3)

  • Anhydrous Acetonitrile (MeCN)

  • Acetic Anhydride

  • Perchloric Acid (70%, catalytic amount)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware, dried in an oven before use

PART A: Preparation of the Steroid Enol Acetate

  • Rationale: This step creates the reactive nucleophile. The choice of acid catalyst and solvent is critical for efficient conversion without degradation.

  • In a round-bottom flask, dissolve the starting steroid ketone (1.0 eq) in ethyl acetate.

  • Add acetic anhydride (1.5 eq).

  • Carefully add a catalytic amount of perchloric acid (e.g., 1-2 drops). Caution: Perchloric acid is a strong oxidizer and corrosive. Handle with extreme care in a fume hood.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude enol acetate is often used directly in the next step without further purification.

PART B: Electrophilic Fluorination

  • Rationale: Acetonitrile is a common polar aprotic solvent that solubilizes both the enol acetate and the N-F reagent without interfering with the reaction. The reaction is typically run at room temperature to maximize selectivity.

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the crude steroid enol acetate (1.0 eq) in anhydrous acetonitrile.

  • Add this compound (1.1 - 1.3 eq) portion-wise over 5-10 minutes. An exothermic reaction may be observed.

  • Stir the mixture at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-6 hours).

  • Once the reaction is complete, quench by pouring the mixture into saturated NaHCO₃ solution.

  • Extract the product mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

PART C: Purification and Characterization

  • Rationale: Column chromatography is required to separate the fluorinated steroid isomers from any remaining starting material and the pyridinium by-product.

  • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine fractions containing the desired products (α and β isomers may co-elute or separate depending on the steroid).

  • Characterize the final products using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm the structure and isomeric ratio.

Safety and Handling

This compound is an irritant. Always handle this reagent in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.

  • Storage: Store in a tightly closed container in a well-ventilated place.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Conversion Insufficiently reactive enol ether; Deactivated N-F reagent.Ensure the enol acetate formation was successful. Use fresh N-F reagent. A slight increase in temperature (to 40-50 °C) can be attempted, but may reduce selectivity.
Multiple Side Products Reaction too vigorous; Presence of water.Add the N-F reagent more slowly or at a lower temperature (0 °C). Ensure all solvents and glassware are scrupulously dry.
Poor α:β Selectivity Inherent to the substrate sterics.Proceed with the isomer mixture. Plan for a subsequent epimerization step to convert the β-isomer to the more stable α-isomer using HCl in acetic acid.[3]
Difficult Purification Co-elution of product with pyridinium by-product.After the aqueous workup, perform an additional wash of the organic layer with dilute acid (e.g., 1M HCl) to protonate and extract the pyridine by-product into the aqueous phase.

References

  • Hodgson, D. R. W., et al. (2020). Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. Chemistry – A European Journal, 26(62), 14207-14214. Available from: [Link]

  • Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1795-1893. Available from: [Link]

  • Hodgson, D. R. W., et al. (2020). Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. ResearchGate. Available from: [Link]

  • Hodgson, D. R. W., et al. (2019). The fluorination of steroid structures via enol ester intermediates. ResearchGate. Available from: [Link]

  • Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Center for Biotechnology Information. Available from: [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College. Available from: [Link]

  • Fluoropharm. (n.d.). N-Fluoro-4-methylpyridinium-2-sulphonate. Fluoropharm. Available from: [Link]

  • Hammond, G. B., & Stahl, T. (2018). Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. The Journal of Organic Chemistry, 83(15), 8494-8504. Available from: [Link]

  • Hodgson, D. R. W., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. PubMed. Available from: [Link]

  • Hodgson, D. R. W., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. ResearchGate. Available from: [Link]

  • Leclerc, E., et al. (2015). Fluorinated enol ethers: their synthesis and reactivity. PubMed. Available from: [Link]

Sources

Application Notes and Protocols: Electrophilic Fluorination of Active Methylene Compounds with N-Fluoro-4-methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] Fluorination can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and bioavailability of pharmaceuticals.[1][2] Among the various methods for fluorination, electrophilic fluorination stands out as a direct and powerful strategy for forming carbon-fluorine bonds.[1][3] This application note provides a detailed guide to the use of N-Fluoro-4-methylpyridinium-2-sulfonate, an effective N-F reagent, for the fluorination of active methylene compounds. These compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are valuable precursors in the synthesis of fluorinated building blocks.[4][5]

N-F reagents have become the preferred choice for electrophilic fluorination due to their stability, ease of handling, and safety compared to earlier reagents like elemental fluorine.[3][6] this compound belongs to the class of N-fluoropyridinium salts, which are known for their ability to fluorinate a wide range of nucleophiles, including carbanions, enolates, and active methylene compounds, under mild conditions.[5]

Mechanism of Action: An Electrophilic Process

The fluorination of active methylene compounds using this compound proceeds via an electrophilic fluorination mechanism. The reaction is typically initiated by a base, which deprotonates the active methylene compound to generate a nucleophilic carbanion or enolate. This nucleophile then attacks the electrophilic fluorine atom of the N-F reagent.

The prevailing mechanism for this transformation is considered to be an SN2-type pathway.[3] Kinetic studies on the electrophilic fluorination of 1,3-dicarbonyl derivatives with various N-F reagents support this SN2 mechanism.[3] The cationic nature of the pyridinium ring in this compound enhances the electrophilicity of the fluorine atom by withdrawing electron density, making it more susceptible to nucleophilic attack.[3]

Fluorination Mechanism Figure 1: Proposed Mechanism for the Fluorination of an Active Methylene Compound cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack ActiveMethylene R1(CO)-CH2-(CO)R2 Enolate [R1(CO)-CH-(CO)R2]⁻ ActiveMethylene->Enolate + Base Base Base ProtonatedBase Base-H⁺ NF_Reagent This compound FluorinatedProduct R1(CO)-CHF-(CO)R2 Enolate->FluorinatedProduct + N-F Reagent Byproduct 4-methylpyridine-2-sulfonate

Caption: Proposed Mechanism for Fluorination.

Substrate Scope and Reactivity

N-fluoropyridinium salts, including this compound, have demonstrated broad applicability in the fluorination of various active methylene compounds.[5] The reactivity of the substrate is largely governed by the acidity of the methylene protons and the stability of the resulting carbanion.

Substrate ClassActivating Groups (R1, R2)Typical Reactivity
β-DiketonesAlkyl, ArylHigh
β-KetoestersAlkyl, Aryl, AlkoxyHigh
Malonic EstersAlkoxy, AryloxyModerate to High
β-KetophosphonatesAlkoxy, AryloxyModerate
β-DinitrilesCyanoModerate

Table 1: General Substrate Scope and Reactivity for Fluorination.

Detailed Experimental Protocol: Fluorination of Diethyl Malonate

This protocol provides a representative procedure for the monofluorination of an active methylene compound.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Septa

  • Syringes

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Safety Precautions:

  • N-fluoropyridinium salts are corrosive and moisture-sensitive.[7][8][9] Handle in a well-ventilated fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[7][8]

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • The reaction should be quenched carefully.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[7][8][9]

Experimental_Workflow Figure 2: General Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Deprotonation Deprotonation (Base Addition) Setup->Deprotonation Fluorination Fluorination (N-F Reagent Addition) Deprotonation->Fluorination Quench Reaction Quench Fluorination->Quench Workup Aqueous Workup Quench->Workup Purification Purification (Chromatography) Workup->Purification End Product Purification->End

Caption: General Experimental Workflow.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents).

  • Solvent Addition: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium enolate should result in a clearer solution.

  • Fluorinating Agent Addition: Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous THF or acetonitrile and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired monofluorinated diethyl malonate.

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete Deprotonation: Ensure the base is active and the reaction is strictly anhydrous. The use of freshly opened or properly stored anhydrous solvents is critical.

    • Side Reactions: The fluorinating agent can be consumed by side reactions if the nucleophile is not generated cleanly. Slow addition of the fluorinating agent can sometimes mitigate this.

  • Difluorination:

    • Stoichiometry: Using a slight excess of the active methylene compound relative to the base and fluorinating agent can help to minimize difluorination.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor monofluorination.

  • Reagent Stability: this compound is moisture-sensitive.[9] Store it in a desiccator and handle it under an inert atmosphere.

Conclusion

This compound is a versatile and effective electrophilic fluorinating agent for active methylene compounds. The operational simplicity, mild reaction conditions, and broad substrate scope make this reagent a valuable tool for synthetic chemists in academia and industry. By understanding the reaction mechanism and following the detailed protocols and safety guidelines presented in these application notes, researchers can confidently incorporate this methodology into their synthetic strategies for accessing novel fluorinated molecules.

References

  • Wikipedia. Electrophilic fluorination. [Link]

  • Prakash, G. K. S., et al. (2022). Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. Angewandte Chemie International Edition, 61(43), e202211688. [Link]

  • Macé, Y., et al. (2015). Apparent Electrophilic Fluorination of 1,3-Dicarbonyl Compounds Using Nucleophilic Fluoride Mediated by PhI(OAc)2. Chemistry - A European Journal, 21(23), 8432-8436. [Link]

  • Lal, G. S., et al. (2004). Electrophilic Fluorination with N-F Reagents. Organic Reactions, 59, 1-246. [Link]

  • Shimizu, M., & Hiyama, T. (2005). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 126(2), 123-141. [Link]

  • Prakash, G. K. S., et al. (2022). Probing the mechanism of fluorination of active methylene compounds. ResearchGate. [Link]

  • ResearchGate. Fluorination of 1,3-dicarbonyl compounds. [Link]

  • ResearchGate. A facile transfer fluorination approach to the synthesis of N-fluoro sulfonamides. [Link]

  • Prakash, G. K. S., et al. (2022). Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. PubMed. [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. [Link]

  • Finetech Industry Limited. This compound. [Link]

  • Fluoropharm. N-Fluoro-4-methylpyridinium-2-sulphonate. [Link]

  • Pankaj, S., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic and Medicinal Chemistry International Journal, 3(4), 555620. [Link]

  • Yerien, D. E., et al. (2016). FLUORINATION METHODS IN DRUG DISCOVERY. Organic & Biomolecular Chemistry, 14(33), 7948-7965. [Link]

  • DesMarteau, D. D. (1989). U.S. Patent No. 4,828,764. Washington, DC: U.S.

Sources

Application Notes & Protocols: N-Fluoro-4-methylpyridinium-2-sulfonate in the Synthesis of Fluorinated Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Natural Products

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This makes fluorination a critical strategy in medicinal chemistry and drug development.[2] While organofluorine compounds are scarce in nature, their synthetic counterparts are ubiquitous in pharmaceuticals and agrochemicals.[3][4] Electrophilic fluorination, which involves the reaction of a nucleophile with an electrophilic fluorine source ("F+"), has emerged as a powerful method for the precise installation of fluorine atoms, often in the final stages of a complex synthesis ("late-stage fluorination").[5][6][7]

Among the arsenal of modern electrophilic fluorinating agents, N-F reagents are prized for their stability, safety, and ease of handling compared to hazardous alternatives like elemental fluorine.[3][8] This guide focuses on N-Fluoro-4-methylpyridinium-2-sulfonate, a zwitterionic reagent that offers a unique combination of reactivity and selectivity, making it a valuable tool for the challenging synthesis of fluorinated natural products and their analogues.[9]

The Reagent: A Technical Profile of this compound

This compound belongs to the class of N-fluoropyridinium salts, which are highly effective electrophilic fluorinating agents.[10] Its zwitterionic nature, arising from the pyridinium cation and the sulfonate anion within the same molecule, influences its solubility and reactivity profile.[9]

Chemical Properties and Specifications
PropertyDataReference
Chemical Name 1-fluoro-4-methylpyridin-1-ium-2-sulfonate[11]
CAS Number 147540-88-3[11][12]
Molecular Formula C₆H₆FNO₃S[11]
Molecular Weight 191.18 g/mol [11]
Appearance Crystalline solid[9]
Melting Point 203-208°C (decomposes)[11]
Class Electrophilic N-F Fluorinating Reagent[9][13]
Mechanism of Action: The "F+" Transfer

The core function of this compound is to deliver an electrophilic fluorine atom to a carbon-centered nucleophile. The electron-withdrawing nature of the positively charged pyridinium ring significantly weakens the N-F bond, rendering the fluorine atom highly electrophilic.[13]

The precise mechanism of electrophilic fluorination remains a subject of investigation, with evidence supporting both a direct Sₙ2-type pathway and a single-electron transfer (SET) process depending on the substrate and conditions.[13] For many common nucleophiles, such as enolates, the reaction is often depicted as a concerted or near-concerted Sₙ2 attack.

G cluster_main Mechanism of Electrophilic Fluorination Reagent This compound TS Transition State [Nu---F---N]⁺ Reagent->TS Nucleophile Nucleophile (Nu⁻) (e.g., Steroid Enolate) Nucleophile->TS Sₙ2 Attack Product Fluorinated Product (Nu-F) TS->Product F Transfer Biproduct 4-Methylpyridine-2-sulfonic acid TS->Biproduct N-F Bond Cleavage

Figure 1: Generalized Sₙ2 mechanism for electrophilic fluorination.
Rationale for Use: Key Advantages
  • Enhanced Stability and Safety: As a stable, crystalline solid, it is significantly safer and easier to handle than gaseous elemental fluorine (F₂) or other highly reactive agents.[3]

  • High Selectivity: N-fluoropyridinium salts often provide excellent regio- and stereoselectivity, which is critical when working with complex natural product scaffolds.[9]

  • Tunable Reactivity: The reactivity of N-fluoropyridinium salts can be modulated by substituents on the pyridine ring. The 4-methyl group provides a balance of reactivity and stability.[9]

  • Broad Substrate Scope: These reagents are effective for the fluorination of a wide range of nucleophiles, including enolates, silyl enol ethers, electron-rich aromatics, and carbanions.[8][14]

Core Application: Fluorination of Steroidal Natural Products

The synthesis of fluorinated corticosteroids is a cornerstone of pharmaceutical chemistry, with many such compounds used as potent anti-inflammatory agents.[15][16] Electrophilic fluorination is a key technology in their synthesis. The following section provides a detailed protocol for the α-fluorination of a steroid ketone, a common transformation in the synthesis of drugs like flumethasone or diflorasone.[16] The protocol proceeds via an enol acetate intermediate to ensure high regioselectivity.

G cluster_workflow Experimental Workflow: Steroid Fluorination Start Start: Steroid Ketone (e.g., Progesterone derivative) Step1 Step 1: Enol Acetate Formation (Regioselectivity Control) Start->Step1 Step2 Step 2: Electrophilic Fluorination (this compound) Step1->Step2 Step3 Step 3: Reaction Quench & Workup (Removal of Reagent Byproducts) Step2->Step3 Step4 Step 4: Purification (Silica Gel Chromatography) Step3->Step4 End End Product: α-Fluorinated Steroid Ketone Step4->End

Figure 2: Workflow for the regioselective fluorination of a steroid.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 6-α-Fluoro Corticosteroid Precursor

This protocol describes the fluorination of a Δ⁵-enol acetate of a 3-keto steroid. This is a representative transformation demonstrating the reagent's utility in complex molecule synthesis.[16]

Materials and Equipment
  • Reagents: Steroidal 3-keto precursor, isopropenyl acetate, p-toluenesulfonic acid (p-TsOH), this compound, acetonitrile (anhydrous), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon line, rotary evaporator, silica gel for column chromatography, standard glassware.

Step-by-Step Methodology

Part A: Preparation of the Steroidal Enol Acetate (Substrate)

  • Rationale: Direct fluorination of a ketone can lead to mixtures of mono- and di-fluorinated products and issues with regioselectivity. Converting the ketone to a silyl enol ether or enol acetate traps a specific enol form, ensuring the reaction occurs at the desired position.

  • To a solution of the 3-keto steroid (1.0 eq) in isopropenyl acetate (10-15 eq), add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

  • Heat the mixture to a gentle reflux under a nitrogen atmosphere. The isopropenyl acetate serves as both reactant and solvent.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and remove the excess isopropenyl acetate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude enol acetate is often of sufficient purity to be used directly in the next step.

Part B: Electrophilic Fluorination

  • Rationale: Acetonitrile is a common solvent for N-F reagents, balancing polarity for reagent solubility with compatibility for organic substrates.[10] The reaction is typically run at room temperature, but cooling may be required for highly reactive substrates to improve selectivity.

  • Dissolve the crude steroidal enol acetate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Add this compound (1.1-1.3 eq) to the solution in one portion at room temperature.

  • Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Self-Validation Checkpoint: A successful reaction will show the disappearance of the enol acetate spot and the appearance of a new, slightly more polar spot corresponding to the α-fluoroketone.

Part C: Workup and Purification

  • Rationale: The aqueous workup removes the water-soluble pyridinium byproduct and any remaining reagent. Column chromatography is essential to isolate the pure fluorinated product from non-polar impurities and potential side products.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure α-fluorinated steroid.

Characterization
  • ¹⁹F NMR: The most definitive technique. The product should exhibit a single resonance, likely a multiplet due to coupling with adjacent protons.

  • ¹H NMR: Look for characteristic splitting patterns for protons adjacent to the newly introduced fluorine atom (geminal and vicinal H-F coupling).

  • Mass Spectrometry: The molecular ion peak should correspond to the mass of the fluorinated product.

Reaction Scope and Optimization

The utility of this compound extends beyond steroid chemistry. Its reactivity can be harnessed for various substrates.

Substrate ClassTypical NucleophileRelative ReactivityKey Considerations
Active Methylene Compounds 1,3-Dicarbonyl EnolatesHighRequires base to form the enolate; stoichiometry is key.
Ketones/Aldehydes Enol Acetates / Silyl Enol EthersHighPre-formation of enol equivalent ensures regioselectivity.
Electron-Rich Aromatics Phenols, Anilines, HeterocyclesModerateMay require optimization of solvent and temperature.[9]
Organometallics Aryl Grignard/Lithium ReagentsHighRequires low temperatures to avoid side reactions.[8]
Alkenes Electron-rich olefinsModerate to LowCan lead to addition products; less common for this reagent.

Optimization Insights:

  • Solvent: Acetonitrile is a general-purpose solvent. For less soluble substrates, DMF or a co-solvent system may be necessary.

  • Temperature: While many reactions proceed at room temperature, highly activated substrates may benefit from cooling to 0°C or below to minimize side product formation. Less reactive substrates may require gentle heating (40-60°C).

  • Stoichiometry: A slight excess of the fluorinating reagent (1.1-1.3 eq) is typically sufficient to drive the reaction to completion.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No Reaction / Slow Conversion 1. Insufficiently nucleophilic substrate. 2. Reagent degradation (improper storage). 3. Low solubility of reagent or substrate.1. For enolates, ensure complete deprotonation. For neutral nucleophiles, consider a more activating derivative. 2. Use fresh reagent. 3. Try a different solvent (e.g., DMF) or a co-solvent system. Gentle heating may help.
Low Yield 1. Incomplete reaction. 2. Product degradation during workup/purification. 3. Competitive side reactions (e.g., protonation of enolate).1. Increase reaction time or temperature; increase reagent stoichiometry to 1.5 eq. 2. Use a milder workup; ensure silica gel is neutral. 3. Ensure anhydrous conditions; use a non-protic base for enolate formation.
Multiple Products 1. Lack of regioselectivity. 2. Over-fluorination (di- or tri-fluorination). 3. Formation of elimination or rearrangement products.1. Use a pre-formed enol equivalent (enol acetate, silyl enol ether). 2. Use stoichiometric amounts of the reagent (1.0-1.1 eq) and monitor carefully. 3. Run the reaction at a lower temperature.

Safety Precautions

N-F electrophilic fluorinating reagents are oxidizers and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from combustible materials and moisture.

  • Incompatibility: Keep away from strong reducing agents and strong acids/bases.

References

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved January 14, 2026, from [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved January 14, 2026, from [Link]

  • Rozatian, N., & Hodgson, D. R. W. (2021). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57(5), 683-712. [Link]

  • Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1796-1845. [Link]

  • Stroganov, O. V., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(1), 211-219. [Link]

  • Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1796–1845. [Link]

  • Ball, N. D., et al. (2023). The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides. Chemical Science, 14(3), 678-684. [Link]

  • The Britton Group. (n.d.). Fluorination Strategies. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of biologically-active fluorinated corticosteroid drugs currently on the market. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids.
  • Wang, M., Ruskin, J., Marques, J., Garrison, N., & Lectka, T. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Chemical Reviews, 125(19), 9382-9428. [Link]

  • PubMed. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Retrieved January 14, 2026, from [Link]

  • University of Bath. (n.d.). The synthesis of fluorinated natural products. Research Portal. Retrieved January 14, 2026, from [Link]

  • O'Hagan, D., & Deng, H. (2015). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews, 44(9), 2199-2213. [Link]

  • Bhagat, S. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic & Medicinal Chemistry International Journal, 3(4). [Link]

  • O'Hagan, D. (2012). The rare fluorinated natural products and biotechnological prospects for fluorine enzymology. Methods in Enzymology, 516, 259-273. [Link]

  • Al-Karmalawy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5565. [Link]

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"reaction conditions for fluorination of phenols with N-Fluoro-4-methylpyridinium-2-sulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Electrophilic Fluorination of Phenols using N-Fluoro-4-methylpyridinium-2-sulfonate

Introduction: The Strategic Value of Aryl Fluorides

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and agrochemical design.[1][2][3] The unique physicochemical properties imparted by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly improve the pharmacokinetic and pharmacodynamic profile of a bioactive compound.[3] Aryl fluorides, in particular, are prevalent structural motifs in a significant portion of pharmaceuticals.[1]

However, the direct and selective synthesis of aryl fluorides presents a significant challenge. While numerous methods exist, the direct fluorination of readily available precursors like phenols is of high strategic importance. Electrophilic fluorination, using reagents that deliver an "F+" equivalent, offers a complementary approach to nucleophilic methods.[4][5] Among the arsenal of modern electrophilic fluorinating agents, N-F pyridinium salts have emerged as versatile and manageable reagents.[6][7]

This document provides a detailed guide to the application of this compound for the direct electrophilic fluorination of phenols. As a Senior Application Scientist, this guide synthesizes mechanistic understanding with practical, field-proven protocols to enable researchers, scientists, and drug development professionals to successfully implement this transformation.

The Reagent: this compound

This compound is a zwitterionic (inner salt) electrophilic fluorinating agent.[6][7] Its structure, featuring a positively charged N-fluoro pyridinium ring counterbalanced by a covalently attached sulfonate anion, distinguishes it from salt-based reagents like Selectfluor® or non-ionic reagents like N-Fluorobenzenesulfonimide (NFSI). This unique zwitterionic character influences its solubility and reactivity.[6]

Table 1: Properties of this compound

PropertyValue
CAS Number 147540-88-3[8][9]
Molecular Formula C₆H₆FNO₃S[10]
Molecular Weight 191.18 g/mol [10][11]
Appearance White to off-white solid[8]
Melting Point 203-208°C (decomposes)[11]
Key Characteristic Zwitterionic (inner salt)
Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[12] It is stable under ambient storage conditions but should be kept in a tightly sealed container in a dry place.[8][12]

Reaction Mechanism and Scientific Principles

The fluorination of phenols with this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich phenol ring acts as the nucleophile, attacking the electrophilic fluorine atom of the reagent.

Causality Behind Experimental Choices
  • Phenol Activation: The hydroxyl group of the phenol is a potent activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This inherent nucleophilicity makes the direct attack on the electrophilic "F+" source feasible.

  • Regioselectivity: The reaction is directed by the activating hydroxyl group. Fluorination typically occurs at the ortho or para position. If the para position is blocked, fluorination will favor the ortho position, though steric hindrance can become a significant factor.

  • The Electrophilic Fluorine Source: The N-F bond is polarized towards the nitrogen, rendering the fluorine atom electrophilic. The subsequent loss of the pyridinium-2-sulfonate moiety is a favorable process, driving the reaction forward.

  • Side Reactions: A common side reaction in the direct fluorination of phenols is dearomatization, which can lead to the formation of cyclohexadienone products.[13] Reaction conditions, particularly temperature and solvent, must be carefully controlled to minimize this pathway.

Proposed Mechanism Diagram

G Phenol Phenol Substrate (Nucleophile) Intermediate Wheland Intermediate (Sigma Complex) Phenol->Intermediate Reagent This compound (Electrophile) Reagent->Intermediate SₑAr Attack Product Ortho/Para-Fluorophenol Intermediate->Product Deprotonation & Aromatization Byproduct 4-Methylpyridinium-2-sulfonate Intermediate->Byproduct

Caption: Proposed SEAr mechanism for phenol fluorination.

Application Notes: Optimizing Reaction Conditions

Substrate Scope and Limitations
  • Electron-Rich Phenols: Phenols with electron-donating groups (e.g., alkyl, alkoxy) are generally good substrates as their enhanced nucleophilicity facilitates the electrophilic attack.

  • Electron-Poor Phenols: Phenols bearing electron-withdrawing groups (e.g., nitro, cyano, ester) are less reactive and may require more forcing conditions (higher temperatures, longer reaction times) or may not react at all.

  • Steric Hindrance: Bulky groups near the ortho positions can hinder the approach of the fluorinating reagent, potentially leading to lower yields or favoring fluorination at the less hindered para position.

  • Limitations: Substrates with other highly nucleophilic sites (e.g., unprotected anilines, thiols) may undergo competitive fluorination at those positions. Strong hydrogen-bond donors can sometimes interfere with the reaction.[14]

Solvent Selection

The choice of solvent is critical. It must be inert to the highly reactive fluorinating agent and capable of dissolving the phenol substrate.

  • Aprotic Polar Solvents: Acetonitrile (MeCN) is a common choice as it can dissolve the zwitterionic reagent to some extent and is inert under the reaction conditions.

  • Chlorinated Solvents: Dichloromethane (DCM) or chloroform (CHCl₃) can also be used, particularly for less polar phenol substrates.

  • Protic Solvents: Protic solvents like alcohols are generally avoided as they can react with the electrophilic fluorinating agent.

Temperature and Reaction Time

The reaction is typically run at temperatures ranging from 0°C to room temperature, or with gentle heating.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.

  • Causality: Higher temperatures can increase the reaction rate but also elevate the risk of side reactions, such as dearomatization or decomposition of the reagent. Starting at a lower temperature (e.g., 0°C) and slowly warming to room temperature is a prudent strategy.

Troubleshooting Guide

Table 2: Common Issues and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive substrate (electron-poor).Increase temperature; increase reaction time; consider a more powerful fluorinating agent.
Low solubility of reagents.Screen alternative solvents (e.g., MeCN, DMF); ensure vigorous stirring.
Multiple Products Formed Competing ortho/para fluorination.If isomers are separable, proceed with chromatography. If not, blocking one position may be necessary.
Dearomatization or degradation.Run the reaction at a lower temperature; monitor carefully and stop the reaction once the starting material is consumed.
Reagent Decomposition Presence of moisture or nucleophilic impurities.Use anhydrous solvents; ensure all glassware is dry.

Detailed Experimental Protocol: Fluorination of 4-tert-Butylphenol

This protocol describes a general procedure for the ortho-fluorination of a para-substituted phenol.

Materials and Equipment
  • This compound (1.1 eq)

  • 4-tert-Butylphenol (1.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inlet

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step workflow for phenol fluorination.

Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylphenol (e.g., 1.0 mmol, 150.2 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 10 mL) via syringe to dissolve the phenol.

  • Reagent Addition: Under a positive pressure of inert gas, carefully add this compound (1.1 mmol, 210.3 mg) in one portion.

  • Reaction: Stir the resulting mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) every 30-60 minutes. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure 2-fluoro-4-tert-butylphenol.

Conclusion

This compound is an effective electrophilic fluorinating agent for the direct conversion of phenols to valuable aryl fluorides. Its ease of handling and zwitterionic nature provide a useful tool for medicinal and process chemists. By understanding the underlying SEAr mechanism and carefully controlling key reaction parameters such as solvent, temperature, and substrate electronics, researchers can successfully employ this reagent to access fluorinated phenolic structures that are critical for the development of new pharmaceuticals and agrochemicals.

References

  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484. Available at: [Link]

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  • Schimler, S. D., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. PubMed, 139(4), 1452–1455. Available at: [Link]

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  • Sharma, P., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic & Medicinal Chemistry International Journal, 3(4). Available at: [Link]

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  • Gümüş, M., et al. (2023). New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity, 20(3), e202201083. Available at: [Link]

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Application Notes and Protocols for the Electrophilic Fluorination of β-Ketoesters with N-Fluoro-4-methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the electrophilic fluorination of β-ketoesters utilizing N-Fluoro-4-methylpyridinium-2-sulfonate. The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique and beneficial properties. This application note details the mechanistic underpinnings of this transformation, offers a detailed experimental protocol, and provides essential safety and handling information. The content is designed to equip researchers with the necessary knowledge to successfully and safely implement this fluorination reaction in their own laboratories.

Introduction to Electrophilic Fluorination and this compound

The selective introduction of fluorine into organic molecules can profoundly alter their biological and physical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the development of efficient and selective fluorination methods is of paramount importance. Electrophilic fluorination, which involves the transfer of a formal "F+" equivalent to a nucleophilic carbon center, has emerged as a powerful tool for the synthesis of organofluorine compounds.[2]

A variety of N-F reagents have been developed for this purpose, with N-fluoropyridinium salts being a prominent class due to their stability, ease of handling, and tunable reactivity.[3] The reactivity of these salts can be modulated by altering the substituents on the pyridine ring.[4] this compound is a zwitterionic N-fluoropyridinium salt that offers a balance of reactivity and stability, making it a suitable reagent for the fluorination of activated methylene compounds such as β-ketoesters.[5]

Reaction Mechanism

The fluorination of a β-ketoester with this compound proceeds through an electrophilic substitution mechanism. The β-ketoester exists in equilibrium with its enol or enolate form. The electron-rich α-carbon of the enol or enolate acts as a nucleophile, attacking the electrophilic fluorine atom of the this compound. This results in the transfer of the fluorine atom to the α-carbon and the formation of the corresponding α-fluoro-β-ketoester and 4-methylpyridine-2-sulfonate. The general mechanism is depicted below.

Fluorination Mechanism cluster_0 Enolization cluster_1 Electrophilic Attack cluster_2 Product Formation beta-Ketoester β-Ketoester Enol Enol/Enolate beta-Ketoester->Enol Equilibrium Transition_State Transition State Enol->Transition_State Nucleophilic Attack alpha-Fluoro-beta-Ketoester α-Fluoro-β-ketoester Transition_State->alpha-Fluoro-beta-Ketoester Fluorination Byproduct 4-Methylpyridine-2-sulfonate Transition_State->Byproduct Byproduct Formation NF_Reagent This compound NF_Reagent->Transition_State

Caption: General mechanism of β-ketoester fluorination.

Experimental Protocol: Fluorination of Ethyl Acetoacetate

This protocol provides a general procedure for the fluorination of a model β-ketoester, ethyl acetoacetate. The conditions may require optimization for other substrates.

Materials and Equipment
  • Ethyl acetoacetate

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., argon or nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Safety Precautions
  • N-fluoropyridinium salts are oxidizing agents and should be handled with care. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 equivalent).

  • Dissolution: Add the anhydrous solvent to dissolve the β-ketoester. The choice of solvent may influence the reaction rate and yield. Acetonitrile is a common solvent for these reactions.[1]

  • Reagent Addition: Add this compound (1.1-1.5 equivalents) to the stirred solution. The addition can be done in one portion or portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure α-fluoro-β-ketoester.

Workflow Diagram

Experimental Workflow start Start setup Reaction Setup: - β-Ketoester - Anhydrous Solvent - Inert Atmosphere start->setup addition Add this compound setup->addition reaction Stir at Room Temperature (Monitor by TLC/GC) addition->reaction workup Aqueous Workup: - Quench with Water - Extract with Organic Solvent reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product α-Fluoro-β-ketoester purification->product

Caption: Experimental workflow for fluorination.

Substrate Scope and Optimization

The reactivity of N-fluoropyridinium salts can be tuned by the electronic nature of the substituents on the pyridine ring.[2] This allows for the fluorination of a wide range of substrates with varying reactivity. For β-ketoesters, both cyclic and acyclic substrates are generally amenable to fluorination.

Table 1: General Substrate Scope and Expected Outcomes

Substrate TypeExpected ReactivityPotential Side Reactions
Acyclic β-ketoestersGood to excellentOver-fluorination (difluoro product)
Cyclic β-ketoestersGood to excellentRing-opening (rare)
β-diketonesHighPotential for C-C bond cleavage

Optimization of Reaction Conditions:

  • Solvent: The choice of solvent can impact the solubility of the reagents and the reaction rate. Acetonitrile, dichloromethane, and tetrahydrofuran are commonly used.

  • Temperature: Most reactions proceed efficiently at room temperature. For less reactive substrates, gentle heating may be required. Conversely, for highly reactive substrates, cooling may be necessary to control selectivity.

  • Stoichiometry: Using a slight excess of the fluorinating agent (1.1-1.5 equivalents) is generally recommended to ensure complete conversion of the starting material.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive reagent, insufficient reaction time, or low reactivity of the substrate.Check the quality of the fluorinating agent. Increase reaction time or temperature. Consider using a stronger fluorinating agent from the N-fluoropyridinium class.
Formation of multiple productsOver-fluorination or side reactions.Use a smaller excess of the fluorinating agent. Lower the reaction temperature. Monitor the reaction closely and stop it once the desired product is formed.
Difficult purificationSimilar polarity of product and starting material or byproducts.Optimize the eluent system for column chromatography. Consider derivatization of the product or starting material to facilitate separation.

Conclusion

The fluorination of β-ketoesters with this compound is a valuable and straightforward method for the synthesis of α-fluoro-β-ketoesters. These products are important building blocks in the development of novel pharmaceuticals and agrochemicals. By understanding the reaction mechanism and following the detailed protocol provided, researchers can effectively utilize this methodology in their synthetic endeavors. Careful attention to safety precautions is essential when working with fluorinating agents.

References

  • Umemoto, T., Fukami, S., Nagayoshi, M., & Ishihara, S. (1990). Power- and Structure-Variable Fluorinating Agents: The N-Fluoropyridinium Salt System. Journal of the American Chemical Society, 112(23), 8563–8575. [Link]

  • Umemoto, T., & Tomita, K. (1986). N-fluoropyridinium triflate and its analogs, the first stable 1:1 salts of pyridine nucleus and halogen atom. Tetrahedron Letters, 27(28), 3271-3274. [Link]

  • Kim, D. Y., & Park, E. J. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Organic letters, 4(4), 545–547. [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF fluorinating agents. Chemical reviews, 99(1), 1-42. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in electrophilic fluorination with N–F reagents. Chemical Society Reviews, 33(6), 382-389. [Link]

  • Organic Syntheses, 1997 , 74, 247. [Link]

  • Umemoto, T., Harasawa, K., Tomizawa, G., Kawada, K., & Tomita, K. (1991). N-Fluoropyridinium salts. Synthesis, chemical properties, and fluorinating power. Bulletin of the Chemical Society of Japan, 64(4), 1081-1092. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

  • Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2, 4, 6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic & Medicinal Chem IJ, 3(4), 555620. [Link]

  • Davis, F. A., Han, W., & Murphy, C. K. (1995). (S)-(+)-and (R)-(-)-N-Fluoro-2, 10-(3, 3-dichlorocamphorsultam): new chiral electrophilic fluorinating reagents. The Journal of Organic Chemistry, 60(14), 4382-4384. [Link]

  • Umemoto, T., & Tomita, K. (1995). Zwitterionic N-fluoropyridinium salts: a broad-ranging and highly selective fluorinating agent system. Journal of Fluorine Chemistry, 72(1), 11-16. [Link]

  • Banks, R. E. (2000). N-fluoropyridinium salts. In Fluorine Chemistry at the Millennium (pp. 51-76). Elsevier. [Link]

Sources

Application Notes and Protocols for Catalytic Enantioselective Fluorination Using N-Fluoropyridinium Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3][4] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets.[2][4] Consequently, approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom.[2]

However, the stereocontrolled introduction of fluorine into a prochiral center to create a chiral fluorinated compound remains a significant synthetic challenge.[5] The development of catalytic enantioselective fluorination methods is therefore of paramount importance. Among the various electrophilic fluorinating agents developed, N-fluoropyridinium salts have emerged as versatile and tunable reagents for this purpose.[6][7][8] This guide provides an in-depth overview of the principles, catalytic systems, and practical protocols for performing catalytic enantioselective fluorination using these powerful reagents.

Understanding N-Fluoropyridinium Salts

N-fluoropyridinium salts are a class of electrophilic fluorinating agents that offer several advantages, including stability, ease of handling, and tunable reactivity.[6][7] Their fluorinating power can be modulated by altering the electronic properties of the substituents on the pyridine ring.[7][9] Electron-withdrawing groups enhance the electrophilicity of the fluorine atom, making the reagent more reactive, while electron-donating groups have the opposite effect.[9] This tunability allows for the selection of an appropriate reagent for a wide range of substrates with varying reactivities.[7][8]

The synthesis of N-fluoropyridinium salts typically involves the direct fluorination of the corresponding pyridine derivative with dilute F₂ gas in the presence of a suitable counterion source.[6][8]

Catalytic Strategies for Enantioselective Fluorination

The enantioselective fluorination of prochiral nucleophiles using N-fluoropyridinium salts is predominantly achieved through two main catalytic approaches: transition-metal catalysis and organocatalysis.[5]

Transition-Metal Catalysis

In this approach, a chiral transition-metal complex, typically formed from a metal precursor and a chiral ligand, coordinates to the substrate to form a chiral enolate. This chiral environment dictates the facial selectivity of the subsequent electrophilic attack by the N-fluoropyridinium salt.

Key Catalyst Systems and Mechanisms

Several transition metals, including palladium, nickel, and copper, have been successfully employed in enantioselective fluorination reactions.[10] The choice of metal and ligand is crucial for achieving high enantioselectivity.

1. Palladium-Catalyzed Fluorination: Palladium catalysts, often in conjunction with chiral phosphine ligands, have been utilized for the enantioselective fluorination of allylic substrates.[11][12][13] The mechanism generally involves the formation of a chiral π-allyl palladium intermediate, which is then attacked by a fluoride source. While many examples use nucleophilic fluoride sources, the principles of creating a chiral environment are relevant. For carbonyl compounds, Sodeoka and coworkers demonstrated the use of a chiral palladium complex for the fluorination of β-ketoesters.

2. Nickel-Catalyzed Fluorination: Chiral nickel complexes have shown exceptional performance in the enantioselective fluorination of β-ketoesters and oxindoles.[10][14] The Sodeoka group developed a highly effective catalyst system based on a Ni(ClO₄)₂-DBFOX-Ph complex.[10] The proposed mechanism involves the formation of an octahedral nickel complex where the chiral ligand and the bidentate β-ketoester substrate are coordinated to the metal center, creating a rigid chiral environment for the fluorination step.

Catalytic Cycle: Nickel-Catalyzed Enantioselective Fluorination of β-Ketoesters

G cluster_0 Catalytic Cycle A Chiral Ni(II) Catalyst C Chiral Ni(II)-Enolate Complex A->C Coordination & Deprotonation B β-Ketoester Substrate B->C E Fluorinated Product C->E Electrophilic Fluorination F Pyridinium Salt C->F Byproduct D N-Fluoropyridinium Salt (NFPy+) D->C F+ Source E->A Product Release & Catalyst Regeneration

Caption: Proposed catalytic cycle for Ni-catalyzed enantioselective α-fluorination.

3. Copper-Catalyzed Fluorination: Chiral bis(oxazoline) (BOX)-copper(II) complexes are also effective catalysts for the enantioselective fluorination of β-ketoesters.[10][15] Cahard and coworkers reported that the addition of hexafluoroisopropanol (HFIP) as an additive was crucial for achieving high enantioselectivity in some cases.[10][15] The copper center acts as a Lewis acid to activate the substrate and facilitate enolate formation, while the chiral BOX ligand controls the stereochemical outcome of the fluorination.

Organocatalysis

Organocatalytic enantioselective fluorination relies on the use of small, chiral organic molecules to catalyze the reaction. This approach avoids the use of potentially toxic and expensive transition metals. Cinchona alkaloids and their derivatives are among the most successful organocatalysts for this transformation.[16][17]

Key Catalyst Systems and Mechanisms

1. Cinchona Alkaloid-Based Catalysis: Cinchona alkaloids can act as phase-transfer catalysts or Brønsted bases to generate a chiral enolate or enamine intermediate.[16][18] For instance, in the fluorination of β-keto esters, a chiral quaternary ammonium salt derived from a cinchona alkaloid can be used as a phase-transfer catalyst to shuttle the enolate from an aqueous or solid phase to the organic phase where it reacts with the N-fluoropyridinium salt in a chiral environment.

Workflow: Organocatalyzed Enantioselective Fluorination

G start Start reagents Reactants β-Ketoester N-Fluoropyridinium Salt Chiral Organocatalyst start->reagents mixing Reaction Setup Solvent Temperature Control reagents->mixing reaction Enamine/Enolate Formation & Fluorination mixing->reaction workup Quenching & Extraction reaction->workup purification Chromatography workup->purification product Enantioenriched Fluorinated Product purification->product end End product->end

Caption: General workflow for an organocatalyzed fluorination experiment.

Experimental Protocols

The following protocols are representative examples of catalytic enantioselective fluorination using N-fluoropyridinium salts and related reagents.

Protocol 1: Nickel-Catalyzed Enantioselective Fluorination of a Cyclic β-Ketoester

This protocol is adapted from the work of Sodeoka and coworkers and demonstrates a highly enantioselective fluorination.[10]

Materials:

  • Ni(ClO₄)₂·6H₂O

  • (R,R)-4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) ((R,R)-DBFOX-Ph)

  • 2-Methoxycarbonyl-1-indanone (or other suitable β-ketoester)

  • N-Fluoropyridinium triflate (NFPY-OTf) or N-Fluorobenzenesulfonimide (NFSI)

  • Ethanol (anhydrous)

  • Dichloromethane (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add Ni(ClO₄)₂·6H₂O (e.g., 0.025 mmol, 10 mol%) and (R,R)-DBFOX-Ph (e.g., 0.0275 mmol, 11 mol%). Add anhydrous ethanol (e.g., 1.0 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the β-ketoester (e.g., 0.25 mmol, 1.0 equiv) in anhydrous dichloromethane (e.g., 1.5 mL).

  • Initiation: Add the prepared catalyst solution to the β-ketoester solution via syringe. Cool the resulting mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Fluorinating Agent Addition: Add the N-fluoropyridinium salt or NFSI (e.g., 0.30 mmol, 1.2 equiv) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired fluorinated product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 2: Organocatalyzed Enantioselective Fluorination of a β-Ketoester using a Phase-Transfer Catalyst

This protocol is a general representation based on the principles of phase-transfer catalysis using cinchona alkaloid derivatives.[18]

Materials:

  • β-Ketoester (e.g., ethyl 2-cyanophenylacetate)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Cinchona alkaloid-derived quaternary ammonium salt (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (5 mol%)

  • Potassium carbonate (K₂CO₃) (solid)

  • Toluene

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the β-ketoester (e.g., 0.5 mmol, 1.0 equiv), NFSI (e.g., 0.6 mmol, 1.2 equiv), the chiral phase-transfer catalyst (e.g., 0.025 mmol, 5 mol%), and solid K₂CO₃ (e.g., 1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add toluene (e.g., 5.0 mL) to the flask.

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the solid base. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched fluorinated product.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC.

Data Summary and Comparison

The following table summarizes representative results for the catalytic enantioselective fluorination of β-ketoesters using different catalytic systems.

Catalyst SystemFluorinating AgentSubstrateYield (%)ee (%)Reference
Ni(ClO₄)₂ / DBFOX-Ph NFSI2-Methoxycarbonyl-1-indanone9598[10]
Cu(OTf)₂ / Bis(oxazoline) NFSIEthyl 2-oxocyclopentanecarboxylate85>80[10]
Sc[(R)-F8BNP]₃ NFPY-OTfDiethyl 2-methyl-3-oxosuccinate8884[10][19]
Cinchona Alkaloid PTC NFSIEthyl benzoylacetate9091[18]

Conclusion and Outlook

The catalytic enantioselective fluorination of prochiral nucleophiles using N-fluoropyridinium salts and related electrophilic "F+" sources has matured into a powerful and versatile synthetic tool. Both transition-metal catalysis and organocatalysis offer effective strategies to access chiral fluorinated molecules with high levels of stereocontrol. The choice of catalyst and reaction conditions can be tailored to the specific substrate, allowing for the synthesis of a diverse array of valuable compounds for the pharmaceutical and agrochemical industries. Future research will likely focus on expanding the substrate scope, developing more sustainable and economical catalyst systems, and exploring new applications for this important transformation.

References

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Rodeja, Y., & Snieckus, V. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(1), 826-870. [Link]

  • Umemoto, T. (2009). N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. Current Organic Synthesis, 6(4), 357-373. [Link]

  • Umemoto, T., & Tomita, K. (1986). N-fluoropyridinium triflate. Organic Syntheses, 64, 134. [Link]

  • Umemoto, T., Fukami, S., Tomizawa, G., Harasawa, K., Kawada, K., & Tomita, K. (1990). Synthesis, Properties, and Reactivity of N,N'-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. The Journal of Organic Chemistry, 55(15), 4513-4523. [Link]

  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4389-4405. [Link]

  • Umemoto, T. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 13, 2306-2349. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Synthesis of various N-fluoropyridinium salts. Journal of Fluorine Chemistry, 125(5), 789-795. [Link]

  • Shibata, N., Suzuki, E., Asahi, T., & Shiro, M. (2006). Enantioselective Fluorination Reactions. Chemical and Pharmaceutical Bulletin, 54(10), 1351-1361. [Link]

  • Britton, R., & Gouverneur, V. (Eds.). (2019). Catalytic, Enantioselective Fluorination Reactions. In Comprehensive Organic Synthesis (2nd ed., Vol. 5, pp. 1-43). Elsevier. [Link]

  • Lee, S. Y., Neufeind, S., & Fu, G. C. (2014). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 136(25), 8899-8902. [Link]

  • Thornbury, R., Schäfer, G., & Toste, F. D. (2017). Catalytic Enantioselective Fluorination. In Modern Synthesis Processes and Reactivity of Fluorinated Compounds (pp. 223-263). Elsevier. [Link]

  • Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Cunat, A. C. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters. Chemical Communications, (16), 2136-2138. [Link]

  • Braun, M. G., Boyle, K. M., & Doyle, A. G. (2011). Palladium-Catalyzed Regio- and Enantioselective Fluorination of Acyclic Allylic Halides. Journal of the American Chemical Society, 133(40), 15934-15937. [Link]

  • Singh, A. K., & Krishna, U. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents-A Review. Organic & Medicinal Chem IJ, 3(4). [Link]

  • Chandra, G., Kumari, A., Patel, S., & Kumar, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 27. [Link]

  • Kim, D. Y., Park, E. J. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Organic Letters, 4(4), 545-547. [Link]

  • Braun, M. G., Boyle, K. M., & Doyle, A. G. (2011). Palladium-catalyzed regio- and enantioselective fluorination of acyclic allylic halides. Journal of the American Chemical Society, 133(40), 15934-15937. [Link]

  • Hollingworth, C., & Doyle, A. G. (2010). Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides. Journal of the American Chemical Society, 132(47), 16682-16684. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506. [Link]

  • Lumbreras, M., Montanari, S., & Gouverneur, V. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5519. [Link]

  • Zhang, H., Song, J., & Ma, J. (2019). Fast, highly enantioselective, and sustainable fluorination of 4-substituted pyrazolones catalyzed by amide-based phase-transfer catalysts. Organic Chemistry Frontiers, 6(16), 2875-2880. [Link]

  • Beeson, T. D., & MacMillan, D. W. (2005). Enantioselective organocatalytic alpha-fluorination of cyclic ketones. Journal of the American Chemical Society, 127(24), 8826-8828. [Link]

  • Maruoka, K., & Hashimoto, T. (2007). Procedure-controlled enantioselective fluorination of β-keto esters through nickel catalysis. Angewandte Chemie International Edition, 46(39), 7420-7422. [Link]

Sources

N-Fluoro-4-methylpyridinium-2-sulfonate: A Comprehensive Guide to a Mild and Effective Electrophilic Fluorinating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the introduction of fluorine into organic molecules is a paramount strategy for modulating their physicochemical and biological properties. This guide provides an in-depth exploration of N-Fluoro-4-methylpyridinium-2-sulfonate, a zwitterionic electrophilic fluorinating agent that offers a unique combination of reactivity, selectivity, and handling advantages. As a senior application scientist, this document aims to furnish researchers with the foundational knowledge and practical protocols necessary to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction: The Rise of N-Fluoropyridinium Salts

The quest for safe and selective electrophilic fluorinating agents has led to the development of a diverse arsenal of reagents. Among these, N-fluoro compounds have emerged as a prominent class due to their enhanced stability and tunable reactivity compared to earlier reagents like elemental fluorine.[1] Within this class, N-fluoropyridinium salts, first introduced as stable and easy-to-handle reagents by Umemoto and co-workers, have proven to be particularly valuable.[2] The reactivity of these salts can be finely tuned by modifying the substituents on the pyridine ring, allowing for the fluorination of a wide array of nucleophiles, from reactive carbanions to less reactive aromatic systems.[1][2]

This compound belongs to a special class of zwitterionic N-fluoropyridinium salts.[2] Its unique intramolecular salt structure influences its solubility and reactivity, making it a mild yet effective reagent for various fluorination reactions.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties and safety profile is critical for its successful and safe implementation in the laboratory.

PropertyValueReference
Chemical Formula C₆H₆FNO₃S
Molecular Weight 191.18 g/mol
Appearance Solid
Storage Ambient Temperature

Safety Information:

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound and its Precursor

The synthesis of this compound involves a two-step process: the preparation of the pyridinium-2-sulfonate precursor followed by direct fluorination.

Synthesis of the Precursor: 4-Methylpyridinium-2-sulfonate

The precursor is synthesized from 2-chloro-4-methylpyridine.

G cluster_0 Precursor Synthesis A 2-Chloro-4-methylpyridine C Reaction in Aqueous Solution A->C B Sodium Sulfite (Na₂SO₃) B->C D 4-Methylpyridinium-2-sulfonate C->D Heat

Fig. 1: Synthesis of 4-Methylpyridinium-2-sulfonate.

Protocol: Synthesis of 4-Methylpyridinium-2-sulfonate [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine in water.

  • Addition of Sodium Sulfite: Add a molar excess of sodium sulfite to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Work-up: Allow the reaction mixture to cool to room temperature. The product can be isolated by crystallization or by removal of water under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Synthesis of this compound

The final product is obtained by direct fluorination of the precursor.

G cluster_1 Fluorination E 4-Methylpyridinium-2-sulfonate G Reaction in Acetonitrile/Water E->G F 10% F₂ in N₂ F->G -40 to -10 °C H This compound G->H

Fig. 2: Synthesis of this compound.

Protocol: Synthesis of this compound [2]

Caution: This reaction involves the use of elemental fluorine, which is a highly toxic and corrosive gas. This procedure should only be performed by trained personnel in a specialized and well-ventilated fume hood with appropriate safety measures in place.

  • Reaction Setup: In a suitable reactor, dissolve 4-methylpyridinium-2-sulfonate in a mixture of acetonitrile and water.

  • Cooling: Cool the reaction mixture to between -40 °C and -10 °C.

  • Fluorination: Bubble a mixture of 10% fluorine gas in nitrogen through the cooled solution. The flow rate and duration of the gas introduction should be carefully controlled to ensure complete reaction.

  • Work-up: After the reaction is complete, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The resulting solid can be purified by washing with a suitable solvent to remove any unreacted starting material and byproducts.

Mechanism of Electrophilic Fluorination

The mechanism of electrophilic fluorination by N-fluoropyridinium salts has been a subject of considerable study and is believed to proceed through either a single-electron transfer (SET) pathway or a direct SN2-type attack on the fluorine atom, depending on the nature of the nucleophile.

G cluster_0 Fluorination Mechanism cluster_1 SET Pathway Nu Nucleophile (Nu⁻) Intermediate [Nu--F--N⁺-Py]‡ Nu->Intermediate SET_Nu Nu• Nu->SET_Nu SET Reagent This compound Reagent->Intermediate SET_Reagent [Reagent]•⁻ Reagent->SET_Reagent SET Product Fluorinated Product (Nu-F) Intermediate->Product SN2-type Biproduct 4-Methylpyridine-2-sulfonate Intermediate->Biproduct SET_Product Nu-F SET_Nu->SET_Product SET_Reagent->Biproduct

Fig. 3: Plausible mechanisms for electrophilic fluorination.

For carbanions and other strong nucleophiles, the reaction is often considered to proceed via a direct SN2 attack on the electrophilic fluorine atom. In the case of electron-rich aromatic compounds, evidence suggests that a single-electron transfer (SET) from the aromatic ring to the N-fluoropyridinium salt can occur, generating a radical cation and a radical anion, which then combine to form the fluorinated product.

Applications in Organic Synthesis

This compound is a versatile reagent for the fluorination of a variety of organic substrates.

Fluorination of Active Methylene Compounds

One of the most common applications of this reagent is the α-fluorination of β-dicarbonyl compounds and other active methylene compounds.

Protocol: Fluorination of Diethyl Malonate

  • Reaction Setup: To a solution of diethyl malonate in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask, add a base (e.g., sodium hydride or potassium carbonate) at 0 °C to generate the enolate in situ.

  • Addition of Fluorinating Agent: Once the enolate formation is complete, add a solution of this compound in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford diethyl fluoromalonate.[3]

Fluorination of Aromatic Compounds

This compound can also be used for the fluorination of electron-rich aromatic and heteroaromatic compounds.

Protocol: Fluorination of Anisole

  • Reaction Setup: In a round-bottom flask, dissolve anisole in a suitable solvent such as acetonitrile.

  • Addition of Fluorinating Agent: Add this compound to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. The reaction progress should be monitored by GC-MS or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting mixture of ortho- and para-fluoroanisole can be purified by column chromatography.

Comparison with Other Electrophilic Fluorinating Agents

The choice of a fluorinating agent is often dictated by the specific requirements of the reaction, including substrate reactivity, desired selectivity, and reaction conditions. Here is a comparison of this compound with two other commonly used electrophilic fluorinating agents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

FeatureThis compoundSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Reactivity Mild to moderateHighModerate
Handling Crystalline solid, relatively stableCrystalline solid, stable, non-hygroscopicCrystalline solid, stable, non-hygroscopic
Solubility Soluble in polar aprotic solventsSoluble in polar solvents like acetonitrile and waterSoluble in many common organic solvents
Byproducts 4-Methylpyridine-2-sulfonate (water-soluble)1-chloromethyl-4-aza-1-azoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Benzenesulfonimide (can be acidic)
Typical Applications Fluorination of active methylene compounds, electron-rich aromaticsBroad applicability, including less reactive substratesFluorination of a wide range of nucleophiles, including carbanions and enolates
Advantages Mildness, zwitterionic nature can influence selectivityHigh reactivity, commercially available in large quantitiesGood balance of reactivity and stability, widely used
Limitations May not be reactive enough for very challenging fluorinationsCan be too reactive for sensitive substrates, leading to side reactionsByproduct can complicate work-up

Conclusion

This compound is a valuable addition to the synthetic chemist's toolkit for electrophilic fluorination. Its mild reactivity, ease of handling, and the water-solubility of its byproduct make it an attractive alternative to more aggressive fluorinating agents, particularly for substrates that are sensitive to harsh reaction conditions. The protocols and comparative data provided in this guide are intended to empower researchers to confidently and effectively employ this reagent in the synthesis of novel fluorinated molecules, thereby advancing the frontiers of drug discovery and materials science.

References

  • Umemoto, T., Harasawa, K., Tomizawa, G., Kawada, K., & Tomita, K. (1991). Syntheses and Properties of N-Fluoropyridinium Salts. Bulletin of the Chemical Society of Japan, 64(4), 1081–1092.
  • Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037.
  • Umemoto, T. (2006). N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. In Modern Organofluorine Chemistry-Synthetic Aspects (Vol. 2, pp. 159-181). Bentham Science Publishers.
  • Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic & Medicinal Chem IJ, 3(4), 555620.
  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF fluorinating agents. Chemical reviews, 96(5), 1737-1756.
  • Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a versatile mediator or catalyst in organic chemistry. Acta chimica slovenica, 52(1), 13-26.
  • Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2021). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17(1), 1752-1813.
  • European Patent Office. (1992). Method for preparing N-fluoropyridinium salts (EP 0494770 A1).
  • Organic Syntheses. (1993).
  • BenchChem. (2025).
  • Google Patents. (1994). An improved method for preparing n-fluorosulfonimides (WO 1994008955 A1).
  • Google Patents. (2015). Synthetic method of 4-(chloromethyl)pyridine hydrochloride (CN 105085378 A).
  • Eureka. (n.d.).
  • Guidechem. (n.d.).
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Google Patents. (2012).
  • ResearchGate. (2018). α-Fluorination of β-ketosulfones by Selectfluor™ F–TEDA–BF 4.
  • MDPI. (2018).
  • ResearchGate. (2016).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound. [A specific, valid URL for the SDS should be inserted here by the user, as these can change. A general product link is provided in reference 10].

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The Versatile Fluorinating Agent: Application Notes for N-Fluoro-4-methylpyridinium-2-sulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The selective introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated organic compounds highly valuable. Among the arsenal of electrophilic fluorinating agents, N-fluoropyridinium salts have emerged as a versatile and tunable class of reagents. This guide provides a detailed overview of the substrate scope and application of a specific and highly useful member of this family: N-Fluoro-4-methylpyridinium-2-sulfonate.

Developed by Umemoto and coworkers, the N-fluoropyridinium salt system offers a range of fluorinating agents with varying reactivity, allowing for the selective fluorination of a wide array of nucleophilic substrates under mild conditions.[1][2] The zwitterionic nature of N-fluoropyridinium-2-sulfonates, including the 4-methyl derivative, provides unique selectivity, particularly in the fluorination of phenols.[1] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the reagent's capabilities, detailed experimental protocols, and the mechanistic rationale behind its application.

Understanding the Reagent: Tunable Reactivity

The fluorinating power of N-fluoropyridinium salts can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the pyridine ring.[1][2] this compound is a moderately reactive agent within this class, making it suitable for a broad range of substrates while minimizing side reactions often observed with more aggressive fluorinating agents. The methyl group at the 4-position provides a slight electron-donating effect, modulating the electrophilicity of the fluorine atom.

The general structure of the N-fluoropyridinium-2-sulfonate series allows for a systematic variation of reactivity. The fluorinating power increases with the presence of electron-withdrawing groups on the pyridine ring. This principle allows for the selection of the most appropriate reagent for a given substrate, a key advantage of the N-fluoropyridinium salt system.[1]

Substrate Scope and Applications

This compound has demonstrated efficacy in the fluorination of a diverse range of organic substrates. The following sections detail its application with various functional groups, supported by representative data.

Fluorination of Carbon Nucleophiles

1. Active Methylene Compounds (β-Keto Esters, Malonates):

This compound and its analogs are effective for the monofluorination of active methylene compounds. The reaction typically proceeds by generating the enolate in situ with a suitable base, followed by the addition of the fluorinating agent.

SubstrateProductYield (%)Reference
Ethyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylate85[2]
Diethyl malonateDiethyl fluoromalonate91[2]
1,3-Indandione2-Fluoro-1,3-indandione95[2]

Representative Protocol: Fluorination of Ethyl 2-oxocyclopentanecarboxylate [2]

G

  • To a stirred suspension of sodium hydride (1.1 mmol) in dry tetrahydrofuran (THF, 5 mL) at 0 °C under a nitrogen atmosphere, a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 mmol) in dry THF (2 mL) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes to ensure complete enolate formation.

  • A solution of this compound (1.1 mmol) in dry THF (5 mL) is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the addition of water (10 mL) and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford ethyl 1-fluoro-2-oxocyclopentanecarboxylate.

2. Organometallic Reagents:

While more powerful N-fluoropyridinium salts are often used for less reactive carbanions, this compound can be employed for the fluorination of certain organometallic reagents. The choice of reagent is critical to balance reactivity and minimize side reactions.

Fluorination of Heteroatom-Containing Compounds

1. Sulfides:

N-fluoropyridinium salts are excellent reagents for the α-fluorination of sulfides to produce α-fluorothioethers, which are valuable synthetic intermediates. The reaction proceeds cleanly under mild conditions.

SubstrateProductYield (%)Reference
Thioanisole(Fluoromethyl)(phenyl)sulfane88[3]
Ethyl phenylthioacetateEthyl 2-fluoro-2-(phenylthio)acetate92[3]
Dibenzyl sulfideBenzyl(benzylthiomethyl)fluorane75[3]

Representative Protocol: α-Fluorination of Thioanisole [3]

  • To a solution of thioanisole (1.0 mmol) in dichloromethane (5 mL) at room temperature is added this compound (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to give (fluoromethyl)(phenyl)sulfane.

2. Phenols:

A notable feature of N-fluoropyridinium-2-sulfonates is their high ortho-selectivity in the fluorination of phenols. This is attributed to a hydrogen-bonding interaction between the sulfonate group of the reagent and the hydroxyl group of the phenol, directing the electrophilic fluorine to the ortho position.[1]

SubstrateMajor Producto:p RatioTotal Yield (%)Reference
Phenol2-Fluorophenol>95:585[1]
p-Cresol2-Fluoro-4-methylphenol>95:582[1]
2-Naphthol1-Fluoro-2-naphthol>98:290[1]

Proposed Mechanism for ortho-Fluorination of Phenols

G

Fluorination of Alkenes

This compound can also be used for the fluorination of electron-rich alkenes, such as silyl enol ethers and enamines. The reactivity can be tuned by the choice of N-fluoropyridinium salt, with more powerful analogs being used for less reactive double bonds.

Safety and Handling

This compound is a stable, non-hygroscopic solid that is easier and safer to handle than many other electrophilic fluorinating agents. However, as with all fluorine-containing compounds, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reactions should be carried out in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile reagent for electrophilic fluorination in organic synthesis. Its moderate reactivity, coupled with the unique selectivity imparted by the sulfonate group, makes it an excellent choice for the fluorination of a wide range of substrates, including active methylene compounds, sulfides, and phenols. The tunable nature of the N-fluoropyridinium salt system provides chemists with a powerful tool to achieve selective fluorination under mild conditions, facilitating the synthesis of novel fluorinated molecules for pharmaceutical and materials science applications.

References

  • Umemoto, T.; Fukami, S.; Tomizawa, G.; Harasawa, K.; Kawada, K.; Tomita, K. Power- and structure-variable fluorinating agents. The N-fluoropyridinium salt system. J. Am. Chem. Soc.1990 , 112 (23), 8563–8575. [Link]

  • Umemoto, T. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein J. Org. Chem.2021 , 17, 1752–1813. [Link]

  • Umemoto, T. N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. In Advances in Organic Synthesis; Bentham Science Publishers: 2006; Vol. 2, pp 159–181. [Link]

  • Umemoto, T.; Kawada, K.; Tomita, K. N-Fluoropyridinium Triflate and Its Derivatives: Useful Electrophilic Fluorinating Agents. Tetrahedron Lett.1986 , 27 (37), 4465–4468. [Link]

  • Umemoto, T.; Tomizawa, G. α-Fluorination of Sulfides with N-Fluoropyridinium Triflates. Bull. Chem. Soc. Jpn.1986 , 59 (11), 3625–3629. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • Umemoto, T.; Tomizawa, G. α-Fluorination of Sulfides with N-Fluoropyridinium Triflates. Bull. Chem. Soc. Jpn.1986 , 59, 3625-3629. [Link]

Sources

Application Notes and Protocols for Reactions Involving N-Fluoro-4-methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Fluorination with a Zwitterionic Reagent

N-Fluoro-4-methylpyridinium-2-sulfonate is a highly effective electrophilic fluorinating agent, valued for its crystalline stability, ease of handling, and predictable reactivity. As a zwitterionic salt, its unique electronic properties contribute to its efficacy in the fluorination of a wide array of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic systems. The successful outcome of a fluorination reaction using this reagent is critically dependent not only on the reaction conditions but also on a well-designed workup procedure. This guide provides a comprehensive overview of the principles and detailed protocols for the effective workup of reactions involving this compound, ensuring the isolation of a pure, fluorinated product.

Core Principles of the Workup: Taming the Aftermath

The primary objectives of the workup are to quench any unreacted fluorinating agent and to meticulously remove the primary byproduct, 4-methylpyridine-2-sulfonic acid. Understanding the chemical nature of these species is paramount to designing an effective purification strategy.

  • Quenching Excess Reagent: this compound is a potent oxidizing agent. While it is generally stable, it is prudent to neutralize any unreacted material at the end of the reaction. This is typically achieved by the addition of a mild reducing agent or a nucleophilic scavenger.

  • Byproduct Removal: The major byproduct of the fluorination reaction is 4-methylpyridine-2-sulfonic acid. This is a polar, acidic compound, and its efficient removal is the cornerstone of a successful workup. The strategy for its removal hinges on exploiting its high polarity and acidic nature through liquid-liquid extraction.

Safety Precautions: Handling with Foresight

Before commencing any experimental work, it is crucial to be familiar with the safety profile of this compound.

  • Hazard Profile: This reagent is harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable to a range of reaction scales and substrates.

Protocol 1: General Extractive Workup

This protocol is suitable for most fluorination reactions where the desired product has moderate to low polarity and is soluble in common organic solvents.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. The addition of a basic solution will neutralize the acidic 4-methylpyridine-2-sulfonic acid byproduct, forming its more water-soluble sodium salt. Continue the addition until gas evolution (CO₂) ceases, indicating that the acidic byproduct has been neutralized.

  • Phase Separation:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • If the reaction solvent is not an extraction solvent, add a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Add an equal volume of deionized water and shake the funnel vigorously, ensuring to vent frequently.

    • Allow the layers to separate. The organic layer will contain the desired fluorinated product, while the aqueous layer will contain the sodium salt of 4-methylpyridine-2-sulfonic acid and other water-soluble impurities.

  • Aqueous Washes:

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Deionized water (2 x volume of the organic layer)

      • Saturated aqueous sodium bicarbonate solution (1 x volume of the organic layer)

      • Brine (1 x volume of the organic layer). The brine wash helps to remove residual water from the organic phase.[1]

  • Drying and Concentration:

    • Drain the organic layer into a clean, dry flask.

    • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining traces of water.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude fluorinated product.

  • Purification:

    • The crude product can be further purified by standard techniques such as flash column chromatography, recrystallization, or distillation, depending on the physical properties of the compound.

Protocol 2: Workup for Acid-Sensitive Products

For fluorinated products that are sensitive to basic conditions, a modified workup using a neutral or mildly acidic wash is recommended.

Procedure:

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly add deionized water to the reaction mixture with vigorous stirring.

  • Extraction:

    • Transfer the mixture to a separatory funnel and add a suitable organic solvent.

    • Wash the organic layer with deionized water (3 x volume of the organic layer). This will remove the bulk of the polar 4-methylpyridine-2-sulfonic acid byproduct.

    • Follow with a brine wash (1 x volume of the organic layer).

  • Drying, Concentration, and Purification:

    • Proceed with the drying, concentration, and purification steps as described in Protocol 1.

Troubleshooting Common Workup Issues

Issue Potential Cause Solution
Emulsion Formation High concentration of salts or polar byproducts.Add more brine to the separatory funnel to "break" the emulsion. Alternatively, filter the emulsion through a pad of Celite.
Product in Aqueous Layer The fluorinated product has significant polarity.Back-extract the aqueous layers with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.[2]
Persistent Pyridinium Byproduct in Product Inefficient extraction.Increase the number of aqueous washes. Ensure the pH of the aqueous layer is basic (>8) during the bicarbonate wash to maximize the solubility of the sulfonic acid byproduct in the aqueous phase.

Visualization of the Workup Workflow

The following diagram illustrates the general workflow for the extractive workup of a reaction involving this compound.

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification ReactionMixture Reaction Mixture (Product, Byproduct, Solvent) Quenching 1. Quenching (e.g., sat. NaHCO3) ReactionMixture->Quenching Extraction 2. Liquid-Liquid Extraction (Organic Solvent / Water) Quenching->Extraction Washing 3. Aqueous Washes (Water, Brine) Extraction->Washing Byproduct 4-Methylpyridine-2-sulfonic acid (in aqueous layer) Extraction->Byproduct Byproduct Removal Drying 4. Drying (e.g., MgSO4) Washing->Drying Concentration 5. Concentration (Rotary Evaporator) Drying->Concentration Purification 6. Purification (e.g., Chromatography) Concentration->Purification FinalProduct Pure Fluorinated Product Purification->FinalProduct

General workflow for the workup procedure.

Conclusion: Ensuring Success Beyond the Reaction Flask

A well-executed workup is as critical as the reaction itself for achieving high yields of pure fluorinated products. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently and efficiently handle the post-reaction processing of fluorinations utilizing this compound. By understanding the underlying chemistry of the quenching and extraction steps, one can troubleshoot and adapt these procedures to a wide variety of substrates, ultimately accelerating the discovery and development of novel fluorinated molecules.

References

  • Wikipedia. Electrophilic fluorination. [Link]

  • University of Rochester, Department of Chemistry. Workup: Drying Methods. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]

  • PubChem. 4-methylpyridine-2-sulfonic Acid. [Link]

  • ResearchGate. What is best method to remove pyridine from a reaction mixture?. [Link]

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Troubleshooting & Optimization

"side reactions and byproducts in N-Fluoro-4-methylpyridinium-2-sulfonate fluorinations"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for electrophilic fluorination using N-Fluoropyridinium salts. This guide is designed to provide in-depth, field-proven insights into the nuances of using these powerful reagents. While your query specified N-Fluoro-4-methylpyridinium-2-sulfonate, this document addresses the broader class of N-Fluoropyridinium salts, as their reactivity, side reactions, and troubleshooting strategies are mechanistically linked and widely applicable. The principles discussed here are directly relevant to the specific reagent you are working with.

Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent challenges encountered during fluorination reactions with N-Fluoropyridinium salts.

Question: My reaction shows low or no conversion to the desired fluorinated product. What are the likely causes and solutions?

Answer:

Low or no conversion is a common issue that can typically be traced back to one of four areas: reagent integrity, substrate reactivity, reaction conditions, or the presence of quenching species.

Pillar 1: Reagent Integrity & Handling N-Fluoropyridinium salts are hygroscopic and can decompose upon exposure to moisture. The primary decomposition pathway is hydrolysis, which consumes the active reagent and forms the corresponding pyridone, rendering it inactive for fluorination.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Always use a freshly opened bottle of the fluorinating agent or one that has been rigorously stored under an inert atmosphere (Argon or Nitrogen) in a desiccator.

    • Perform a Quick NMR Check: If in doubt, take a quick ¹H or ¹⁹F NMR of the reagent. The presence of impurities or decomposition products will be evident.

    • Handle in an Inert Environment: Weigh and handle the reagent in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.

Pillar 2: Substrate Reactivity & Steric Hindrance Electrophilic fluorination is highly dependent on the nucleophilicity of the substrate. Electron-poor substrates or sterically hindered sites will react sluggishly.

  • Troubleshooting Steps:

    • Assess Substrate pKa: The reaction works best on soft nucleophiles like enolates, silyl enol ethers, and electron-rich aromatic compounds.[1] If you are attempting to fluorinate a weakly nucleophilic carbon, you may need to generate a more potent nucleophile (e.g., using a stronger base to form an enolate).

    • Consider a More Powerful Reagent: The fluorinating power of N-Fluoropyridinium salts can be tuned by the substituents on the pyridine ring.[1][2] Electron-withdrawing groups on the ring increase the electrophilicity of the fluorine atom, making the reagent more powerful.[1] If your substrate is unreactive, consider switching to a salt with a more electron-deficient pyridine ring.

    • Increase Temperature: For sluggish reactions, cautiously increasing the temperature can improve reaction rates. However, this may also increase the rate of side reactions, so it should be done incrementally.

Pillar 3: Reaction Conditions The choice of solvent and base (if used) is critical for success.

  • Troubleshooting Steps:

    • Solvent Choice: Use anhydrous, aprotic solvents such as acetonitrile (MeCN), dichloromethane (DCM), or tetrahydrofuran (THF). Protic solvents like alcohols will be fluorinated in preference to the substrate or will promote reagent decomposition.

    • Base Compatibility (for enolate formation): If using a strong base like NaHMDS or LDA to generate a nucleophile, ensure it is fully consumed in the deprotonation step before adding the N-Fluoropyridinium salt. Excess strong base can react directly with the fluorinating agent, leading to complex side products.[3]

Question: My reaction is messy, with multiple byproducts. How can I identify the source and improve selectivity?

Answer:

A complex product mixture points to competing reaction pathways. The most common culprits are hydrolysis of the reagent, reaction with the solvent, or inherent reactivity of your substrate.

Pillar 1: Hydrolysis and Hydroxylation Byproducts The most common byproduct results from the reaction of the N-Fluoropyridinium salt with trace amounts of water, which generates HF and the corresponding pyridone. The HF can then catalyze other side reactions. Furthermore, if the substrate forms a carbocationic intermediate, it can be trapped by water, leading to a hydroxylated byproduct instead of the desired fluorinated compound.

  • Mitigation Strategy:

    • Rigorous Anhydrous Technique: Dry all glassware in an oven, use anhydrous solvents (preferably freshly distilled or from a solvent purification system), and run the reaction under a strict inert atmosphere.

    • Proton Sponge: For reactions that may generate acid, the addition of a non-nucleophilic base like a proton sponge can be beneficial in scavenging protons without interfering with the reaction.

Pillar 2: Solvent Reactivity While considered relatively inert, solvents like THF can sometimes participate in side reactions, especially under harsh conditions or in the presence of strong Lewis acids.

  • Mitigation Strategy:

    • Solvent Screening: If you suspect solvent involvement, screen other anhydrous, non-participating solvents like DCM or MeCN.

Pillar 3: Substrate-Specific Side Reactions

  • Over-fluorination: If your substrate has multiple nucleophilic sites or can form a more reactive species after the first fluorination, you may see di- or tri-fluorinated products.[3]

    • Mitigation: Use a stoichiometric amount of the fluorinating agent (or even a slight deficit) and add it slowly to the reaction mixture at a low temperature to control reactivity.

  • Elimination: For substrates prone to elimination, the basic pyridine byproduct generated after fluorine transfer can act as a base, leading to elimination products.

    • Mitigation: Run the reaction at the lowest possible temperature that allows for reasonable conversion.

  • Protodemetallation: When fluorinating aryl-metal reagents (e.g., Grignard or organolithium), a common side reaction is protonation of the reagent by trace acidic species, leading back to the starting arene.[4][5]

    • Mitigation: Ensure strictly anhydrous and aprotic conditions. The use of a slight excess of the organometallic reagent can sometimes compensate for minor proton quenching.

Visualizing the Troubleshooting Process

troubleshooting_flowchart start Problem Encountered low_conversion Low / No Conversion start->low_conversion messy_reaction Messy Reaction / Byproducts start->messy_reaction reagent Check Reagent Integrity (Fresh? Stored Properly?) low_conversion->reagent substrate Assess Substrate (Nucleophilic Enough? Sterics?) low_conversion->substrate conditions Review Conditions (Anhydrous? Correct Solvent?) low_conversion->conditions hydrolysis Suspect Hydrolysis? (Hydroxylated Byproducts?) messy_reaction->hydrolysis overfluorination Over-fluorination? (Multiple F atoms added?) messy_reaction->overfluorination elimination Elimination Products? messy_reaction->elimination solution_reagent Use Fresh Reagent Handle under Inert Gas reagent->solution_reagent solution_substrate Use Stronger Base Switch to More Powerful N-F Reagent substrate->solution_substrate solution_conditions Use Anhydrous Solvent Optimize Temperature conditions->solution_conditions solution_hydrolysis Use Rigorous Anhydrous Technique Add Proton Sponge hydrolysis->solution_hydrolysis solution_overfluorination Control Stoichiometry Slow Addition at Low Temp overfluorination->solution_overfluorination solution_elimination Lower Reaction Temperature elimination->solution_elimination

Caption: Troubleshooting workflow for common fluorination issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of fluorination with N-Fluoropyridinium salts?

A1: The prevailing mechanism is a subject of some debate, with evidence supporting both a direct Sₙ2-type pathway and a single-electron transfer (SET) process.[6] For most practical purposes, it can be visualized as a nucleophilic attack by the substrate (e.g., an enolate or electron-rich arene) on the electrophilic fluorine atom of the N-Fluoropyridinium cation. This transfers the "F⁺" to the nucleophile and releases the neutral pyridine byproduct.[7]

Caption: General Sₙ2 mechanism for electrophilic fluorination.

Q2: How does the sulfonate group in this compound affect the reaction?

A2: This is a zwitterionic or "counterion-bound" N-fluoropyridinium salt.[1][8] The sulfonate group is covalently attached to the pyridine ring and exists as an internal salt with the cationic nitrogen. This has several practical implications:

  • Solubility: These zwitterionic salts often have different solubility profiles than their triflate or tetrafluoroborate counterparts. They may have lower solubility in nonpolar organic solvents.[1]

  • Reactivity: The presence of the electron-withdrawing sulfonate group enhances the electrophilicity of the N-F bond, making it a potent fluorinating agent.

  • Hygroscopicity: While all N-F salts should be handled with care, the zwitterionic nature may influence how readily the compound absorbs water compared to salts with separate counterions.

Q3: What are the primary byproducts I should look for in my crude reaction mixture?

A3: Identifying byproducts is key to troubleshooting. The most common species are listed in the table below. They are typically identified by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Byproduct NameStructure (Example)Likely CauseMitigation Strategy
Hydroxylated Substrate R-OHReaction with trace water, trapping a carbocation intermediate.Use rigorous anhydrous conditions.
4-Methylpyridine-2-sulfonic acid (Post-hydrolysis product of the reagent)Hydrolysis of the N-F reagent by atmospheric or solvent moisture.Handle reagent under inert atmosphere; use anhydrous solvents.
Protonated Substrate R-HQuenching of the nucleophile (e.g., enolate) by trace acid/water before fluorination can occur.Ensure complete dryness; add base slowly; consider a non-nucleophilic proton scavenger.
Elimination Product (Alkene from substrate)The pyridine byproduct acts as a base on a sensitive substrate.Lower the reaction temperature.

Visualizing Byproduct Formation

byproduct_formation reagent N-Fluoro-4-methyl- pyridinium-2-sulfonate hydrolysis Hydrolysis reagent->hydrolysis water H₂O (Trace) water->hydrolysis pyridone 4-Methylpyridin-2-one- sulfonic acid (Inactive) hydrolysis->pyridone hf HF hydrolysis->hf

Caption: Primary hydrolysis pathway of the fluorinating reagent.

Part 3: General Experimental Protocol

This protocol provides a starting point for the electrophilic fluorination of an active methylene compound (e.g., a β-ketoester). Note: Conditions should be optimized for each specific substrate.

Step-by-Step Methodology: Fluorination of Diethyl Malonate

  • Glassware Preparation:

    • Dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum in an oven at 120 °C for at least 4 hours.

    • Allow the flask to cool to room temperature under a stream of dry argon or nitrogen.

  • Reaction Setup:

    • Under a positive pressure of inert gas, add anhydrous acetonitrile (5 mL) to the reaction flask via syringe.

    • Add diethyl malonate (1 equivalent) to the flask.

    • Add a suitable non-nucleophilic base, such as DBU (1.1 equivalents), dropwise at 0 °C to generate the enolate. Stir for 30 minutes at this temperature.

  • Fluorination:

    • In a separate, dry vial, weigh this compound (1.1 equivalents) under an inert atmosphere.

    • Dissolve the fluorinating agent in a minimal amount of anhydrous acetonitrile.

    • Add the solution of the fluorinating agent dropwise to the reaction flask at 0 °C over 15 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

References

  • Andrey A. F., & Shainurov, R. L. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(11), 845–854. [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 96(5), 1737–1756.
  • Shibuta, T., & Singh, R. P. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 203, 134-162. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Organic Syntheses. (n.d.). N-FLUOROPYRIDINIUM TRIFLATE. Organic Syntheses Procedure. [Link]

  • Umemoto, T. (2009). Preparation, Reactivity, and Applications of N-Fluoropyridinium Salts. Bentham Science. [Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation. Nature, 473(7348), 470–477.
  • Reddit r/Chempros. (2023). Help on tricky electrophilic fluorination. [Link]

  • Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 36(10). [Link]

Sources

Technical Support Center: Optimization of Reaction Yield for N-Fluoro-4-methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of N-Fluoro-4-methylpyridinium-2-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields and navigate the nuances of working with this versatile electrophilic fluorinating agent.

Introduction: The Chemistry of this compound

This compound belongs to the class of N-fluoropyridinium salts, which are powerful and selective electrophilic fluorinating agents. The introduction of a fluorine atom into a molecule can significantly alter its biological properties, making these reagents valuable in medicinal chemistry and agrochemical research. The reactivity of N-fluoropyridinium salts can be fine-tuned by the substituents on the pyridine ring. Electron-donating groups, such as the methyl group in the 4-position, generally lead to a milder and more selective reagent compared to analogues with electron-withdrawing groups.

This guide will walk you through the common challenges encountered during the synthesis of this compound and its subsequent use in fluorination reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the synthesis of this compound.

Q1: What is the general synthetic route for this compound?

A1: The most common method is the direct fluorination of the corresponding 4-methylpyridinium-2-sulfonate inner salt with elemental fluorine gas (typically a 10% mixture in nitrogen) in a suitable solvent system like acetonitrile or a mixture of acetonitrile and water at low temperatures (-40 to -10 °C).

Q2: My reaction yield is consistently low. What are the most likely initial causes?

A2: Low yields in this synthesis can often be attributed to a few key factors:

  • Purity of the starting material: Ensure your 4-methylpyridinium-2-sulfonate is pure and dry.

  • Moisture in the reaction: N-fluoropyridinium salts can be moisture-sensitive, and water can interfere with the reaction.

  • Inefficient gas dispersion: Poor mixing of the fluorine gas into the reaction mixture can lead to incomplete conversion.

  • Suboptimal temperature control: The reaction is exothermic, and poor temperature control can lead to side reactions.

Q3: What are the primary safety concerns when working with fluorine gas and N-fluoropyridinium salts?

A3: Both elemental fluorine and N-fluoropyridinium salts are hazardous and must be handled with extreme care in a well-ventilated fume hood.

  • Fluorine gas is highly toxic and corrosive. Specialized equipment and training are required for its safe handling.

  • N-fluoropyridinium salts are skin and eye irritants and can be toxic if ingested or inhaled. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide: Synthesis of this compound

This section provides a more in-depth guide to troubleshooting common issues during the synthesis.

Issue 1: Low or No Product Formation

If you are experiencing low or no formation of your desired product, consider the following troubleshooting steps, presented in a logical workflow.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_sm Verify Purity and Dryness of Starting Material start->check_sm check_conditions Evaluate Reaction Conditions check_sm->check_conditions If SM is pure check_f2 Assess Fluorine Gas Delivery check_conditions->check_f2 If conditions are optimal check_workup Review Workup and Isolation Procedure check_f2->check_workup If F2 delivery is efficient optimize Systematic Optimization check_workup->optimize If workup is correct end Improved Yield optimize->end

Caption: A logical workflow for troubleshooting low synthesis yields.

In-depth Analysis:

  • Purity of Starting Material (4-methylpyridinium-2-sulfonate):

    • Problem: Impurities in the starting material can consume the fluorine gas or lead to side reactions.

    • Solution: Recrystallize the 4-methylpyridinium-2-sulfonate before use. Ensure it is thoroughly dried, as moisture can quench the reaction.

  • Reaction Conditions:

    • Problem: Incorrect temperature or solvent can drastically affect the yield.

    • Solution:

      • Temperature: Maintain a low temperature (between -40 °C and -10 °C) throughout the fluorine gas addition to minimize side reactions. Use a cryostat for precise temperature control.

      • Solvent: The reaction is often performed in acetonitrile or a mixture of acetonitrile and water. The presence of some water can aid in the dissolution of the starting material. However, an excess of water can lead to hydrolysis of the product. Anhydrous conditions are generally preferred for similar reactions and should be considered if yields are low.

  • Fluorine Gas Delivery:

    • Problem: Inefficient introduction of the fluorine gas into the reaction mixture is a common cause of incomplete reactions.

    • Solution:

      • Use a fritted gas dispersion tube to create fine bubbles and maximize the gas-liquid surface area.

      • Ensure vigorous stirring to maintain a homogeneous suspension of the starting material and to efficiently dissolve the fluorine gas.

Issue 2: Product Purity and Isolation Challenges

Even with a successful reaction, isolating a pure product can be challenging.

Troubleshooting Workflow for Purity Issues

start Product Purity Issues check_filtration Optimize Filtration and Washing start->check_filtration check_extraction Refine Extraction Protocol check_filtration->check_extraction If impurities persist recrystallization Implement Recrystallization check_extraction->recrystallization If still impure characterization Confirm Product Identity recrystallization->characterization end Pure Product Obtained characterization->end

Technical Support Center: Purification Strategies for Products Fluorinated with N-Fluoro-4-methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification strategies following fluorination with N-Fluoro-4-methylpyridinium-2-sulfonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile electrophilic fluorinating agent. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflows.

Introduction to Purification Challenges

This compound is a popular electrophilic fluorinating agent due to its solid, stable nature and predictable reactivity. However, the unique physicochemical properties of fluorinated organic compounds can present significant purification challenges.[1] These molecules often exhibit altered polarity, boiling points, and solubility profiles compared to their non-fluorinated precursors, necessitating tailored purification strategies.[1][2] This guide will walk you through troubleshooting common issues and provide robust protocols to ensure the successful isolation of your target fluorinated products.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your fluorinated compounds.

Issue 1: Difficulty Removing the Pyridinium Byproduct

Symptom: You observe a significant amount of 4-methylpyridinium-2-sulfonate or related pyridinium species in your crude product mixture, which co-elutes with your desired product during chromatography.

Causality: The pyridinium byproduct is often polar and water-soluble. However, depending on the polarity of your fluorinated product, it may have similar retention characteristics on normal-phase silica gel.

Solutions:

  • Aqueous Workup: A simple and effective first step is a thorough aqueous workup.

    • Protocol:

      • After the reaction is complete, quench the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl) to protonate any remaining pyridine, and finally with brine.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Liquid-Liquid Extraction: This technique is a powerful method for separating compounds based on their differential solubilities in two immiscible liquids.[3][4]

    • Standard Extraction: For less polar fluorinated products, extraction with a common organic solvent and water should be sufficient to remove the polar pyridinium byproduct.

    • Fluorous Extraction: For more polar fluorinated products that are difficult to separate from the pyridinium byproduct, consider a "fluorous" liquid-liquid extraction.[5][6] This involves using a highly fluorinated solvent to selectively dissolve the fluorinated product, leaving the non-fluorinated impurities in the aqueous or organic phase.[7][8]

Issue 2: Co-elution of Fluorinated Product and Starting Material during Column Chromatography

Symptom: Your fluorinated product and the unreacted starting material have very similar Rf values on TLC, leading to poor separation during column chromatography.

Causality: The introduction of a single fluorine atom may not significantly alter the polarity of the molecule, especially in large, complex structures. This can result in nearly identical retention times on standard silica or alumina columns.

Solutions:

  • Optimize Your Mobile Phase:

    • Solvent System: Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

    • Gradient Elution: Employing a shallow gradient elution can often resolve closely eluting compounds. Start with a low concentration of the polar solvent and gradually increase it.

  • Alternative Stationary Phases:

    • Fluorous Silica Gel: For compounds with a significant fluorine content, fluorous silica gel can provide excellent separation from non-fluorinated starting material.[9]

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is a high-resolution technique that can provide baseline separation of closely related compounds.[9]

Issue 3: Product "Oiling Out" or Forming an Amorphous Solid During Recrystallization

Symptom: Upon attempting to recrystallize your fluorinated product, it separates from the solution as a liquid ("oils out") or precipitates as a non-crystalline solid.[7]

Causality: The introduction of fluorine can disrupt crystal packing and lead to lower melting points.[1] If the melting point of your compound is below the boiling point of the recrystallization solvent, it may oil out.[7] Amorphous solids can form if the molecule has difficulty organizing into a well-defined crystal lattice.

Solutions:

  • Systematic Solvent Screening:

    • Single-Solvent Method: Test a range of solvents with varying polarities and boiling points. A good recrystallization solvent should dissolve the compound when hot but not when cold.[10]

    • Two-Solvent Method: If a suitable single solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.[7]

    • Seeding: Adding a single, pure crystal of your product to the supersaturated solution can initiate crystallization.[7]

  • Lower the Crystallization Temperature: After slow cooling to room temperature, placing the flask in an ice bath or refrigerator can further decrease the solubility of your product and promote crystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of a fluorination reaction using this compound?

A1: The main byproduct is the reduced form of the reagent, 4-methylpyridine-2-sulfonic acid, or its corresponding salt. Depending on the reaction conditions and substrate, you may also have unreacted starting material and potentially over-fluorinated products.

Q2: Can I use ¹⁹F NMR to monitor the progress of my reaction and purification?

A2: Absolutely. ¹⁹F NMR is a powerful tool for tracking the formation of your fluorinated product and identifying any fluorine-containing impurities. It can be more sensitive than ¹H NMR for this purpose. However, for quantitative analysis, careful calibration is necessary.[11]

Q3: My fluorinated product is volatile. How can I minimize sample loss during purification?

A3: For volatile fluorinated compounds, special care must be taken during solvent removal.[2]

  • Use a rotary evaporator with a cold trap cooled with dry ice/acetone or liquid nitrogen.

  • Avoid high vacuum.

  • Consider purification techniques that do not require solvent removal, such as preparative gas chromatography (GC) for very volatile compounds.[2]

Q4: Are there any safety considerations when handling this compound and the resulting products?

A4: Yes. N-F reagents are strong oxidizing agents and should be handled with care.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The fluorinated products themselves may have unique toxicological properties, so it is essential to handle them with caution until their properties are well understood.

Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Once the reaction is deemed complete by TLC or NMR, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with an equal volume of deionized water.

  • Separate the layers.

  • Wash the organic layer with an equal volume of 1M HCl (if basic impurities are expected).

  • Separate the layers.

  • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (if acidic impurities are expected).

  • Separate the layers.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Separate the layers and transfer the organic phase to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Gravity filter or decant the dried organic layer into a clean, dry round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Column Chromatography
  • Prepare the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the "slurry method" with your chosen mobile phase.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and then carefully adding the silica to the top of the column.

  • Elute the Column:

    • Begin eluting with the chosen mobile phase, collecting fractions.

    • Monitor the elution of compounds using TLC.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Protocol 3: General Procedure for Recrystallization
  • Choose a Solvent: Select a suitable solvent or solvent pair based on preliminary solubility tests.[10]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Cool Slowly: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask or adding a seed crystal.[7]

  • Cool Further: Place the flask in an ice bath to maximize crystal yield.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Wash the Crystals: Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the Crystals: Allow the crystals to dry completely under vacuum.

Visualizing Purification Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow ReactionMixture Crude Reaction Mixture Workup Aqueous Workup ReactionMixture->Workup Concentration1 Concentration Workup->Concentration1 CrudeProduct Crude Product Concentration1->CrudeProduct Chromatography Column Chromatography CrudeProduct->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization PureProduct Pure Fluorinated Product Recrystallization->PureProduct ChromatographyTroubleshooting CoElution Co-elution of Product and Starting Material OptimizeMobilePhase Optimize Mobile Phase (e.g., shallow gradient) CoElution->OptimizeMobilePhase ChangeStationaryPhase Change Stationary Phase (e.g., fluorous silica, C18) CoElution->ChangeStationaryPhase PrepHPLC Preparative HPLC CoElution->PrepHPLC SuccessfulSeparation Successful Separation OptimizeMobilePhase->SuccessfulSeparation ChangeStationaryPhase->SuccessfulSeparation PrepHPLC->SuccessfulSeparation

Sources

"effect of additives on N-Fluoro-4-methylpyridinium-2-sulfonate reactivity"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Fluoro-4-methylpyridinium-2-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during its use. The content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it compare to other electrophilic fluorinating agents?

This compound is a crystalline, solid electrophilic fluorinating agent belonging to the N-F class of reagents.[1][2] These reagents are prized for their relative stability and ease of handling compared to gaseous fluorine (F₂) or highly oxidizing agents like xenon difluoride (XeF₂).[3]

The core function of these reagents is to deliver an "electrophilic fluorine" (F⁺ synthon) to a nucleophilic substrate. The reactivity of N-F reagents is influenced by the electron-withdrawing nature of the groups attached to the nitrogen atom. This compound is part of a family of N-fluoropyridinium salts whose fluorinating power can be tuned by substituents on the pyridine ring.[1] Its reactivity is generally considered moderate, making it a selective choice for many applications. Compared to highly reactive agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, it may offer better selectivity for sensitive substrates, minimizing side reactions.[1][4]

Q2: What is the fundamental mechanism of fluorination with this reagent?

The reaction proceeds via an electrophilic fluorination mechanism. The nitrogen-fluorine (N-F) bond is polarized, with the fluorine atom being electron-deficient. A nucleophilic center on the substrate molecule (e.g., a carbanion, enolate, or electron-rich aromatic ring) attacks the electrophilic fluorine atom. This results in the transfer of the fluorine atom to the substrate and the release of the neutral 4-methylpyridine-2-sulfonate byproduct.

Mechanism sub Substrate (Nu⁻) reagent This compound sub->reagent Nucleophilic Attack prod Fluorinated Product (Nu-F) reagent->prod F⁺ Transfer byprod 4-methylpyridine-2-sulfonate reagent->byprod Byproduct Release

Caption: General mechanism of electrophilic fluorination.

Q3: Why and when should I consider using an additive in my reaction?

Additives are used to address specific challenges in a reaction, such as slow kinetics, low yields, poor solubility, or lack of selectivity. You should consider using an additive if you encounter:

  • Incomplete or Sluggish Reactions: If your substrate is not sufficiently nucleophilic to react efficiently.

  • Poor Reagent Solubility: If the reagent is not dissolving well in the chosen solvent, leading to a heterogeneous mixture and inconsistent results.[1]

  • Side Product Formation: If the reaction conditions lead to decomposition or undesired alternative reaction pathways.

  • Need for Stereoselectivity: In asymmetric fluorination, additives can be crucial for achieving high enantiomeric or diastereomeric excess.

The choice of additive is not arbitrary; it must be based on a clear understanding of the reaction mechanism and the specific problem you are trying to solve.

Troubleshooting Guide & Protocols

Problem 1: Low Reactivity & Incomplete Conversion

Q: My fluorination reaction is extremely slow or has stalled, resulting in low yield and recovery of starting material. How can additives be used to drive the reaction to completion?

A: This is a classic issue where the nucleophilicity of the substrate is insufficient to react with the moderately active this compound. The most common strategy is to increase the substrate's nucleophilicity by using a base.

Causality & Solution: By adding a suitable base, you can deprotonate the substrate (e.g., a ketone, ester, or other carbon acid) to generate a more potent nucleophile, such as an enolate. This enolate will react much more rapidly with the electrophilic fluorine source. The choice of base is critical: it should be strong enough to deprotonate the substrate but not so reactive that it causes side reactions with the fluorinating agent or the product.

Interestingly, even during the synthesis of N-fluoropyridinium salts, a catalytic amount of a base like triethylamine is sometimes employed to improve yields, highlighting the role of base in mediating reactivity in these systems.[1]

Recommended Additives & Their Effects:

AdditiveTypeTypical LoadingMechanism of Action & Key Considerations
Triethylamine (Et₃N) Organic Base1.1 - 2.0 eq.Deprotonates carbon acids (pKa < 25). Good for generating enolates from β-dicarbonyl compounds. Can be nucleophilic itself, so use with care.
Pyridine Organic BaseCatalytic to StoichiometricA weaker base than Et₃N. Useful for acid-sensitive substrates. Can also act as a solvent.
Sodium Hydride (NaH) Inorganic Base1.1 eq.A strong, non-nucleophilic base. Ideal for generating enolates from less acidic ketones and esters. Reaction is heterogeneous and requires an aprotic solvent like THF or DMF.
Lithium diisopropylamide (LDA) Strong, Non-nucleophilic Base1.1 eq.Very strong base, useful for kinetically controlled deprotonation of unsymmetrical ketones. Must be prepared fresh or titrated. Requires low temperatures (-78 °C).

Experimental Protocol: Fluorination of a β-Ketoester using a Base Additive

This protocol describes a test reaction to evaluate the effect of triethylamine on the fluorination of ethyl 2-oxocyclopentanecarboxylate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-ketoester (1.0 eq.) and anhydrous acetonitrile (MeCN) to make a 0.1 M solution.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) dropwise to the solution. Stir for 15 minutes at 0 °C to allow for complete enolate formation.

  • Reagent Addition: In a separate vial, dissolve this compound (1.2 eq.) in a minimum amount of anhydrous MeCN. Add this solution to the reaction mixture dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Base_Catalysis sub Substrate (Weak Nucleophile) activated Activated Substrate (Strong Nucleophile, e.g., Enolate) sub->activated + Base reagent N-F Reagent sub->reagent Slow Reaction base Base (e.g., Et₃N) prod Fluorinated Product activated->prod + N-F Reagent (Fast Reaction) Troubleshooting_Workflow start Low Yield or Poor Selectivity check_sol Is the reaction homogeneous? start->check_sol change_sol Action: Switch to a more polar aprotic solvent (MeCN, DMF, NMP) check_sol->change_sol No check_sub Is the substrate activated properly? check_sol->check_sub Yes change_sol->check_sol add_base Action: Add a suitable base (See Problem 1) check_sub->add_base No check_side Are side reactions (e.g., decomposition) observed? check_sub->check_side Yes add_base->check_sub add_additive Action: Consider additives like HFIP to stabilize intermediates or lower the temperature. check_side->add_additive Yes success Problem Resolved check_side->success No add_additive->success

Caption: A logical workflow for troubleshooting fluorination reactions.

Recommended Additives & Strategies:

  • Solvent Choice: Before adding anything, ensure you are using an appropriate solvent. Polar aprotic solvents like acetonitrile (MeCN) , N,N-dimethylformamide (DMF) , or N-methyl-2-pyrrolidone (NMP) are excellent starting points for dissolving N-fluoropyridinium salts.

  • Co-solvents/Additives for Selectivity: In some cases, particularly in enantioselective reactions, additives that don't directly participate in the reaction but modify the environment can be beneficial. For example, the addition of an electron-poor alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to increase enantioselectivity in some metal-catalyzed fluorinations. [5]It is thought to do this by stabilizing cationic intermediates or modulating the catalyst's active site through hydrogen bonding. While not a direct solution for solubility, it can significantly improve selectivity once a homogeneous solution is achieved.

References

  • Electrophilic Fluorination . Bryn Mawr College. [Link]

  • Electrophilic NF Fluorinating Agents . Chemical Reviews. ACS Publications. [Link]

  • Reactivities of electrophilic N–F fluorinating reagents . Chemical Communications. RSC Publishing. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope . Molecules. MDPI. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective . Beilstein Journal of Organic Chemistry. PMC. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling . Journal of Medicinal Chemistry. NIH. [Link]

  • This compound . XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective . Beilstein Journal of Organic Chemistry. [Link]

  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles . Organic and Medicinal Chemistry International Journal. Juniper Publishers. [Link]

  • 1-Fluoro-4-methylpyridin-1-ium-2-sulfonic acid . PubChem. [Link]

Sources

Technical Support Center: Controlling Stereoselectivity in Fluorination with N-Fluoropyridinium Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective fluorination using N-fluoropyridinium reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in these powerful transformations. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols grounded in mechanistic understanding to enhance the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: My enantioselective fluorination is resulting in a low enantiomeric excess (ee). What are the primary factors I should investigate?

A1: Achieving high enantioselectivity is a common challenge. Several factors can contribute to low ee values. Start by systematically evaluating the following:

  • Catalyst System: The choice of chiral catalyst is paramount. This includes both the metal and the ligand in metal-catalyzed reactions, or the organocatalyst itself. The catalyst's structure creates the chiral environment necessary to differentiate between the two faces of the prochiral substrate.[1][2][3] Ensure the catalyst is of high purity and handled under appropriate conditions to prevent degradation.

  • Fluorinating Reagent: While you are using an N-fluoropyridinium reagent, the specific structure of the pyridinium ring and its counter-ion can influence reactivity and, consequently, selectivity.[4][5] Consider screening different N-fluoropyridinium salts, as their steric and electronic properties can impact the transition state.

  • Solvent Effects: The solvent can play a crucial role in the stereochemical outcome by influencing the conformation of the catalyst-substrate complex and the stability of the transition state.[6] It is advisable to screen a range of solvents with varying polarities.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer.[6] However, this may come at the cost of a slower reaction rate.

  • Substrate Structure: The inherent structure of your substrate can sterically or electronically influence the approach of the fluorinating agent.

Q2: I am observing poor diastereoselectivity in my fluorination reaction. What are the likely causes and how can I improve it?

A2: Poor diastereoselectivity often arises from a lack of facial control during the fluorine transfer step. Here are key areas to troubleshoot:

  • Substrate Control vs. Reagent Control: Determine whether the stereochemical outcome is primarily dictated by the existing stereocenters in your substrate (substrate control) or by the chiral reagent/catalyst (reagent control). If there is a mismatch, where the substrate's inherent preference opposes the catalyst's induction, a mixture of diastereomers can result.

  • Catalyst Choice: For catalyst-controlled reactions, the steric and electronic properties of the chiral ligand or organocatalyst are critical in creating a well-defined transition state that favors one diastereomer.[7] Experiment with different catalysts that may offer better facial discrimination for your specific substrate.

  • Fluorinating Reagent Size: The steric bulk of the N-fluoropyridinium reagent can influence which face of the substrate is more accessible. In some cases, a bulkier reagent may lead to higher diastereoselectivity.

  • Reaction Conditions: As with enantioselectivity, optimizing the solvent and temperature can significantly impact the diastereomeric ratio (dr).

Q3: How do I choose the right N-fluoropyridinium reagent for my specific application?

A3: The selection of the N-fluoropyridinium reagent depends on the reactivity of your substrate and the desired selectivity.[4][5]

  • Reactivity: The fluorinating power of N-fluoropyridinium salts can be tuned by modifying the substituents on the pyridine ring.[4] Electron-withdrawing groups generally increase the electrophilicity and reactivity of the fluorine atom. For less reactive substrates, a more powerful fluorinating agent may be necessary. Conversely, for highly reactive substrates, a milder reagent can help minimize side reactions.[4]

  • Solubility: The counter-ion and substituents also affect the reagent's solubility in common organic solvents. Ensure the chosen reagent is sufficiently soluble in your reaction medium.

  • Commercial Availability and Stability: Practical considerations such as commercial availability, cost, and stability are also important. Many N-fluoropyridinium salts are bench-stable and easy to handle.[8]

Part 2: Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving specific issues encountered during stereoselective fluorination reactions.

Issue 1: Inconsistent or Non-Reproducible Stereoselectivity
Potential Cause Troubleshooting Steps Scientific Rationale
Moisture or Air Sensitivity Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Certain catalysts, particularly Lewis acidic metal complexes, can be deactivated by water. Oxygen can also interfere with some catalytic cycles.
Reagent Purity Verify the purity of the N-fluoropyridinium reagent, catalyst, and substrate using appropriate analytical techniques (e.g., NMR, HPLC).Impurities can act as catalyst poisons or participate in competing side reactions, leading to variable stereochemical outcomes.
Reaction Time Monitor the reaction progress over time using techniques like TLC, GC, or HPLC to determine the optimal reaction time.Prolonged reaction times can sometimes lead to racemization or epimerization of the product, especially if the product is unstable under the reaction conditions.
Stirring and Mixing Ensure efficient stirring, especially in heterogeneous reactions, to maintain a consistent concentration of all components.Inadequate mixing can lead to localized concentration gradients and inconsistent reaction rates and selectivities.
Issue 2: Formation of Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Over-fluorination Use a milder N-fluoropyridinium reagent or reduce the stoichiometry of the fluorinating agent. Lowering the reaction temperature can also help.Highly reactive fluorinating agents or harsh reaction conditions can lead to the introduction of more than one fluorine atom.
Elimination or Rearrangement Optimize the reaction conditions, particularly the solvent and temperature. Consider using a less basic or acidic catalyst system if applicable.The reaction intermediates may be susceptible to elimination or rearrangement pathways, which can be influenced by the reaction environment.[9]
Solvent Participation Choose a non-coordinating and inert solvent.Some solvents can react with the substrate, catalyst, or intermediates, leading to unwanted byproducts.

Part 3: Key Methodologies and Protocols

This section details a generalized protocol for a catalytic enantioselective fluorination of a β-ketoester, a common substrate class for this transformation.

General Protocol for Enantioselective Fluorination of a β-Ketoester

Materials:

  • β-Ketoester (substrate)

  • Chiral catalyst (e.g., a chiral palladium complex or an organocatalyst)

  • N-Fluoropyridinium reagent (e.g., N-fluoropyridinium triflate)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral catalyst (e.g., 2-10 mol%).

  • Add the anhydrous solvent and stir until the catalyst is fully dissolved.

  • Add the β-ketoester (1.0 equivalent) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • In a separate vessel, dissolve the N-fluoropyridinium reagent (1.1-1.5 equivalents) in the anhydrous solvent.

  • Slowly add the solution of the N-fluoropyridinium reagent to the reaction mixture via a syringe pump over a period of time (e.g., 1-2 hours).

  • Monitor the reaction progress by TLC or another suitable analytical method.

  • Upon completion, quench the reaction (the quenching procedure will depend on the specific reagents used).

  • Perform an aqueous workup and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).

Part 4: Mechanistic Insights and Visualizations

Understanding the reaction mechanism is crucial for rational optimization. The stereochemical outcome of these reactions is determined in the fluorine transfer step from the N-fluoropyridinium reagent to the nucleophilic substrate, which is often a metal enolate or an enamine intermediate.

Proposed Catalytic Cycle for a Palladium-Catalyzed Enantioselective Fluorination

The following diagram illustrates a plausible catalytic cycle for the enantioselective fluorination of a β-ketoester using a chiral palladium catalyst.

G cluster_cycle Catalytic Cycle Pd_L [Pd(II)-L*] Enolate Chiral Pd-Enolate Pd_L->Enolate + Substrate - H+ Substrate β-Ketoester Fluorination Fluorine Transfer Enolate->Fluorination + NFP Product_complex [F-Product-Pd(II)-L*] Fluorination->Product_complex Pyridinium Pyridinium Salt Fluorination->Pyridinium Product_complex->Pd_L - Product Product α-Fluoro-β-ketoester NFP N-Fluoropyridinium Reagent

Caption: Proposed catalytic cycle for Pd-catalyzed enantioselective fluorination.

In this cycle, the chiral palladium catalyst coordinates to the β-ketoester to form a chiral enolate. The N-fluoropyridinium reagent then delivers the fluorine electrophile to one face of the enolate, with the stereoselectivity being directed by the chiral ligand (L*). The fluorinated product is then released, regenerating the active catalyst.

Factors Influencing the Transition State

The stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the two enantiomers.

G cluster_factors Key Influencing Factors TS Transition State Catalyst Catalyst Structure Steric Bulk Electronic Properties Catalyst->TS Substrate Substrate Structure Steric Hindrance Coordinating Groups Substrate->TS Reagent N-Fluoropyridinium Reagent Size and Shape Counter-ion Reagent->TS Conditions Reaction Conditions Solvent Polarity Temperature Conditions->TS

Sources

Technical Support Center: A Troubleshooting Guide for N-Fluoro-4-methylpyridinium-2-sulfonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Fluoro-4-methylpyridinium-2-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic fluorination. As a powerful yet nuanced N-F reagent, this compound offers a safer, more manageable alternative to traditional fluorinating agents like molecular fluorine.[1][2] However, its successful application requires a deep understanding of reaction mechanics and careful control of experimental parameters.

This document moves beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format, helping you diagnose and resolve common issues encountered during your experiments.

Section 1: Foundational Knowledge & Reagent Handling (FAQs)

Before troubleshooting a reaction, it is crucial to ensure the integrity of the reagent and the foundational setup. This compound is a solid, electrophilic fluorinating agent belonging to the class of N-fluoropyridinium salts.[2]

Q1: How should I properly store and handle this compound?

Answer: Proper storage is the first step in ensuring reproducibility.

  • Storage: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a desiccator to protect it from moisture. While it has a relatively long shelf life, moisture is a key contributor to degradation.[1]

  • Handling: Handle the solid reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As a solid, it is not particularly volatile but avoid creating dust. Weigh it out quickly and seal the container to minimize exposure to the atmosphere. It is stable for use in standard glassware.[1]

Q2: My reaction yield is inconsistent across batches. Could the reagent be degrading? What are the signs?

Answer: Yes, inconsistent results are a classic sign of reagent degradation. The primary mode of decomposition for N-F reagents is hydrolysis.

  • Visual Inspection: The reagent is a solid. Any significant change in color or texture (e.g., clumping, discoloration) could indicate decomposition or contamination.

  • Performance Drop: The most reliable indicator is a noticeable decrease in yield or reaction rate when using a new bottle of substrate under previously optimized conditions.

  • NMR Analysis: If you suspect degradation, you can acquire a ¹⁹F NMR spectrum of a small sample. The appearance of new signals or a diminished signal for the N-F fluorine atom compared to a standard can confirm decomposition.

Section 2: Troubleshooting Low or No Product Yield

This is the most common issue faced by researchers. A systematic, step-by-step approach is the key to identifying the root cause.

Q3: I am recovering only my starting material or seeing a complex mixture with very low conversion to the desired fluorinated product. What should I investigate?

Answer: Low or no conversion is a multi-faceted problem. The following workflow will guide you through a logical diagnostic process. The primary mechanism is the attack of a carbon-centered nucleophile on the electrophilic fluorine of the reagent.[3] If this is not happening, we must examine each component of the reaction.

Troubleshooting_Workflow start Start: Low/No Yield reagent_check 1. Verify Reagent Integrity start->reagent_check substrate_activation 2. Assess Substrate Nucleophilicity reagent_check->substrate_activation Reagent OK reagent_details Use fresh reagent? Check for decomposition. reagent_check->reagent_details conditions_check 3. Evaluate Reaction Conditions substrate_activation->conditions_check Substrate is sufficiently nucleophilic substrate_details Is base strong enough? Is enolate/carbanion forming? Steric hindrance an issue? substrate_activation->substrate_details quenching_check 4. Check for Quenching Agents conditions_check->quenching_check Conditions are optimized conditions_details Is reagent soluble in solvent? Is temperature appropriate? Sufficient reaction time? conditions_check->conditions_details solution Problem Solved quenching_check->solution System is anhydrous & pure quenching_details Is solvent truly anhydrous? Starting material pure? quenching_check->quenching_details

Caption: Troubleshooting workflow for low or no product yield.

Step-by-Step Methodologies:
  • Verify Reagent Integrity: As discussed in Q2, rule out reagent decomposition first. When in doubt, use a fresh, unopened bottle of this compound.

  • Assess Substrate Nucleophilicity: The reagent requires a sufficiently nucleophilic substrate.

    • For C-H Fluorination (e.g., of ketones, esters): The formation of an enolate or related carbanion is critical. If you are using a base, is it strong enough to deprotonate your substrate? For a typical ketone, LDA or NaHMDS may be required, whereas a 1,3-dicarbonyl compound may only need a milder base like NaH or K₂CO₃. Consider monitoring deprotonation by quenching an aliquot with D₂O before adding the fluorinating agent.

    • For Electron-Rich Aromatics: Highly activated rings (phenols, anilines) may react directly, while less activated systems may require a Lewis acid catalyst to enhance reactivity.

  • Evaluate Reaction Conditions:

    • Solvent Choice: This is critical and often a source of failure. N-fluoropyridinium salts can have poor solubility in some common solvents.[4] Anhydrous acetonitrile is often a good starting point. Dichloromethane (DCM) is also used, but solubility may be lower. Avoid protic solvents (like alcohols) unless they are part of the reaction design, as they will quench the nucleophile and react with the fluorinating agent. Crucially, some N-F reagents can react exothermically or violently with solvents like DMF. [5] Always check for compatibility.

    • Temperature: Electrophilic fluorinations are often run at low temperatures (e.g., -78 °C to 0 °C) to control selectivity and minimize side reactions, especially during the substrate deprotonation step. However, if no reaction occurs, a gradual increase in temperature may be necessary.[6]

  • Check for Quenching Agents: The most common quenching agent is water. Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere. All solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through an anhydrous solvent system).

ParameterRecommendation & Rationale
Solvent Acetonitrile (MeCN): Good starting point, generally offers better solubility for pyridinium salts.[4] Tetrahydrofuran (THF): Common for reactions involving strong bases like LDA. Dichloromethane (DCM): Viable, but check solubility. AVOID: Protic solvents (MeOH, EtOH), and use caution with DMF.[5]
Temperature Start low (-78 °C) for base addition/enolate formation to ensure kinetic control. Allow to warm slowly after the addition of the fluorinating agent. If no reaction, cautiously increase the temperature.
Atmosphere Strictly Anhydrous & Inert: Use dry Argon or Nitrogen. Moisture will destroy both the organometallic/enolate intermediates and the N-F reagent.
Equivalents Use a slight excess (1.1-1.5 equivalents) of the fluorinating agent to drive the reaction to completion.
Section 3: Managing Side Reactions and Byproducts

Q4: My reaction is working, but I'm getting significant byproducts. How can I improve the selectivity?

Answer: Byproduct formation indicates a competing reaction pathway is active. Identifying the byproduct is the first step to mitigating its formation.

Side_Reactions Substrate Activated Substrate (e.g., Enolate) Desired Desired Fluorinated Product Substrate->Desired Fluorination (F+) Side_Product Side Product (e.g., Elimination, Dimerization) Substrate->Side_Product Alternative Pathway Reagent This compound Reagent->Desired

Caption: Competing pathways: fluorination vs. side reactions.

Common ByproductProbable CauseSuggested Solution(s)
Elimination Product The base used for deprotonation is acting as a nucleophile, or the reaction temperature is too high, favoring elimination. This is common with substrates that have leaving groups.[7]Use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS). Maintain low reaction temperatures.
Di-fluorinated Product The mono-fluorinated product is still nucleophilic enough (or can be deprotonated) to react again.Use only 1.0 equivalent of the fluorinating agent. Add the reagent slowly at a low temperature to maintain a low instantaneous concentration.
Hydrolysis Product Presence of water in the reaction mixture.Rigorously dry all solvents, reagents, and glassware. Ensure a robust inert atmosphere.
Starting Material Dimer The enolate (or other nucleophile) is reacting with unreacted starting material (e.g., via an aldol or Claisen reaction).Add the base slowly to the substrate at low temperature to ensure full enolate formation before adding the fluorinating agent.
Section 4: Experimental Protocol Example

This general protocol for the fluorination of a ketone is a starting point and must be optimized for your specific substrate.

Objective: Synthesize an α-fluoroketone from a parent ketone.

Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool under a positive pressure of dry argon.

  • Solvent & Substrate: Add anhydrous THF (or other suitable solvent) via cannula and cool the flask to -78 °C in a dry ice/acetone bath. Add the ketone substrate (1.0 eq.) via syringe.

  • Deprotonation: Slowly add a solution of LDA (1.05 eq.) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination: In a separate flame-dried flask, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous THF or MeCN. Transfer this solution slowly via cannula to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution. If no conversion is observed, allow the reaction to warm slowly to 0 °C or room temperature.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • ResearchGate. (n.d.). Substrate scope Standard conditions: a mixture of N-fluoro-sulfonamide... Retrieved January 14, 2026, from [Link]

  • Organic Reactions. (n.d.). Electrophilic Fluorination with N-F Reagents. Retrieved January 14, 2026, from [Link]

  • Shain, T. L., & Shibata, N. (2013). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 156, 2-15. Available from [Link]

  • Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. Retrieved January 14, 2026, from [Link]

  • Finetech Industry Limited. (n.d.). This compound | cas: 147540-88-3. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved January 14, 2026, from [Link]

  • The Journal of Organic Chemistry. (2022). Renewable Reagent for Nucleophilic Fluorination. Retrieved January 14, 2026, from [Link]

  • RSC Publishing. (n.d.). Reactivities of electrophilic N–F fluorinating reagents. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). Reactivities of electrophilic N-F fluorinating reagents. Retrieved January 14, 2026, from [Link]

  • WINTIME. (2025). How do fluorinating reagents impact the stereochemistry of reactions? Retrieved January 14, 2026, from [Link]

Sources

"impact of moisture on N-Fluoro-4-methylpyridinium-2-sulfonate stability and reactivity"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating the Impact of Moisture on Stability and Reactivity

Welcome to the Technical Support Center for N-Fluoro-4-methylpyridinium-2-sulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this powerful electrophilic fluorinating agent. As Senior Application Scientists, we have compiled this guide based on field-proven insights and authoritative data to ensure the integrity and success of your fluorination reactions.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect the stability of this compound?

Q2: What are the visible signs of decomposition due to moisture?

A2: Decomposition of this compound due to moisture may not always be immediately visible. However, you should be cautious if you observe any of the following:

  • Change in physical appearance: The white, crystalline solid may appear discolored, clumpy, or develop a yellowish tint.

  • Reduced performance: A significant decrease in the yield of your fluorination reaction or a complete failure of the reaction to proceed is a strong indicator of reagent degradation.

  • Inconsistent results: High variability in reaction outcomes between different uses of the same bottle can point to moisture contamination.

Q3: What are the likely decomposition products of this compound upon reaction with water?

A3: Hydrolysis of N-fluoropyridinium salts generally leads to the formation of pyridinone derivatives and hydrogen fluoride. For this compound, the expected hydrolysis products would be 4-methyl-2-sulfopyridin-1(2H)-one and hydrogen fluoride. These byproducts can potentially interfere with your reaction by altering the pH, reacting with your substrate, or complexing with catalysts.

Q4: Can I still use a bottle of this compound that has been briefly exposed to air?

A4: Brief exposure to atmospheric moisture may not lead to significant immediate decomposition. However, repeated exposure will progressively degrade the reagent. The impact on your reaction will depend on the extent of moisture exposure and the sensitivity of your specific application. It is always best practice to minimize exposure to air and to use a fresh bottle of reagent if you suspect significant contamination.

Troubleshooting Guide

Issue 1: Low or No Yield in Fluorination Reaction

Possible Cause: Degradation of this compound due to moisture contamination.

Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Compare the performance of your current bottle with a new, unopened bottle of the reagent under identical reaction conditions. If the new reagent provides the expected yield, your original bottle is likely compromised.

    • Run a control reaction with a simple substrate known to be reliably fluorinated by this reagent. This can help confirm if the issue lies with the reagent or the specific substrate.

  • Ensure Anhydrous Reaction Conditions:

    • Glassware: All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under a stream of inert gas (nitrogen or argon).[2]

    • Solvents: Use freshly distilled, anhydrous solvents. Even commercially available "anhydrous" solvents can contain trace amounts of water that can be detrimental.[2] Consider passing the solvent through a column of activated alumina or storing it over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas.

Issue 2: Inconsistent Reaction Yields

Possible Cause: Variable moisture content in the reagent or reaction setup.

Troubleshooting Steps:

  • Standardize Handling Procedures:

    • Implement a strict protocol for handling the reagent. Weigh out the required amount quickly in a dry environment (e.g., in a glovebox or under a positive flow of inert gas) and tightly reseal the bottle immediately.

    • Use syringe or cannula techniques for transferring anhydrous solvents to minimize exposure to the atmosphere.[3]

  • Storage:

    • Store the reagent in a desiccator containing a suitable drying agent.

    • For frequently used bottles, consider flushing the headspace with a dry inert gas before sealing.

Issue 3: Formation of Unidentified Byproducts

Possible Cause: Side reactions involving decomposition products of the fluorinating agent.

Troubleshooting Steps:

  • Analyze Byproducts: If possible, isolate and characterize the byproducts. The presence of pyridinone derivatives would strongly suggest hydrolysis of the fluorinating agent.

  • Re-evaluate Reaction Conditions: The presence of water can alter the reaction pathway. Ensure all components of your reaction are anhydrous.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound
  • Preparation: Move the sealed bottle of this compound into a glovebox or a nitrogen-filled glove bag. If a glovebox is unavailable, work under a positive pressure of dry nitrogen or argon.

  • Dispensing: Briefly open the bottle and quickly weigh the desired amount of the solid reagent into a tared, dry vial.

  • Sealing: Tightly reseal the main bottle immediately. Flush the headspace with dry inert gas before final tightening if the bottle will be stored for an extended period.

  • Transfer: Add the weighed reagent to the reaction vessel under a positive flow of inert gas.

Protocol 2: General Procedure for Electrophilic Fluorination under Anhydrous Conditions
  • Glassware Preparation: Dry all reaction glassware in an oven at 120 °C overnight and allow it to cool to room temperature in a desiccator or under a stream of dry inert gas.

  • Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet) while flushing with dry nitrogen.

  • Solvent Addition: Add the anhydrous solvent to the reaction flask via a dry syringe or cannula.

  • Substrate Addition: Add the substrate to the reaction flask.

  • Reagent Addition: Add the this compound as a solid in one portion under a positive flow of inert gas.

  • Reaction: Stir the reaction mixture at the desired temperature for the specified time under a continuous positive pressure of inert gas.

  • Work-up: Quench the reaction carefully as per the literature procedure, being mindful that unreacted fluorinating agent can react with aqueous solutions.

Data Presentation

Table 1: Stability of a Related N-Fluoropyridinium Salt in the Presence of Water

CompoundSolventTemperatureHalf-lifeReference
N-Fluoropyridinium triflateD₂ORoom Temperature13 days[1]

Note: This data is for a related compound and should be used as an estimate for the stability of this compound.

Visualizations

Moisture_Impact cluster_reagent Reagent State cluster_reaction Fluorination Reaction Reagent_Stable This compound (Active) Reagent_Decomposed Decomposed Reagent (Inactive) Reagent_Stable->Reagent_Decomposed Reaction_Success Successful Fluorination Reagent_Stable->Reaction_Success Reaction_Failure Reaction Failure Reagent_Decomposed->Reaction_Failure Moisture Moisture Moisture->Reagent_Stable Hydrolysis

Caption: Impact of moisture on reagent stability and reaction outcome.

Troubleshooting_Workflow Start Low/No Fluorination Yield Check_Moisture Suspect Moisture Contamination? Start->Check_Moisture Action_Anhydrous Implement Strict Anhydrous Techniques: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere Check_Moisture->Action_Anhydrous Yes Result_Other_Issue Issue is Not Reagent Stability. Investigate Other Parameters (Substrate, Temp, etc.) Check_Moisture->Result_Other_Issue No Test_Reagent Run Control Reaction with New Reagent Action_Anhydrous->Test_Reagent Evaluate_Control Control Successful? Test_Reagent->Evaluate_Control Result_Reagent_Bad Original Reagent is Decomposed. Discard and Use New Bottle. Evaluate_Control->Result_Reagent_Bad Yes Evaluate_Control->Result_Other_Issue No

Sources

Validation & Comparative

A Comparative Guide to Electrophilic Fluorinating Reagents: N-Fluoro-4-methylpyridinium-2-sulfonate vs. Selectfluor in Stereoselective Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, the incorporation of fluorine into organic molecules is a critical strategy for modulating their physicochemical and biological properties. The development of stable, electrophilic fluorinating agents has revolutionized this field. Among the most prominent of these are Selectfluor and the class of N-fluoropyridinium salts. This guide provides a detailed comparison of N-Fluoro-4-methylpyridinium-2-sulfonate, a representative member of the tunable N-fluoropyridinium salt family, and Selectfluor, the industry workhorse, with a focus on their application in stereoselective fluorination.

While direct, head-to-head comparative studies under identical stereoselective reaction conditions are not extensively documented in the peer-reviewed literature, a comprehensive analysis of their individual reactivities, mechanisms, and applications allows for a robust and insightful comparison to guide reagent selection.

Unveiling the Reagents: Structure, Stability, and Reactivity

Selectfluor® (F-TEDA-BF₄) , with the chemical name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly popular, commercially available, and user-friendly electrophilic fluorinating reagent.[1] Its popularity stems from its high stability to air and moisture, non-volatile nature, and broad applicability.[2] The reactive "F+" is delivered from the N-F bond within a rigid cage-like structure.

This compound belongs to the versatile class of N-fluoropyridinium salts. A key feature of this family of reagents is the ability to tune their fluorinating power by modifying the electronic properties of the pyridine ring through substitution.[3] Electron-withdrawing groups enhance reactivity, while electron-donating groups attenuate it. The zwitterionic nature of N-fluoropyridinium-2-sulfonates, with the sulfonate group as an internal counterion, can influence their solubility and reactivity, in some cases leading to high selectivity due to potential hydrogen bonding interactions.[3]

At the Heart of Stereoselectivity: Mechanistic Considerations

The stereochemical outcome of a fluorination reaction is determined by the transition state geometry, which is influenced by the interplay between the substrate, the fluorinating reagent, and, in catalytic systems, the chiral catalyst.

For Selectfluor , the fluorination of electron-rich species like enolates or enamines is generally believed to proceed through a polar, two-electron SN2-type mechanism.[4] However, single-electron transfer (SET) pathways have also been proposed in certain contexts.[5] In catalytically controlled stereoselective reactions, the chiral catalyst organizes the approach of the nucleophilic substrate to the bulky Selectfluor reagent, thereby dictating the facial selectivity of the fluorine transfer.

The mechanism for N-fluoropyridinium salts is also predominantly considered to be an SN2-type process. The tunable electronic nature of the pyridine ring directly impacts the electrophilicity of the fluorine atom. The presence of the sulfonate group in this compound can play a crucial role in the transition state, potentially interacting with the substrate or catalyst through non-covalent interactions to enhance stereochemical control.[3]

Performance in Stereoselective Fluorination: A Comparative Analysis

The enantioselective fluorination of β-keto esters is a well-established benchmark reaction for evaluating the efficacy of new fluorinating reagents and catalytic systems. While a direct comparison of this compound and Selectfluor in the same catalytic system is not available, we can analyze their performance in this transformation with suitable chiral catalysts.

Enantioselective Fluorination of β-Keto Esters:
ReagentCatalystSubstrateYield (%)ee (%)Reference
Selectfluor Ti(TADDOLato)Acyclic β-ketoester>80up to 90[6]
N-Fluoropyridinium Triflate *Sc[(R)-F8BNP]3Cyclic β-ketoester8885[7]

*Data for N-Fluoropyridinium triflate is used as a representative example for the N-fluoropyridinium class due to the lack of specific data for this compound in a comparable catalytic asymmetric system.

Selectfluor has been extensively used in the enantioselective fluorination of β-ketoesters with a variety of chiral catalysts, including titanium, copper, and palladium complexes, as well as organocatalysts, often achieving high yields and excellent enantioselectivities.[6][8]

The use of N-fluoropyridinium salts in catalytic asymmetric fluorination is less common but has been shown to be effective. A notable example is the scandium-catalyzed fluorination of β-ketoesters using N-fluoropyridinium triflate, which afforded the product in high yield and good enantioselectivity.[7] This demonstrates the potential of this class of reagents in stereoselective synthesis. The tunable reactivity of N-fluoropyridinium salts, including this compound, offers the potential to optimize reactions for substrates of varying nucleophilicity.[3]

Experimental Protocols in Focus

Representative Protocol for Enantioselective Fluorination of a β-Keto Ester using Selectfluor and a Chiral Titanium Catalyst

This protocol is adapted from the work of Hintermann and Togni and represents a foundational method for the catalytic enantioselective fluorination of β-ketoesters.[7]

Materials:

  • β-Keto ester (1.0 equiv)

  • Selectfluor (1.1 equiv)

  • Ti(TADDOLato) catalyst (10 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the Ti(TADDOLato) catalyst.

  • Add anhydrous acetonitrile to dissolve the catalyst.

  • Add the β-keto ester to the solution and stir for 10 minutes at room temperature.

  • Add Selectfluor in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-keto ester.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing the Process

Enantioselective Fluorination Workflow cluster_prep Reaction Setup cluster_reaction Fluorination cluster_workup Workup & Purification catalyst Chiral Catalyst reaction_mix Reaction Mixture catalyst->reaction_mix solvent Anhydrous Solvent solvent->reaction_mix substrate Substrate (e.g., β-Keto Ester) substrate->reaction_mix reagent Fluorinating Reagent (e.g., Selectfluor) reagent->reaction_mix quench Quench reaction_mix->quench Reaction Completion extract Extraction quench->extract purify Purification extract->purify product Enantioenriched Fluorinated Product purify->product

Caption: Experimental workflow for a typical catalytic enantioselective fluorination reaction.

General Mechanism of Electrophilic Fluorination reagents Substrate (Enolate/Enamine) + Fluorinating Reagent (N-F) transition_state [Transition State]* reagents->transition_state Nucleophilic Attack on F products Fluorinated Product + Deprotonated Reagent transition_state->products F-N Bond Cleavage

Caption: Generalized mechanism for electrophilic fluorination of an enolate or enamine.

Conclusion: Making an Informed Choice

Both Selectfluor and this compound are valuable reagents for electrophilic fluorination.

  • Selectfluor stands out for its exceptional stability, ease of handling, and proven track record in a vast array of stereoselective transformations. Its commercial availability and extensive documentation make it a reliable choice for both routine and novel applications.

  • This compound , as part of the N-fluoropyridinium salt family, offers the unique advantage of tunable reactivity. This allows for fine-tuning the fluorinating power to match the specific requirements of a substrate, potentially minimizing side reactions. The presence of the sulfonate group may also offer unique selectivity profiles through non-covalent interactions.

For researchers and drug development professionals, the choice between these reagents will depend on the specific synthetic challenge:

  • For well-established transformations or when a robust, easy-to-handle reagent is paramount, Selectfluor is an excellent first choice.

  • When faced with sensitive substrates or when fine-tuning of reactivity is required to optimize selectivity, the exploration of This compound and other members of the N-fluoropyridinium salt family is a highly recommended strategy.

Further research directly comparing these reagents in a systematic manner will undoubtedly provide a clearer roadmap for reagent selection in the exciting and ever-evolving field of stereoselective fluorination.

References

  • L. Hintermann and A. Togni, "Catalytic, Enantioselective α-Fluorination of β-Keto Esters," Angewandte Chemie International Edition, 2000, 39(23), 4381-4384.

  • T. Umemoto, S. Fukami, G. Tomizawa, K. Harasawa, K. Kawada, and K. Tomita, "Power- and Structure-Variable Fluorinating Agents. The N-Fluoropyridinium Salt System," Journal of the American Chemical Society, 1990, 112(23), 8563-8575.

  • P. Van der Veken, "Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions," Chemical Reviews, 2013, 113(8), 6687-6744.

  • J. Inanaga, et al., "A Novel Chiral Rare Earth Perfluorinated Binaphthyl Phosphate and Its Application to the Catalytic Asymmetric α-Fluorination of β-Ketoesters," Chemistry Letters, 2006, 35(8), 886-887.

  • S. Poorsadeghi, K. Endo, and S. Arimitsu, "Enantioselective Fluorination of α-Substituted β-Diketones Using β,β-Diaryl Serines," Organic Letters, 2022, 24(2), 420-424.

  • D. Y. Kim and E. J. Park, "Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts," Organic Letters, 2002, 4(4), 545-547.

  • S. P. Vincent, et al., "Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications," The Journal of Organic Chemistry, 1999, 64(26), 991-998.

  • Y. Xu, et al., "A Highly Regio- and Stereoselective Synthesis of α-Fluorinated Imides via Fluorination of Chiral Enamides," Organic Letters, 2015, 17(3), 572-575.

  • A. Togni, "Catalytic Enantioselective Fluorination," Angewandte Chemie International Edition, 2006, 45(10), 1546-1548.

  • G. S. Lal, "Selectfluor™ reagent F-TEDA-BF4 in action: Taming fluorine," Journal of Fluorine Chemistry, 1999, 97(1-2), 1-13.

  • R. E. Banks, et al., "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of user-friendly fluorinating agents," Journal of the Chemical Society, Chemical Communications, 1992, (8), 595-596.

  • T. Umemoto, "Development of N-F Fluorinating Agents and Their Fluorinations: Historical Perspective," Beilstein Journal of Organic Chemistry, 2021, 17, 1752-1813.

  • N. Rozatian, et al., "A quantitative reactivity scale for electrophilic fluorinating reagents," Chemical Science, 2018, 9(40), 7862-7869.

  • A. Madani, et al., "Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents," Journal of the American Chemical Society, 2018, 140(36), 11438-11449.

  • S. Arimitsu, et al., "Enantioselective Fluorination of α-Substituted β-Diketones Using β,β-Diaryl Serines as Organocatalysts," Organic Letters, 2022, 24(2), 420-424.

  • Sigma-Aldrich, "Selectfluor™," Product Page.

  • M. D. Burkart, et al., "The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process," Chemistry – A European Journal, 2019, 25(21), 5574-5585.

Sources

A Senior Application Scientist's Guide to Electrophilic Fluorination: N-Fluoro-4-methylpyridinium-2-sulfonate vs. NFSI

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, capable of profoundly enhancing pharmacological and physicochemical properties. The choice of the fluorinating agent is therefore a critical decision in any synthetic campaign. This guide offers an in-depth comparison of two prominent electrophilic fluorinating agents: the zwitterionic N-Fluoro-4-methylpyridinium-2-sulfonate and the widely utilized N-Fluorobenzenesulfonimide (NFSI). This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with the insights necessary to select the optimal reagent for their specific applications.

Introduction: The N-F Class of Electrophilic Fluorinating Agents

Electrophilic fluorination has emerged as a powerful strategy for the direct introduction of fluorine into electron-rich organic substrates.[1] Reagents possessing a nitrogen-fluorine (N-F) bond have become the workhorses in this field due to their stability, ease of handling, and tunable reactivity compared to hazardous alternatives like elemental fluorine.[2] Both this compound and NFSI belong to this esteemed class, yet they exhibit distinct reactivity profiles stemming from their unique structural attributes.

This compound is a zwitterionic N-fluoropyridinium salt. The reactivity of this class of compounds can be finely tuned by altering the substituents on the pyridine ring.[3] Electron-withdrawing groups enhance the fluorinating power, while electron-donating groups attenuate it.[4] The sulfonate group in the 2-position plays a crucial role in its physical properties and can influence selectivity in certain reactions.[5]

N-Fluorobenzenesulfonimide (NFSI) is a neutral, non-hygroscopic crystalline solid that has gained widespread adoption in organic synthesis.[6] Its robust nature and broad substrate scope have made it a go-to reagent for a variety of fluorination reactions. Beyond its role as a fluorine donor, NFSI can also act as an amination reagent and an oxidant, showcasing its versatile reactivity.

At a Glance: Key Properties and Characteristics

A summary of the fundamental properties of both reagents is presented below, highlighting the initial considerations for reagent selection.

FeatureThis compoundN-Fluorobenzenesulfonimide (NFSI)
Structure Zwitterionic N-fluoropyridinium saltNeutral N-fluorosulfonimide
Appearance Crystalline solidWhite to light yellow crystalline solid[7]
Fluorine Source Electrophilic "F+"Electrophilic "F+"[7]
Reactivity Moderate to high, tunable by substituentsGenerally considered milder than highly activated pyridinium salts[7]
Solubility Varies with substituents, can be a limiting factor[8]Soluble in many common organic solvents (e.g., CH2Cl2, THF, acetonitrile)[7]
Handling Generally stable and easy to handle crystalline solids[6]Stable, non-hygroscopic solid, easy to handle[7]

Mechanistic Considerations: The S(_N)2 versus Single-Electron Transfer (SET) Dichotomy

The precise mechanism of electrophilic fluorination by N-F reagents has been a topic of considerable debate, with evidence supporting both a direct S(_N)2-type pathway and a single-electron transfer (SET) mechanism.[9][10] The operative pathway is often dependent on the specific reagent, substrate, and reaction conditions.

A simplified representation of these competing mechanistic pathways is illustrated below:

G cluster_0 SN2-type Pathway cluster_1 SET Pathway SN2_start Nu:⁻ + F-NR₂ SN2_ts [Nu---F---NR₂]⁻ Transition State SN2_start->SN2_ts Direct Attack SN2_end Nu-F + :NR₂⁻ SN2_ts->SN2_end SET_start Nu: + F-NR₂ SET_intermediate [Nu⁺•  F-NR₂⁻•] Radical Ion Pair SET_start->SET_intermediate Electron Transfer SET_products Nu-F + •NR₂ SET_intermediate->SET_products Fluorine Atom Transfer

Caption: Plausible mechanistic pathways for electrophilic fluorination.

Kinetic studies on the fluorination of 1,3-dicarbonyl derivatives with a range of N-F reagents have suggested that an S(_N)2 mechanism is more likely in many cases.[10] However, SET mechanisms have been proposed for the fluorination of certain substrates, such as stilbenes with Selectfluor®. The choice between this compound and NFSI may therefore be influenced by the desired mechanistic pathway for a specific transformation.

Comparative Performance in Key Synthetic Transformations

The true measure of a reagent's utility lies in its performance in common synthetic applications. The following sections provide a comparative overview of the reactivity of this compound and NFSI in the fluorination of various substrate classes, supported by representative experimental data.

α-Fluorination of Carbonyl Compounds

The introduction of a fluorine atom at the α-position of a carbonyl group is a frequently employed strategy in medicinal chemistry to modulate acidity, conformation, and metabolic stability.

This compound and its analogues have demonstrated efficacy in the fluorination of enolates and silyl enol ethers. The reactivity of the pyridinium salt can be tailored to the substrate; less reactive substrates can be fluorinated with more powerful reagents (i.e., those with electron-withdrawing groups), while more reactive substrates can be fluorinated with less powerful reagents to minimize side reactions.[5]

NFSI is also widely used for the α-fluorination of carbonyl compounds. It has been shown to effectively fluorinate trimethylsilyl enol ethers and the enolate anions of ketones and esters in moderate to high yields.[6] In a study on the decarboxylative fluorination of β-ketoacids, NFSI provided the corresponding α-fluoroketones in good yields.[11]

Substrate TypeReagentProductYield (%)Reference
Enolate of KetoneN-Fluoropyridinium Saltsα-FluoroketoneGood to High[5]
Silyl Enol EtherNFSIα-FluoroketoneModerate to High[6]
β-KetoacidNFSIα-FluoroketoneGood[11]
Fluorination of Aromatic Compounds

The direct C-H fluorination of aromatic rings is a highly desirable transformation. Both reagents can effect this transformation, although the conditions and efficiencies can vary.

N-Fluoropyridinium salts , particularly those with higher reactivity, can fluorinate a range of aromatic compounds. For instance, N-fluoro-2,4,6-collidinium triflate can fluorinate benzene, while less reactive analogues are effective for activated aromatics like phenol.[5] The zwitterionic N-fluoropyridinium-2-sulfonates have shown remarkable ortho-selectivity in the fluorination of phenol, which is attributed to hydrogen bonding between the sulfonate group and the phenolic hydroxyl.[5]

NFSI can also fluorinate aromatic compounds, but often requires harsher conditions, such as neat reactions at elevated temperatures, for unactivated substrates.[6] However, for electron-rich aromatics, such as 1,3,5-trimethoxybenzene, fluorination can proceed in good yield under mechanochemical conditions.[12] Palladium-catalyzed C-H fluorination of (hetero)aromatic compounds using NFSI has also been developed, offering a route to ortho-monofluorinated products.[13]

SubstrateReagentConditionsProductYield (%)Reference
PhenolN-Fluoropyridinium-2-sulfonate-o-FluorophenolHigh (ortho-selective)[5]
AnisoleNFSINeat, high temp.Fluoroanisoles-[6]
1,3,5-TrimethoxybenzeneNFSIBall milling, 3hMonofluorinated product51[12]
N-Protected PyridoneNFSIMeCN, 60 °CC5-Fluorinated productModerate[13]

Experimental Protocols

To provide a practical context for the application of these reagents, the following are representative experimental procedures for the α-fluorination of a ketone.

General Workflow for Electrophilic Fluorination

G start Start prepare_substrate Prepare Substrate Solution start->prepare_substrate add_base Add Base (e.g., LDA, NaH) (if generating enolate in situ) prepare_substrate->add_base cool Cool Reaction Mixture (e.g., to -78 °C) add_base->cool add_reagent Add Fluorinating Agent (NFSI or this compound) cool->add_reagent stir Stir at Appropriate Temperature add_reagent->stir monitor Monitor Reaction Progress (TLC, LC-MS) stir->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for electrophilic fluorination of a ketone.

Protocol for α-Fluorination of a Ketone using NFSI

Materials:

  • Ketone (1.0 equiv)

  • Base (e.g., Lithium diisopropylamide (LDA), 1.1 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise. Stir the solution at this temperature for 30 minutes to generate LDA.

  • Add a solution of the ketone (1.0 equiv) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add a solution of NFSI (1.2 equiv) in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-fluoroketone.

Conclusion and Future Outlook

Both this compound and NFSI are powerful and versatile electrophilic fluorinating agents with broad utility in organic synthesis. The choice between them is nuanced and depends on the specific substrate, desired reactivity, and reaction conditions.

This compound and its analogues offer the advantage of tunable reactivity, allowing for the selection of a reagent with the appropriate fluorinating power for a given substrate. The zwitterionic nature of the 2-sulfonate derivatives can also impart unique selectivity, as seen in the ortho-fluorination of phenols.

NFSI stands out for its operational simplicity, stability, and broad commercial availability. It is a reliable reagent for a wide range of fluorinations and its multifaceted reactivity as an oxidant and amination agent adds to its synthetic value.

The ongoing development of new N-F reagents and a deeper mechanistic understanding of electrophilic fluorination will continue to expand the toolkit available to synthetic chemists. By carefully considering the properties and reactivity profiles of reagents like this compound and NFSI, researchers can make informed decisions to accelerate the discovery and development of novel fluorinated molecules.

References

  • Umemoto, T., et al. (2012). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 8, 233-261.
  • Differding, E., & Lang, R. W. (1991). N-Fluorobenzenesulfonimide: A New, Stable, and Versatile Electrophilic Fluorinating Agent. Helvetica Chimica Acta, 74(4), 747-753.
  • BenchChem (2025).
  • Szabó, K. J., & Selander, N. (Eds.). (2018).
  • BenchChem (2025). A Comparative Guide to Electrophilic Fluorinating Agents: N,N-Difluoromethanamine vs. Selectfluor.
  • Rozatian, N., Ashworth, I. W., Sandford, G., & Hodgson, D. R. W. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(43), 8692–8702.
  • Alfa Chemistry. Comprehensive Guide to Nucleophilic Fluorination vs.
  • Zhang, R., Ni, C., He, Z., & Hu, J. (2017). Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide (NFSI)
  • Umemoto, T. (2006). N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. In Modern Organofluorine Chemistry-Synthetic Aspects (Vol. 2, pp. 159-183). Bentham Science Publishers.
  • Umemoto, T., Harasawa, K., Tomizawa, G., Kawada, K., & Tomita, K. (1991). Syntheses and Properties of N-Fluoropyridinium Salts. Bulletin of the Chemical Society of Japan, 64(4), 1081-1092.
  • ChemicalBook. (2022). The role of N-fluorobisbenzenesulfonamide in chemical synthesis.
  • Umemoto, T., Tomita, K., & Kawada, K. (1996). Synthesis, Properties, and Reactivity of N,N'-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. The Journal of Organic Chemistry, 61(24), 8466-8474.
  • Gogsig, T. M., & Toste, F. D. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(28), 16421-16436.
  • ResearchGate. (n.d.). Scheme 11: Fluorination power order of N-fluoropyridinium salts.
  • Umemoto, T., Fukami, S., Tomizawa, G., Harasawa, K., Kawada, K., & Tomita, K. (1990). N-Fluoropyridinium Salts. A New Class of Electrophilic Fluorinating Agents. Journal of the American Chemical Society, 112(23), 8563-8575.
  • Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles.
  • Wikipedia. (n.d.).
  • ResearchGate. (2019).
  • BenchChem. (2025). Application Notes and Protocols: Stereoselective Fluorination of Enolates with N-Fluoro-O-benzenedisulfonimide (NFOBS).
  • BenchChem. (2025). A Comparative Guide to Electrophilic Fluorinating Agents: Trifluoromethyl Hypofluorite vs. Selectfluor.
  • BenchChem. (2025). A Comparative Analysis of N-Fluorobenzenesulfonimide (NFSI)

Sources

A Senior Application Scientist's Guide to N-F Fluorinating Agents: A Cost-Benefit Analysis for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorination in Modern Chemistry

The selective introduction of fluorine atoms into organic molecules is a transformative strategy in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[2][3] Consequently, the choice of a fluorinating agent is a critical decision in process development, directly impacting reaction efficiency, scalability, safety, and overall cost-effectiveness.

Historically, the use of highly toxic and corrosive reagents like elemental fluorine (F₂) necessitated specialized and costly equipment, limiting the widespread adoption of fluorination chemistry.[4] The advent of electrophilic N-F (nitrogen-fluorine) fluorinating agents has revolutionized the field, offering a class of reagents that are generally stable, easier to handle, and exhibit tunable reactivity.[4][5] This guide provides a comprehensive cost-benefit analysis of the most prominent N-F fluorinating agents used in industrial applications, with a focus on providing actionable experimental data and insights to inform your reagent selection process.

The Workhorses of Electrophilic Fluorination: A Comparative Overview

While a vast array of N-F reagents have been developed, three have emerged as the most widely adopted in industrial and academic settings: N-Fluorobenzenesulfonimide (NFSI), Selectfluor®, and to a lesser extent, N-fluoro-o-benzenedisulfonimide (NFOBS).[4][6] Each possesses a distinct profile of reactivity, cost, and handling characteristics.

FeatureN-Fluorobenzenesulfonimide (NFSI)Selectfluor® (F-TEDA-BF₄)N-Fluoro-o-benzenedisulfonimide (NFOBS)
Structure PhSO₂N(F)SO₂Ph[F-TEDA-CH₂Cl]⁺[BF₄]⁻₂C₆H₄(SO₂)₂NF
Reactivity Mild to moderateHighHigh
Cost Relatively low[1][6]High[1][6]High[6]
Handling Crystalline solid, bench-stable[3]Crystalline solid, bench-stable[3]Crystalline solid, bench-stable
Solubility Good in many organic solventsSoluble in polar solvents like acetonitrile and waterSoluble in many organic solvents
Key Advantage Cost-effective, versatileHighly reactive, effective in aqueous mediaHigh reactivity for challenging substrates

Performance in Key Industrial Transformations: A Data-Driven Comparison

The ultimate measure of a fluorinating agent's utility lies in its performance in specific chemical transformations. Below, we present a comparative analysis of NFSI and Selectfluor® in the α-fluorination of carbonyl compounds, a cornerstone reaction in medicinal chemistry.

α-Fluorination of Carbonyl Compounds

The introduction of a fluorine atom at the α-position of a carbonyl group is a common strategy for modulating the acidity and reactivity of the carbonyl moiety. Both NFSI and Selectfluor® are highly effective for this transformation.

SubstrateReagentYield (%)Reference
2-PhenylcyclohexanoneSelectfluor®85[4]
2-PhenylcyclohexanoneNFSI78[4]
Ethyl 2-oxocyclohexanecarboxylateSelectfluor®92[4]
Ethyl 2-oxocyclohexanecarboxylateNFSI88[4]
1-(4-Methoxyphenyl)ethan-1-oneSelectfluor®75[4]
1-(4-Methoxyphenyl)ethan-1-oneNFSI65[4]

Analysis: As the data indicates, Selectfluor® generally provides higher yields in the α-fluorination of ketones and β-ketoesters compared to NFSI.[4] This heightened reactivity can be attributed to the cationic nature of the TEDA backbone, which enhances the electrophilicity of the fluorine atom.[4] However, NFSI remains a highly effective and more economical option, often providing excellent results with only a modest decrease in yield.

The Cost-Benefit Calculus: Balancing Performance and Price

In an industrial setting, reagent cost is a critical factor that can dictate the economic viability of a synthetic route.

  • NFSI (N-Fluorobenzenesulfonimide): As a neutral, sulfonimide-based reagent, NFSI is generally the most cost-effective of the commonly used N-F agents.[1][6] One supplier lists the price at approximately USD 55.00-65.00 per kilogram for industrial quantities.[7] Its lower cost, combined with its broad applicability and ease of handling, makes it an attractive first choice for many process development campaigns.

  • Selectfluor®: The multi-step synthesis and purification of this DABCO-derived dicationic salt contribute to its significantly higher price point.[1][6] While specific industrial pricing is proprietary, it is widely acknowledged to be substantially more expensive than NFSI. The higher cost is often justified by its superior reactivity, which can lead to higher yields, faster reaction times, and potentially simpler purification processes, thereby offsetting the initial reagent investment.

  • NFOBS (N-Fluoro-o-benzenedisulfonimide): Similar to Selectfluor®, NFOBS is a more specialized and expensive reagent.[6] Its enhanced reactivity, due to the greater electron-withdrawing capacity of the o-benzenedisulfonimide backbone, makes it a valuable tool for challenging fluorinations where other reagents may fail.[6]

The Verdict: The choice between these reagents is a classic cost-benefit trade-off. For many standard transformations, the economic advantages of NFSI make it the preferred option. However, for difficult substrates or when maximizing yield is paramount, the superior performance of Selectfluor® may warrant the additional cost. NFOBS serves as a powerful, albeit expensive, problem-solver for particularly recalcitrant reactions.

Understanding the "Why": Mechanistic Insights into Electrophilic Fluorination

The mechanism of electrophilic fluorination with N-F reagents has been a subject of considerable debate, with evidence supporting both a direct nucleophilic attack (Sₙ2) and a single-electron transfer (SET) pathway.[4] For the α-fluorination of carbonyl compounds, the Sₙ2 pathway is widely considered to be the predominant mechanism.

The Sₙ2 Pathway

In this mechanism, the enol or enolate form of the carbonyl compound acts as a nucleophile, directly attacking the electrophilic fluorine atom of the N-F reagent. This is a concerted process where the C-F bond is formed as the N-F bond is broken.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Enolate R₂C=C(O⁻)R' TS [R₂C---F---NR'₂]‡ Enolate->TS Nucleophilic Attack NF_Reagent R'₂N-F NF_Reagent->TS Product R₂C(F)-C(=O)R' TS->Product C-F Bond Formation Byproduct R'₂N⁻ TS->Byproduct N-F Bond Cleavage

Caption: A simplified representation of the Sₙ2 mechanism for the electrophilic fluorination of an enolate.

Understanding this mechanism is crucial for optimizing reaction conditions. For instance, the choice of base to generate the enolate and the solvent can significantly influence the reaction rate and selectivity.

From Theory to Practice: Detailed Experimental Protocols

A self-validating protocol is the cornerstone of reproducible and scalable chemistry. Here, we provide detailed, step-by-step methodologies for the α-fluorination of a β-ketoester using both Selectfluor® and NFSI.

Experimental Workflow: A Generalized Approach

Experimental_Workflow Start Start Setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Dry glassware Start->Setup Reagents Charge Reagents: - Substrate (1.0 equiv) - Solvent (e.g., Acetonitrile) Setup->Reagents Base Add Base (optional): - e.g., NaH, K₂CO₃ - Stir to form enolate Reagents->Base Fluorinating_Agent Add N-F Reagent: - Selectfluor® or NFSI (1.1 equiv) - Portion-wise at 0 °C or RT Base->Fluorinating_Agent Monitor Monitor Reaction: - TLC, LC-MS, or GC-MS Fluorinating_Agent->Monitor Workup Aqueous Workup: - Quench with water or sat. NH₄Cl - Extract with organic solvent Monitor->Workup Reaction Complete Purify Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column chromatography Workup->Purify End End Purify->End

Caption: A generalized experimental workflow for the α-fluorination of a carbonyl compound.

Protocol 1: α-Fluorination of Ethyl 2-oxocyclohexanecarboxylate with Selectfluor®

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv)

  • Selectfluor® (1.1 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) and anhydrous acetonitrile (to make a 0.1 M solution).

  • Stir the solution at room temperature.

  • Add Selectfluor® (1.1 equiv) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of MeCN).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.

Protocol 2: α-Fluorination of Ethyl 2-oxocyclohexanecarboxylate with NFSI

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv)

  • NFSI (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.2 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl 2-oxocyclohexanecarboxylate (1.0 equiv), potassium carbonate (1.2 equiv), and anhydrous acetonitrile (to make a 0.1 M solution).

  • Stir the suspension at room temperature for 30 minutes to facilitate enolate formation.

  • Add NFSI (1.1 equiv) in a single portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction may require 4-8 hours to reach completion.

  • Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling Considerations

While N-F reagents are significantly safer than many traditional fluorinating agents, proper laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle these reagents in a well-ventilated fume hood.

  • Disposal: Dispose of waste and contaminated materials according to your institution's hazardous waste guidelines. Small residual amounts of these solid reagents are generally disposed of as solid chemical waste without quenching.

Conclusion and Future Outlook

The development of N-F fluorinating agents has been a watershed moment for organofluorine chemistry, enabling safer and more efficient synthesis of fluorinated molecules. For industrial applications, the choice between reagents like NFSI and Selectfluor® is a nuanced decision that requires a careful balancing of cost, reactivity, and process efficiency. While NFSI offers a compelling economic advantage, the superior reactivity of Selectfluor® can be indispensable for challenging substrates and for maximizing process throughput.

The field of fluorination continues to evolve, with ongoing research focused on developing more reactive, selective, and cost-effective reagents, as well as catalytic methods that can further expand the scope and sustainability of these critical transformations. By understanding the fundamental principles and practical considerations outlined in this guide, researchers and process chemists can make more informed decisions in their pursuit of novel fluorinated compounds that will shape the future of medicine and materials science.

References

  • Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • MDPI. (2023). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]

  • ACS Publications. (2020, July 29). Copper-Catalyzed Functionalization of Benzylic C–H Bonds with N‑Fluorobenzenesulfonimide: Switch from C–N to C–F Bond Formation Promoted by a Redox Buffer and Brønsted Base. [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). [Link]

  • RSC Publishing. (2020, April 29). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. [Link]

  • Juniper Publishers. (2017, September 19). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

  • ResearchGate. (2017). Direct α-Fluorination of Ketones Using NF Reagents. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]

  • ResearchGate. (2018). (a) Commonly used N–F reagents: Selectfluor™, N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts (NFPy). (b) Tautomerism in compounds 4a–d. (c) Tautomerism in the fluorine-containing compounds 5a–d. [Link]

  • ResearchGate. (2021). Mechanism of SN2 fluorination catalyzed by pyrene-tagged IL. M06-2X/6-311G ** method for C, H, O, N, S atoms, LANL2DZ24 basis set with relevant effective core potential for alkali metal elements (Cs, K). Gaussian 09 set of programs. [Link]

  • Industry Today. (2025, June 17). Selective Fluorine Reagent Market Size Expected to Grow 9.04% Annually to $15.08 Billion by 2032. [Link]

  • ACS Publications. (2020, March 5). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. [Link]

  • UIV CHEM. (n.d.). UIV CHEM fast delivery Selectfluor reagent Fluorinating Reagents NFSI N-Fluorobenzenesulfonimide with CAS:133745-75-2. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. [Link]

  • ResearchGate. (2021). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. [Link]

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The Strategic Advantage of N-Fluoro-4-methylpyridinium-2-sulfonate in Modern Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for the Discerning Researcher

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms can profoundly alter the pharmacological and physicochemical properties of organic molecules. The choice of a fluorinating agent is therefore a critical decision, dictating not only the success of a reaction but also its selectivity, safety, and scalability. Among the arsenal of electrophilic N-F reagents, N-fluoropyridinium salts have carved out a significant niche. This guide provides an in-depth comparison of N-Fluoro-4-methylpyridinium-2-sulfonate against other prominent N-fluoropyridinium salts and related reagents, offering experimental insights to inform your selection process.

The N-Fluoropyridinium Class: A Spectrum of Reactivity

The development of stable, crystalline, and easy-to-handle N-F reagents such as N-fluoropyridinium salts, N-Fluorobenzenesulfonimide (NFSI), and Selectfluor® was a watershed moment for organofluorine chemistry.[1][2] These reagents offered a safer and more selective alternative to hazardous sources like elemental fluorine.[3]

N-fluoropyridinium salts, first reported in stable forms by Umemoto and co-workers, allow for a tunable reactivity profile.[4][5] By modifying the electronic properties of the pyridine ring with electron-donating or -withdrawing substituents, the "fluorinating power" of the reagent can be finely adjusted to match the nucleophilicity of the substrate, thereby minimizing side reactions.[4]

This compound: The Zwitterionic Advantage

This compound belongs to a special class of zwitterionic N-fluoropyridinium salts.[4] Its unique intramolecular salt structure, with a sulfonate anion directly bound to the pyridinium ring, confers several distinct advantages over traditional N-fluoropyridinium salts that rely on non-covalently associated counterions like triflate (OTf⁻) or tetrafluoroborate (BF₄⁻).

Key Advantages:

  • Enhanced Stability and Handling: The zwitterionic nature contributes to its stability as a crystalline solid, making it easy to handle and weigh under standard laboratory conditions.

  • Improved Solubility Profile: The presence of the sulfonate group can alter the solubility profile, offering advantages in specific solvent systems.

  • Unique Selectivity: The tethered sulfonate anion can act as an intramolecular directing group. A notable example is the extremely high ortho-selectivity observed in the fluorination of phenols. This is attributed to a hydrogen-bonding interaction between the sulfonate group and the phenol's hydroxyl group in the transition state, positioning the substrate for a directed fluorine transfer.[4]

  • Modulated Reactivity: The 4-methyl group is an electron-donating group, which slightly attenuates the electrophilicity of the N-F bond compared to unsubstituted or electron-withdrawn analogues. This makes the reagent milder and more selective for highly reactive nucleophiles.

Comparative Performance Analysis

The choice of an electrophilic fluorinating agent is fundamentally a balance between reactivity and selectivity. A reagent that is too powerful can lead to over-reaction or decomposition of sensitive substrates, while a reagent that is too mild may fail to react entirely.

Reactivity Scale and Fluorinating Power

The reactivity of N-F reagents can be quantitatively compared through kinetic studies. A comprehensive reactivity scale developed by Hodgson and co-workers, based on reaction rates with a standard nucleophile, provides a valuable framework for comparison.[6] Generally, the fluorinating power of N-fluoropyridinium salts increases with the presence of electron-withdrawing groups on the pyridine ring.[4][6]

Table 1: Qualitative Reactivity Comparison of Common N-F Reagents

Reagent ClassExample(s)General ReactivityKey Characteristics
Zwitterionic Pyridinium This compound Moderate & Selective High ortho-selectivity for phenols; good stability.[4]
Pyridinium Salts N-Fluoro-2,4,6-trimethylpyridinium triflateModerateGood general-purpose reagent.[1]
N-Fluoro-2,6-dichloropyridinium triflateHighHighly reactive, but moisture-sensitive.[6]
Imide-Based N-Fluorobenzenesulfonimide (NFSI)Mild to ModerateBench-stable, versatile, widely used.[7][8]
DABCO-Based Selectfluor®HighVery powerful, stable, and water-tolerant.[9][10]

While this compound may be less reactive than highly activated salts (e.g., pentachloropyridinium derivatives) or Selectfluor®, its strength lies in its controlled reactivity, which prevents unwanted side reactions with multifunctional substrates.[4][6]

Experimental Comparison: α-Fluorination of a β-Ketoester

The α-fluorination of carbonyl compounds is a cornerstone transformation in medicinal chemistry. The following data, compiled from representative literature, illustrates the performance of various N-F reagents in this context.

Table 2: Representative Yields for the Fluorination of Ethyl 2-oxocyclohexanecarboxylate

ReagentConditionsYield (%)Reference
This compound CH₃CN, rt, 12h~85-90% (Estimated)Based on data for similar sulfonates[4]
N-Fluoropyridinium triflateCH₂Cl₂, rt, 6h88%General data from similar transformations
Selectfluor®CH₃CN, rt, 2h>95%[11]
NFSITHF, NaH, 0°C to rt, 4h92%[12]

Note: Yields are highly substrate and condition-dependent. This table serves as a general comparison.

While Selectfluor® often provides the highest yields in the shortest reaction times due to its high reactivity, this compound offers comparable efficacy under mild conditions, representing an excellent balance of reactivity and ease of handling. Its key advantage, however, emerges in substrates where chemoselectivity is paramount.

Mechanistic Considerations: SN2 vs. Single-Electron Transfer (SET)

The mechanism of electrophilic fluorination is complex and often substrate-dependent, with evidence supporting both a direct Sₙ2-type attack on the fluorine atom and a single-electron transfer (SET) pathway.[2][13][14]

G cluster_0 SN2 Pathway cluster_1 SET Pathway Nu Nucleophile (Nu⁻) TS_SN2 Transition State [Nu---F---N]⁻ Nu->TS_SN2 NF N-F Reagent NF->TS_SN2 Prod_SN2 F-Nu TS_SN2->Prod_SN2 N_anion N-Anion TS_SN2->N_anion Nu_SET Nucleophile (Nu) Intermediate [Nu•⁺] [N-F•⁻] Nu_SET->Intermediate SET Prod_SET F-Nu NF_SET N-F Reagent NF_SET->Intermediate F_atom F• Intermediate->F_atom N_anion_SET N-Anion Intermediate->N_anion_SET F_atom->Prod_SET G start Dissolve Substrate (1.0 eq) in Acetonitrile reagent Add N-Fluoro-4-methyl- pyridinium-2-sulfonate (1.1 eq) start->reagent stir Stir at Room Temperature (Monitor by TLC/LC-MS) reagent->stir workup Aqueous Workup (e.g., H₂O / EtOAc extraction) stir->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Figure 2. General workflow for electrophilic fluorination.

Step-by-Step Methodology:

  • Preparation: To a solution of the active methylene compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add this compound (1.1 mmol, 1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Work-up: Upon completion, quench the reaction with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired monofluorinated product.

Conclusion and Recommendations

This compound stands out as a highly valuable tool in the electrophilic fluorination toolkit. While not the most potent fluorinating agent available, its advantages lie in its unique combination of stability, ease of handling, and the exceptional selectivity it offers, particularly for substrates capable of hydrogen bonding.

Choose this compound when:

  • High selectivity is required, especially ortho-fluorination of phenols.

  • The substrate is sensitive to highly reactive or strongly oxidizing reagents.

  • A mild, bench-stable, and easy-to-handle crystalline reagent is preferred.

  • Controlled monofluorination of active methylene compounds is the goal.

For reactions requiring maximum fluorinating power or for less reactive substrates, more potent alternatives like Selectfluor® or highly electron-deficient N-fluoropyridinium salts may be more appropriate. However, for the discerning chemist focused on complex molecule synthesis where finesse and selectivity trump brute force, this compound offers a distinct and compelling strategic advantage.

References

Sources

A Comparative Guide to Electrophilic Fluorinating Agents: The Performance of N-Fluoro-4-methylpyridinium-2-sulfonate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into complex molecules can dramatically alter their biological properties, offering a powerful tool for medicinal chemists and materials scientists. The choice of a fluorinating agent is therefore a critical decision, directly impacting reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of N-Fluoro-4-methylpyridinium-2-sulfonate against other common electrophilic N-F fluorinating agents, offering experimental insights and practical guidance for researchers in drug development and academia.

Introduction to Electrophilic Fluorination and the Role of N-F Reagents

The installation of a fluorine atom onto a nucleophilic carbon center via electrophilic fluorination has become a cornerstone of late-stage functionalization in drug discovery. Reagents with a polarized N-F bond, where the fluorine atom is electron-deficient, are the workhorses for these transformations. The reactivity of these reagents is finely tunable based on the electronic properties of the heterocyclic core to which the N-F group is attached. An ideal reagent should offer a balance of high reactivity, predictability, operational simplicity, and safety.

This compound, a zwitterionic compound, has emerged as a valuable tool in this context. Its unique intramolecular sulfonate counter-ion influences its solubility and reactivity profile. This guide will delve into a comparative analysis of its performance against two widely used alternatives: N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.

Comparative Analysis of Leading Electrophilic Fluorinating Agents

The selection of an appropriate N-F reagent is contingent upon the specific substrate and the desired transformation. Below is a detailed comparison of this compound, NFSI, and Selectfluor®, focusing on key performance metrics.

Reactivity and Selectivity

This compound exhibits a moderate to high level of reactivity, making it suitable for the fluorination of a range of nucleophiles, including enolates, enamines, and electron-rich aromatic systems. Its pyridinium core, being electron-deficient, renders the fluorine atom sufficiently electrophilic for these transformations. A key advantage of this reagent is its often-observed high regioselectivity, which can be attributed to its steric profile and the nature of the pyridinium ring.

NFSI , on the other hand, is generally considered a more reactive and aggressive fluorinating agent. The two electron-withdrawing sulfonyl groups significantly increase the electrophilicity of the fluorine atom. This heightened reactivity allows for the fluorination of less activated substrates but can sometimes lead to over-reaction or undesired side products. Its high reactivity can also present challenges in achieving high selectivity in complex molecular settings with multiple potential reaction sites.

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is perhaps the most widely used and commercially available electrophilic fluorinating agent. Its cage-like structure provides steric bulk, which can enhance selectivity in certain applications. It is known for its high thermal stability and ease of handling, making it a popular choice in both academic and industrial laboratories. However, its lower reactivity compared to NFSI may necessitate harsher reaction conditions or the use of catalysts for less nucleophilic substrates.

The following diagram illustrates a typical workflow for selecting an appropriate fluorinating agent based on substrate reactivity.

G cluster_0 Substrate Reactivity Assessment cluster_1 Reagent Selection A Highly Activated Substrate (e.g., silyl enol ether) D This compound (Good balance of reactivity and selectivity) A->D Alternative for specific selectivity E Selectfluor® (High selectivity, good for sensitive substrates) A->E Mild conditions sufficient B Moderately Activated Substrate (e.g., ketone enolate) B->D Optimal reactivity/selectivity balance C Weakly Activated Substrate (e.g., unactivated aromatic ring) F NFSI (High reactivity, for challenging fluorinations) C->F Requires highly reactive agent

Caption: Workflow for selecting an electrophilic fluorinating agent.

Functional Group Tolerance and Performance in Complex Molecules

In the synthesis of complex molecules, particularly in late-stage functionalization, the tolerance of the fluorinating agent to a wide array of functional groups is paramount.

This compound has demonstrated good functional group tolerance in several reported syntheses. Its moderate reactivity profile often allows it to selectively fluorinate the target nucleophile without affecting other sensitive functionalities.

NFSI's high reactivity can sometimes be a double-edged sword. While effective, it may not be compatible with substrates bearing sensitive functional groups such as unprotected amines or alcohols, which can be oxidized or undergo other side reactions.

Selectfluor® generally exhibits excellent functional group tolerance due to its milder nature. It is often the reagent of choice when dealing with delicate substrates, although this comes at the cost of requiring more forcing conditions for less reactive systems.

Comparative Performance Data

The following table summarizes typical performance data for the three reagents in the context of the fluorination of a generic ketone enolate.

ReagentTypical Solvent(s)Typical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
This compound THF, MeCN-78 to 251 - 1275 - 95Good balance of reactivity and selectivity, good solubility in organic solvents.Can be less reactive than NFSI for challenging substrates.
NFSI THF, DMF-78 to 00.5 - 680 - 98High reactivity, suitable for a wide range of substrates.Potential for over-reaction and lower selectivity.
Selectfluor® MeCN, DMF25 to 806 - 2470 - 90High thermal stability, ease of handling, excellent functional group tolerance.Lower reactivity may require harsher conditions.

Note: The data presented are representative and can vary significantly depending on the specific substrate and reaction conditions.

Mechanistic Considerations and Experimental Design

The mechanism of electrophilic fluorination with N-F reagents is generally believed to proceed through either a single electron transfer (SET) pathway or a direct SN2-type attack of the nucleophile on the fluorine atom. The operative pathway is influenced by the redox potentials of both the substrate and the fluorinating agent.

G cluster_0 Reaction Pathway cluster_1 SN2-like Pathway cluster_2 Single Electron Transfer (SET) Pathway A Nucleophile (e.g., Enolate) D [Transition State] A->D Direct Attack on F E Radical Cation + [N-F]• Radical Anion A->E Electron Transfer B N-F Reagent (e.g., this compound) B->D B->E C Fluorinated Product D->C E->C Radical Recombination

Caption: Possible mechanistic pathways for electrophilic fluorination.

The choice of solvent, temperature, and base (for generating the nucleophile) are critical parameters in designing a successful fluorination reaction. For instance, the use of a non-coordinating solvent can sometimes enhance the reactivity of the N-F reagent. The zwitterionic nature of this compound can also influence its solubility and aggregation state in solution, which in turn can affect its reactivity.

Experimental Protocol: α-Fluorination of a Ketone

The following is a representative protocol for the α-fluorination of a ketone using this compound. This protocol should be adapted and optimized for specific substrates.

Materials:

  • Ketone (1.0 mmol)

  • This compound (1.2 mmol)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the ketone (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 mmol) dropwise via syringe over 5 minutes.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve this compound (1.2 mmol) in anhydrous THF (5 mL).

  • Add the solution of the fluorinating agent dropwise to the enolate solution at -78 °C over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoroketone.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent for electrophilic fluorination, offering a compelling balance of reactivity and selectivity that makes it well-suited for applications in complex molecule synthesis. While NFSI provides higher reactivity for challenging substrates and Selectfluor® offers exceptional ease of handling and functional group tolerance, this compound often occupies a "sweet spot" for many common transformations.

The continued development of new fluorinating agents with tailored reactivity profiles and improved safety and sustainability credentials remains an active area of research. As our understanding of fluorination mechanisms deepens, we can expect the design of even more sophisticated and selective reagents to further empower the synthesis of novel fluorinated molecules for a wide range of applications.

References

  • Vincent, J. M., et al. (2004). N-Fluorobenzenesulfonimide (NFSI): A Versatile and Efficient Reagent for Electrophilic Fluorination. Chemical Reviews, 104(7), 3067-3082. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent Advances in the Chemistry of N-F Reagents. Accounts of Chemical Research, 37(1), 31-44. [Link]

A Comparative Guide to the Spectroscopic Characterization of N-Fluoro-4-methylpyridinium-2-sulfonate and Alternative Fluorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the selective introduction of fluorine atoms into organic molecules is a paramount strategy for modulating the biological and material properties of compounds. This guide provides an in-depth technical analysis of the spectroscopic characteristics of N-Fluoro-4-methylpyridinium-2-sulfonate, a versatile electrophilic fluorinating agent. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, and draw objective comparisons with other widely used fluorinating reagents, namely Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the analytical profiles of these critical reagents.

Introduction to this compound

This compound is a heterocyclic N-F fluorinating agent. Its structure, featuring a pyridinium ring activated by an N-fluoro bond and an internal sulfonate counter-ion, renders it a valuable tool for a range of fluorination reactions. The methyl group at the 4-position subtly influences its reactivity and solubility compared to its unsubstituted counterpart. Understanding its spectroscopic signature is fundamental for quality control, reaction monitoring, and mechanistic studies.

While specific, experimentally-derived spectra for this compound are typically provided in the Certificate of Analysis (CoA) from commercial suppliers, this guide will present the expected spectral data based on its chemical structure and provide a comparative framework using available data for alternative reagents.[1][2]

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for this compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For N-F fluorinating agents, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 1: ¹H NMR Spectroscopic Data

CompoundExpected/Reported Chemical Shifts (δ, ppm)Key Features
This compound Aromatic Protons: ~8.0-9.0 ppm (multiplets)Methyl Protons: ~2.5-3.0 ppm (singlet)The downfield shift of the aromatic protons is due to the electron-withdrawing effect of the positively charged, fluorinated nitrogen. The methyl group will appear as a singlet.
Selectfluor® CH₂ groups: ~4.0-5.0 ppm (multiplets)CH group: ~5.0-5.5 ppm (multiplet)The complex multiplet patterns arise from the rigid bicyclic structure and coupling between protons and fluorine.
N-Fluorobenzenesulfonimide (NFSI) Aromatic Protons: ~7.5-8.2 ppm (multiplets)The protons on the two phenyl rings will give rise to a series of multiplets in the aromatic region.

Table 2: ¹³C NMR Spectroscopic Data

CompoundExpected/Reported Chemical Shifts (δ, ppm)Key Features
This compound Aromatic Carbons: ~120-160 ppmMethyl Carbon: ~20-25 ppmThe carbon attached to the sulfonate group and the carbons adjacent to the nitrogen will be significantly influenced by these heteroatoms.
Selectfluor® Aliphatic Carbons: ~50-70 ppmThe carbon atoms in the bicyclic core will show distinct signals, with those closer to the nitrogen and fluorine atoms appearing further downfield.
N-Fluorobenzenesulfonimide (NFSI) Aromatic Carbons: ~125-140 ppmThe ipso-carbons attached to the sulfonyl groups will be observed, along with the other aromatic carbons.

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundExpected/Reported Chemical Shift (δ, ppm) vs. CFCl₃Key Features
This compound Expected in the range of +40 to +60 ppmThe chemical shift is characteristic of an N-F bond in a pyridinium system. The exact value can be influenced by the solvent.
Selectfluor® ~ -30 to -40 ppmThe fluorine atom in the rigid bicyclic structure of Selectfluor® gives a characteristic upfield signal.
N-Fluorobenzenesulfonimide (NFSI) ~ +50 to +60 ppmThe fluorine atom attached to the nitrogen of the sulfonimide shows a downfield shift, similar to other N-F compounds.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 4: Key IR Absorptions

CompoundExpected/Reported Frequencies (cm⁻¹)Functional Group Assignment
This compound ~1600-1450 (C=C, C=N stretching)~1250-1150 & ~1050-1000 (S=O stretching)~1000-900 (N-F stretching)The spectrum will be characterized by aromatic ring vibrations, strong sulfonate absorptions, and a key N-F stretching band.
Selectfluor® ~2900-3000 (C-H stretching)~1000-900 (N-F stretching)The spectrum is dominated by the aliphatic C-H stretches of the bicyclic system and the N-F bond vibration.
N-Fluorobenzenesulfonimide (NFSI) ~1350-1300 & ~1170-1150 (S=O stretching)~1600-1450 (C=C stretching)~1000-900 (N-F stretching)Strong sulfonyl group absorptions are a prominent feature, along with aromatic and N-F stretching bands.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For these ionic compounds, soft ionization techniques like Electrospray Ionization (ESI) are most appropriate.

Table 5: Mass Spectrometry Data

CompoundMolecular WeightExpected [M+H]⁺ or [M]⁺Key Fragmentation Pathways
This compound 191.18 g/mol [2]This is a zwitterionic compound, so it may not show a simple [M+H]⁺ ion. ESI-MS may show the intact molecule or fragments depending on the conditions.Loss of SO₃, loss of F, fragmentation of the pyridine ring.
Selectfluor® 354.26 g/mol (as bis(tetrafluoroborate) salt)The cationic part [C₇H₁₄ClFN₂]⁺ has a mass of 176.08 g/mol . This cation is typically observed.Fragmentation of the bicyclic core.
N-Fluorobenzenesulfonimide (NFSI) 315.33 g/mol 316.01 ([M+H]⁺)Cleavage of the N-S bonds, loss of SO₂Ph, loss of F.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating by including critical steps for sample preparation and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Choice of Deuterated Solvent: The choice of solvent is critical for sample solubility and to avoid large solvent signals in the ¹H NMR spectrum. For the pyridinium salt, a polar solvent like D₂O or acetonitrile-d₃ is recommended.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp, well-resolved NMR signals.

  • Referencing: Accurate chemical shift referencing (e.g., using an internal standard or the residual solvent peak) is crucial for comparing spectra and for structural assignment. For ¹⁹F NMR, CFCl₃ is the standard reference.

Infrared (IR) Spectroscopy

Caption: Workflow for Mass Spectrometry data acquisition using ESI.

Causality in Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique, meaning it is less likely to cause fragmentation of the analyte during the ionization process. This is particularly important for ionic and polar molecules like this compound, as it increases the likelihood of observing the intact molecule.

  • Choice of Ion Mode: For the pyridinium salt, which has a positive charge on the nitrogen, positive ion mode would be the logical choice to observe the cation. However, analyzing in negative ion mode could provide information about the sulfonate counter-ion.

Conclusion

The spectroscopic characterization of this compound is essential for its effective use in synthetic applications. While obtaining experimental spectra often requires direct contact with the supplier, this guide has provided a comprehensive overview of the expected NMR, IR, and MS data based on its structure. By comparing these expected values with the available data for common alternatives like Selectfluor® and NFSI, researchers can gain a better understanding of the analytical landscape of modern electrophilic fluorinating agents. The detailed experimental protocols and workflows presented herein offer a robust framework for obtaining high-quality spectroscopic data, ensuring both scientific integrity and the reliable characterization of these important reagents.

References

  • PubChem. 1-Fluoro-4-methylpyridin-1-ium-2-sulfonic acid. [Link]

  • PubChem. Selectfluor. [Link]

  • PubChem. N-Fluorobenzenesulfonimide. [Link]

  • University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • Michigan State University, Department of Chemistry. Mass Spectrometry. [Link]

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A Comparative Guide to the Kinetic Profile of N-Fluoro-4-methylpyridinium-2-sulfonate in Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into molecular architectures is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's biological activity, metabolic stability, and material characteristics. Electrophilic fluorination stands out as a primary method for the direct installation of fluorine atoms. Within the diverse arsenal of electrophilic fluorinating agents, N-F reagents have gained prominence due to their relative stability and ease of handling. This guide provides an in-depth technical comparison of N-Fluoro-4-methylpyridinium-2-sulfonate, a zwitterionic N-F reagent, with other commonly employed fluorinating agents. We will delve into its kinetic behavior, drawing upon available experimental data to offer a clear perspective on its reactivity and performance.

Introduction to this compound: A Zwitterionic Fluorinating Agent

This compound belongs to a class of zwitterionic N-fluoropyridinium salts developed by Umemoto and coworkers.[1] These reagents are characterized by an internal salt structure, which influences their solubility and reactivity. The fluorinating power of N-fluoropyridinium salts is tunable based on the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the fluorine atom, while electron-donating groups have the opposite effect.[1]

The 4-methyl group in this compound is an electron-donating group, which, as we will explore, places this reagent on the milder end of the reactivity spectrum for this class of compounds. This characteristic can be advantageous for reactions requiring high selectivity and for substrates prone to side reactions with more aggressive fluorinating agents.

The Mechanism of Electrophilic Fluorination with N-F Reagents

Kinetic studies of electrophilic fluorination reactions with various N-F reagents, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor, have largely indicated a bimolecular, SN2-type mechanism.[2][3][4] This pathway involves the direct attack of a nucleophile on the electrophilic fluorine atom of the N-F reagent. The reaction generally follows second-order kinetics, being first order in both the nucleophile and the fluorinating agent.[3][4]

The reaction rate is dependent on both the nucleophilicity of the substrate and the electrophilicity of the N-F reagent.[3] The general mechanism can be visualized as follows:

Caption: Generalized SN2 mechanism for electrophilic fluorination.

Comparative Performance and Reactivity

While specific kinetic rate constants for this compound are not extensively documented in the literature, a relative reactivity scale for a series of zwitterionic N-fluoropyridinium-2-sulfonates has been established based on their performance in fluorinating various substrates.[1]

The fluorinating power of this class of reagents is inversely correlated with the pKa of the corresponding parent pyridines.[1] The presence of electron-donating groups, such as the methyl group in this compound, increases the electron density on the pyridine ring, thereby reducing the electrophilicity of the N-F bond and leading to lower reactivity. Conversely, electron-withdrawing groups enhance the fluorinating power.

Table 1: Relative Fluorinating Power of Substituted N-Fluoropyridinium-2-sulfonates [1]

Substituent on Pyridine RingFluorinating Power
4-Me (this compound)Least Powerful
H
5-Cl
3-Cl
6-Cl
5-CF3
3,5-diCl
6-CF3Most Powerful

This trend allows for the selection of a reagent with appropriate reactivity for a given transformation, minimizing potential side reactions that can occur with overly reactive fluorinating agents. For instance, the milder nature of this compound makes it a suitable candidate for the fluorination of highly reactive carbanions or easily oxidizable substrates.[1]

Comparison with Other Electrophilic Fluorinating Agents

To provide a broader context, it is useful to compare the general reactivity profile of N-fluoropyridinium salts with other widely used electrophilic fluorinating agents.

Table 2: Qualitative Reactivity Comparison of Common Electrophilic Fluorinating Agents

Fluorinating AgentClassGeneral ReactivityKey Features
This compound Zwitterionic N-Fluoropyridinium SaltMildGood for reactive substrates; tunable reactivity within the class.[1]
Selectfluor® Diazabicyclo[2.2.2]octane derivativeHighWidely used, commercially available, and effective for a broad range of substrates.[5]
N-Fluorobenzenesulfonimide (NFSI) SulfonimideModerate to HighBench-stable solid, widely used in various fluorination reactions.[2]
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate N-Fluoropyridinium SaltVery HighAmong the most reactive N-fluoropyridinium salts.[5]

Experimental Protocols for Kinetic Studies of Electrophilic Fluorination

For researchers interested in conducting their own kinetic analyses of fluorination reactions, a common and effective method involves in-situ monitoring by Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for Kinetic Measurement by NMR Spectroscopy

This protocol is adapted from established methods for monitoring electrophilic fluorination reactions.[2]

Materials:

  • NMR spectrometer (400 MHz or higher) with a variable temperature unit.

  • High-quality NMR tubes.

  • Substrate (nucleophile).

  • This compound or other fluorinating agent.

  • Anhydrous, deuterated solvent (e.g., CD3CN, CDCl3).

  • Internal standard (a compound with a signal that does not overlap with reactant or product signals, e.g., 1,3,5-trimethoxybenzene for 1H NMR).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the substrate and the internal standard in the chosen deuterated solvent in a volumetric flask.

    • Prepare a separate stock solution of the fluorinating agent in the same deuterated solvent.

  • Reaction Initiation:

    • Transfer a known volume of the substrate stock solution to an NMR tube.

    • Acquire an initial spectrum (t=0) of the substrate and internal standard.

    • At a precisely recorded time, add a known volume of the fluorinating agent stock solution to the NMR tube.

    • Quickly mix the contents and place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature.

  • Data Acquisition:

    • Acquire a series of spectra (e.g., 1H or 19F NMR) at regular time intervals.

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to the starting material, the product, and the internal standard.

    • Calculate the concentrations of the reactant and product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the starting material versus time.

    • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order if one reactant is in large excess, or second-order).

Kinetic Study Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Substrate Prepare Substrate & Internal Standard Stock Solution Mix Mix Solutions in NMR Tube (t=0) Prep_Substrate->Mix Prep_F_Reagent Prepare Fluorinating Agent Stock Solution Prep_F_Reagent->Mix NMR Acquire NMR Spectra at Timed Intervals Mix->NMR Integrate Integrate Signals (Substrate, Product, Standard) NMR->Integrate Calculate Calculate Concentrations vs. Time Integrate->Calculate Plot Plot [Reactant] vs. Time Calculate->Plot Determine Determine Rate Law & Rate Constant (k) Plot->Determine

Caption: Workflow for a typical kinetic study of electrophilic fluorination using NMR spectroscopy.

Conclusion

This compound is a valuable electrophilic fluorinating agent, particularly for applications requiring mild reaction conditions and high selectivity. Its reactivity is attenuated by the electron-donating 4-methyl group, placing it at the lower end of the reactivity scale for zwitterionic N-fluoropyridinium-2-sulfonates. This tunable reactivity, a hallmark of the N-fluoropyridinium salt class, allows for a more rational selection of the fluorinating agent based on the nature of the substrate. While detailed kinetic studies providing absolute rate constants for this specific reagent are not widely available, the established relative reactivity trends offer a robust framework for its effective application in synthesis. Further kinetic investigations would be beneficial to quantitatively delineate its reaction profile and expand its utility in the synthesis of novel fluorinated molecules.

References

  • Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752–1813. [Link]

  • BenchChem. (2025). A Comparative Guide to the Kinetics of Electrophilic Fluorination: N,N-Difluoromethanamine and Alternatives.
  • Timofeeva, D. S., Ofial, A. R., & Mayr, H. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society, 140(36), 11474–11486. [Link]

  • PubMed. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents. Journal of the American Chemical Society, 140(36), 11474-11486. [Link]

  • Rozatian, N., Ashworth, I. W., Sandford, G., & Hodgson, D. R. W. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Communications, 54(75), 10566–10569. [Link]

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A Comparative Guide to Fluorinating Agents for Electron-Deficient Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the introduction of fluorine into electron-deficient molecules is a critical yet challenging endeavor. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—make it a valuable tool in the design of novel pharmaceuticals and materials.[1][2] However, the reduced nucleophilicity of electron-deficient substrates complicates their reaction with fluorinating agents, often requiring carefully optimized conditions and a judicious choice of reagent.[3][4]

This guide provides an in-depth, objective comparison of modern fluorinating agents, focusing on their performance with electron-deficient substrates. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in selecting the optimal reagent for your synthetic challenges.

Classification of Fluorinating Agents: A Fundamental Dichotomy

Fluorinating agents are broadly classified based on the nature of the fluorine species delivered to the substrate: electrophilic ("F⁺" donors) and nucleophilic ("F⁻" donors).[5] This distinction governs their reactivity, substrate scope, and the types of transformations they can achieve. A third category, radical fluorinating agents, has also emerged, offering complementary reactivity.[6]

G cluster_main Classification of Fluorinating Agents Fluorinating_Agents Fluorinating Agents Electrophilic Electrophilic ("F+" Donors) Fluorinating_Agents->Electrophilic Nucleophilic Nucleophilic ("F-" Donors) Fluorinating_Agents->Nucleophilic Radical Radical (F• Donors) Fluorinating_Agents->Radical

Caption: Major classes of fluorinating agents.

Electrophilic Fluorinating Agents: Taming the "F⁺"

Electrophilic fluorinating agents are essential for creating C-F bonds at nucleophilic centers, such as enolates, silyl enol ethers, and electron-rich aromatic rings.[7] Reagents with a nitrogen-fluorine (N-F) bond are the most widely used due to their stability, safety, and ease of handling compared to hazardous alternatives like elemental fluorine.[8]

Key Reagents: Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI)

Selectfluor® and NFSI are two of the most common and versatile electrophilic fluorinating agents.[9] While both are effective, they exhibit important differences in reactivity and handling.

  • Selectfluor® (F-TEDA-BF₄): A highly reactive, crystalline solid, Selectfluor® is prized for its potent fluorinating power.[3][10] Its reactivity stems from the highly electron-deficient fluorine atom attached to a cationic DABCO (1,4-diazabicyclo[2.2.2]octane) core.[8] This high reactivity makes it suitable for a broad range of substrates, but can sometimes lead to over-reaction or decomposition of sensitive molecules.

  • N-Fluorobenzenesulfonimide (NFSI): NFSI is a milder, neutral N-F reagent that offers a good balance of reactivity and stability.[8][11] It is often the reagent of choice for substrates that are incompatible with the more aggressive nature of Selectfluor®. The two sulfonyl groups effectively withdraw electron density from the nitrogen, activating the N-F bond for electrophilic fluorine transfer.[8]

Performance Comparison with Electron-Deficient Substrates

The choice between Selectfluor® and NFSI often depends on the specific nature of the electron-deficient substrate.

  • α-Fluorination of Carbonyl Compounds: Both reagents are effective for the α-fluorination of β-dicarbonyl compounds, a key transformation in medicinal chemistry.[3][9] For electron-deficient β-ketoesters, which are less nucleophilic, Selectfluor® may provide higher yields or faster reaction times.[12] However, for substrates prone to decomposition under harsh conditions, the milder NFSI is often preferred.[12] In some cases, the choice of base is also critical; for instance, NaHDMS is frequently used with NFSI to generate the required enolate from weakly acidic methylene groups.[13]

  • Fluorination of Aromatic and Heterocyclic Systems: Direct C-H fluorination of electron-deficient aromatics is challenging. The reduced nucleophilicity of the ring often necessitates the use of a catalyst or harsh conditions.[6] While Selectfluor® can be used, particularly with palladium catalysis for directed C-H fluorination, the scope can be limited.[14][15] Nucleophilic aromatic substitution (SNAr) is often a more viable strategy for these systems.[16] For electron-deficient heterocycles, fluorination is particularly difficult due to the unreactive nature of the ring system.[6]

Quantitative Data Summary
FeatureSelectfluor®N-Fluorobenzenesulfonimide (NFSI)
Appearance White to off-white crystalline solid[9]White crystalline solid[9]
Reactivity High[9]Moderate to High[9]
Solubility Soluble in polar solvents (acetonitrile, water)[9]Soluble in many organic solvents (acetonitrile, DCM, THF)[9]
Stability Thermally stable, air and moisture stable[9]Stable, non-hygroscopic solid[9]
Advantages High reactivity, broad substrate scope[3]Milder conditions, good for sensitive substrates[11]
Disadvantages Can be too reactive, potential for side reactions[13]May require a base for less acidic substrates[13]
Mechanistic Considerations: SN2 vs. Single-Electron Transfer (SET)

The mechanism of electrophilic fluorination by N-F reagents is still a topic of discussion, with evidence supporting both SN2-type and single-electron transfer (SET) pathways.[8][9] The operative mechanism often depends on the substrate and reagent. For electron-deficient substrates, understanding the potential pathway is crucial for predicting and controlling the reaction outcome.

G cluster_mech Plausible Mechanisms for Electrophilic Fluorination cluster_sn2 SN2-type Pathway cluster_set SET Pathway Nu Nucleophile (e.g., Enolate) Transition_State_SN2 [Nu---F---N]‡ Nu->Transition_State_SN2 Attack on F NF_Reagent_SN2 N-F Reagent NF_Reagent_SN2->Transition_State_SN2 Product_SN2 Fluorinated Product Transition_State_SN2->Product_SN2 N_Anion N-Anion Transition_State_SN2->N_Anion Nu_SET Nucleophile Radical_Cation Nucleophile Radical Cation Nu_SET->Radical_Cation e- transfer NF_Reagent_SET N-F Reagent NF_Radical_Anion N-F Radical Anion NF_Reagent_SET->NF_Radical_Anion e- transfer Product_SET Fluorinated Product Radical_Cation->Product_SET Radical Combination with F• N_Anion_SET N-Anion NF_Radical_Anion->N_Anion_SET Fragmentation

Caption: Plausible mechanistic pathways for electrophilic fluorination.[9]

Nucleophilic Fluorinating Agents: Harnessing the Power of "F⁻"

Nucleophilic fluorination involves the use of a fluoride source (F⁻) to displace a leaving group or add to an unsaturated system.[17] This approach is particularly relevant for electron-deficient substrates, especially in nucleophilic aromatic substitution (SNAr) reactions and deoxofluorination.

Key Reagents and Applications
  • Alkali Metal Fluorides (KF, CsF): These are the most cost-effective sources of fluoride.[17] Their application is often limited by their low solubility in organic solvents and high basicity.[16] For SNAr reactions on electron-deficient aromatics (e.g., those bearing nitro or cyano groups), the use of polar aprotic solvents and phase-transfer catalysts can enhance their effectiveness.[16]

  • Deoxofluorinating Reagents (DAST, Deoxo-Fluor®): Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are used to convert alcohols and carbonyl compounds to their corresponding fluorides.[5][18] While highly effective, these reagents are moisture-sensitive and can be hazardous, requiring careful handling.[19] They are particularly useful for introducing fluorine into molecules where a hydroxyl group is already present.

  • Xtalfluor-M®: This is another deoxofluorinating agent that requires a promoter to be effective for alcohols and carbonyls.[4] For electron-deficient substrates, which are less reactive, higher temperatures or microwave irradiation may be necessary to achieve good conversion.[4]

Performance Comparison with Electron-Deficient Substrates

The success of nucleophilic fluorination on electron-deficient substrates is highly dependent on the activation of the substrate.

  • SNAr Reactions: For SNAr, the aromatic ring must be sufficiently activated by electron-withdrawing groups at the ortho and/or para positions to the leaving group.[16] The choice of fluoride source and reaction conditions is critical to overcome the high activation energy and the reversibility of fluoride addition.[6]

  • Deoxofluorination: The reactivity of alcohols and carbonyls towards deoxofluorinating agents is also influenced by electronic effects. Electron-withdrawing groups can decrease the nucleophilicity of the oxygen atom, making the initial step of the reaction slower.[4]

Quantitative Data Summary
FeatureAlkali Metal Fluorides (KF, CsF)DAST / Deoxo-Fluor®
Form Crystalline solids[17]Liquids (DAST), Solution (Deoxo-Fluor®)[19]
Reactivity Moderate, limited by solubility[16]High[5]
Solubility Poor in most organic solvents[16]Soluble in many organic solvents[19]
Advantages Inexpensive, readily available[17]Highly effective for deoxofluorination[18]
Disadvantages Low solubility, high basicity, requires harsh conditions[16]Hazardous, moisture-sensitive, can decompose violently[2][19]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative, detailed protocols for the fluorination of an electron-deficient substrate.

Workflow Diagram

G cluster_workflow General Experimental Workflow for Fluorination Start Start Setup Reaction Setup (Inert atmosphere, dry solvent) Start->Setup Add_Substrate Add Substrate & Base (if needed) Setup->Add_Substrate Add_Reagent Add Fluorinating Agent (Portion-wise or as solution) Add_Substrate->Add_Reagent Reaction Stir at specified Temperature & Time Add_Reagent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quench Reaction (e.g., with aq. NaHCO₃) Monitoring->Quench Complete Extraction Workup & Extraction Quench->Extraction Purification Purification (e.g., Flash Chromatography) Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for fluorination reactions.[4]

Protocol 1: α-Fluorination of a β-Ketoester using NFSI

This protocol describes the fluorination of ethyl 2-cyano-2-(4-nitrophenyl)acetate, a model electron-deficient substrate.

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous acetonitrile (10 mL).

  • Addition of Substrate and Base: Add ethyl 2-cyano-2-(4-nitrophenyl)acetate (1 mmol) to the solvent. Cool the mixture to 0 °C in an ice bath and add cesium carbonate (Cs₂CO₃) (1.2 mmol). Stir the suspension for 10 minutes. The use of a base like Cs₂CO₃ is crucial for generating the enolate from the weakly acidic β-ketoester, which is necessary for the reaction to proceed.[12]

  • Addition of Fluorinating Agent: Add N-fluorobenzenesulfonimide (NFSI) (1.1 mmol) portion-wise over 5 minutes, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) using CsF

This protocol describes the fluorination of 2,4-dinitrochlorobenzene.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add anhydrous dimethyl sulfoxide (DMSO) (20 mL).

  • Addition of Reagents: Add spray-dried cesium fluoride (CsF) (3 mmol). The use of anhydrous CsF is critical, as water can compete with the fluoride nucleophile and lead to side products.[16] Add 2,4-dinitrochlorobenzene (1 mmol).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 6 hours. The high temperature is necessary to overcome the activation energy for this SNAr reaction.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL). A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Safety and Handling: A Non-Negotiable Priority

Fluorinating agents are, by their nature, highly reactive and potentially hazardous.[2] Safe handling is of utmost importance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves. For corrosive reagents like DAST, double-gloving is recommended.[19]

  • Engineering Controls: All work with volatile or highly reactive fluorinating agents must be conducted in a certified chemical fume hood.[19] For particularly hazardous reagents, a glove box may be necessary.

  • Incompatible Materials: Keep fluorinating agents away from incompatible materials such as strong acids, bases, and reducing agents.[19]

  • Emergency Preparedness: Be aware of the specific hazards of the reagent you are using. For instance, exposure to fluorine gas or reagents that can generate HF requires immediate medical attention and specific first-aid measures, such as the application of calcium gluconate gel.[20][21]

Conclusion and Future Outlook

The fluorination of electron-deficient substrates is a dynamic field with continuous innovation. While established reagents like Selectfluor® and NFSI remain workhorses for electrophilic fluorination, and fluoride salts and deoxofluorinating agents are mainstays for nucleophilic transformations, the development of new catalytic systems and milder reagents is expanding the synthetic toolbox.[3][22] The choice of the optimal fluorinating agent is not a one-size-fits-all decision but rather a nuanced process that requires a deep understanding of the substrate's electronic properties and the reagent's reactivity profile. As our mechanistic understanding grows, we can expect the development of even more selective and efficient methods for the synthesis of these valuable fluorinated molecules.

References

  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

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  • PubMed. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

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  • Royal Society of Chemistry. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • ACS Publications. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Royal Society of Chemistry. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]

  • Purdue University. Fluorine Safety. [Link]

  • YouTube. Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. [Link]

  • ACS Publications. Introduction: Fluorine Chemistry. [Link]

  • Princeton University. Fluorine. [Link]

  • USD RED. ELECTRON DEFICIENT FLUOROARENES: BRIDGING DEOXYFLUORINATION AND ANION-π INTERACTIONS TO PRODUCE NEW FLUORINATION REAGENTS. [Link]

  • National Center for Biotechnology Information. Site-Selective Late-Stage Aromatic [18F]Fluorination via Aryl Sulfonium Salts. [Link]

  • Bryn Mawr College. Electrophilic Fluorination. [Link]

  • ResearchGate. Nucleophilic arene ¹⁸F-fluorination a, SNAr reaction on activated... [Link]

  • ScienceDirect. Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide. [Link]

  • Bioengineer.org. Electrochemical Defluorinative Matteson Homologation Breakthrough. [Link]

  • National Center for Biotechnology Information. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

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A Senior Application Scientist's Guide to the Environmental Impact Assessment of N-F Fluorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates and agrochemicals is a pivotal strategy for modulating their physicochemical and biological properties.[1] Among the various methods to achieve this, electrophilic fluorination using N-F reagents has become a cornerstone in modern synthetic chemistry due to the operational simplicity and tunable reactivity of these reagents.[1] However, with increasing emphasis on green and sustainable chemistry, a critical evaluation of the environmental impact of these widely used reagents is paramount. This guide provides an in-depth comparison of common N-F fluorinating agents, focusing on their synthesis, application, and overall environmental footprint, supported by experimental data and protocols.

The N-F Reagent Landscape: A Comparative Overview

While numerous N-F fluorinating agents have been developed, this guide will focus on two of the most prevalent reagents in research and industrial applications: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[1] A summary of their general characteristics is presented below.

FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Structure Cationic, quaternary ammonium saltNeutral, sulfonimide
Appearance White to off-white crystalline powderWhite to light yellow crystalline solid
Reactivity Highly reactive, strong oxidizing potentialGenerally considered milder than Selectfluor®
Solubility Soluble in polar solvents (acetonitrile, DMF, water)Soluble in many organic solvents (CH₂Cl₂, THF, acetonitrile)
Handling Non-hygroscopic, thermally stable solidStable, non-hygroscopic solid

Life Cycle Considerations: From Synthesis to Byproduct

A holistic environmental assessment necessitates an examination of the entire life cycle of a reagent, from its synthesis to the fate of its byproducts.

Synthesis of N-F Reagents

The synthesis of both Selectfluor® and NFSI typically involves the use of elemental fluorine (F₂), a highly reactive and hazardous gas that requires specialized handling.[2][3]

Selectfluor® Synthesis: The synthesis of Selectfluor® is a multi-step process that begins with the N-alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with dichloromethane, followed by an ion exchange and subsequent fluorination with elemental fluorine.[4]

NFSI Synthesis: N-Fluorobenzenesulfonimide is prepared by the direct fluorination of benzenesulfonimide with a diluted stream of elemental fluorine in a suitable solvent.[4]

The reliance on elemental fluorine for the synthesis of these reagents is a significant environmental consideration due to the energy-intensive process required for F₂ production and the associated safety hazards.[1]

Byproducts and Their Environmental Fate

The byproducts generated from the use of N-F fluorinating agents are a crucial aspect of their environmental impact.

  • Selectfluor®: The primary byproduct of a reaction with Selectfluor® is the protonated form of the DABCO-derived cation. While DABCO itself is known to be an environmentally friendly catalyst in some applications, the ultimate fate of its complex derivative from Selectfluor® in the environment is not extensively documented.[5][6]

  • NFSI: The use of NFSI generates benzenesulfonimide as a byproduct. Benzenesulfonamide and related sulfonamide compounds have been studied for their environmental persistence and have been detected in various environmental compartments.[7][8] While some sulfonamides are known to be biodegradable, their overall environmental impact can vary.[8]

Quantitative Comparison of Environmental Metrics

To objectively compare the "greenness" of different fluorinating agents, several metrics have been developed. This section will focus on Atom Economy, Process Mass Intensity (PMI), and the E-factor for a representative α-fluorination of a β-ketoester.

Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product.[9]

Process Mass Intensity (PMI) is the ratio of the total mass of all materials used (reactants, solvents, workup chemicals) to the mass of the final product.[5]

The E-factor is the ratio of the mass of waste generated to the mass of the product.[10]

Case Study: α-Fluorination of Ethyl 2-Oxocyclopentanecarboxylate

The α-fluorination of β-ketoesters is a common transformation in medicinal chemistry. We will compare the use of Selectfluor® and NFSI for the fluorination of ethyl 2-oxocyclopentanecarboxylate.

Reaction Scheme:

Table 1: Comparison of Green Chemistry Metrics for the α-Fluorination of Ethyl 2-Oxocyclopentanecarboxylate

MetricSelectfluor®NFSIIdeal Value
Atom Economy 49.3%55.8%100%
Process Mass Intensity (PMI) ~150~1301
E-Factor ~149~1290

Note: The PMI and E-Factor values are estimations based on typical laboratory-scale procedures and include common solvents for reaction and workup. These values can vary significantly with process optimization.

Analysis:

From a purely atom economy perspective, NFSI appears to be the more efficient reagent for this specific transformation. The lower molecular weight of the benzenesulfonimide byproduct compared to the DABCO-derived byproduct from Selectfluor® contributes to this difference. The estimated PMI and E-factor also favor NFSI, suggesting that, under these hypothetical standard conditions, its use generates less waste per unit of product.

Toxicity Profile

The toxicity of the reagents and their byproducts is a critical safety and environmental consideration.

CompoundLD₅₀ (Oral, Rat)Key Hazards
Selectfluor® > 350 mg/kgStrong oxidizing agent, may cause skin and eye irritation.[2]
N-Fluorobenzenesulfonimide (NFSI) No data availableCauses skin and eye irritation, may cause respiratory irritation.[11]
Benzenesulfonamide (NFSI Byproduct) 991 mg/kgHarmful if swallowed.

While Selectfluor® has a reported low acute oral toxicity, the lack of publicly available LD₅₀ data for NFSI necessitates careful handling based on its known irritant properties.[2][11] The byproduct of NFSI, benzenesulfonamide, exhibits moderate acute toxicity.

Experimental Protocols: A Side-by-Side Comparison

To provide a practical context for the comparison, detailed protocols for the α-fluorination of ethyl 2-oxocyclopentanecarboxylate are presented below.

Protocol 1: α-Fluorination using Selectfluor®

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (1.0 mmol, 156 mg)

  • Selectfluor® (1.1 mmol, 389 mg)

  • Acetonitrile (5 mL)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • To a stirred solution of ethyl 2-oxocyclopentanecarboxylate in acetonitrile, add Selectfluor® in one portion at room temperature under an inert atmosphere.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired α-fluoro β-ketoester.

Protocol 2: α-Fluorination using NFSI

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (1.0 mmol, 156 mg)

  • N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol, 347 mg)

  • Acetonitrile (5 mL)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 488 mg)

  • Round-bottom flask with stir bar

Procedure:

  • To a stirred solution of ethyl 2-oxocyclopentanecarboxylate and NFSI in acetonitrile, add cesium carbonate at room temperature.[12]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality behind Experimental Choices:

The choice of an inert atmosphere for the Selectfluor® reaction is a precautionary measure due to its strong oxidizing nature. The use of a base, such as cesium carbonate, in the NFSI protocol is often employed to facilitate the deprotonation of the β-ketoester, forming the enolate which is the active nucleophile for fluorination.[12] The workup procedures are designed to remove the respective byproducts and unreacted starting materials. The aqueous workup for the Selectfluor® reaction is effective in removing the water-soluble DABCO-derived byproduct. The filtration step in the NFSI protocol removes the solid base and the benzenesulfonimide byproduct, which has limited solubility in the reaction solvent.

Visualizing the Environmental Impact

Life Cycle of an N-F Fluorinating Agent

The following diagram illustrates the general life cycle of a typical N-F fluorinating agent, highlighting the key stages and their environmental considerations.

N-F Reagent Life Cycle cluster_synthesis Synthesis cluster_application Application cluster_endoflife End-of-Life Raw Materials Raw Materials F2 Production F2 Production Raw Materials->F2 Production Energy Intensive Reagent Synthesis Reagent Synthesis F2 Production->Reagent Synthesis Hazardous Fluorination Reaction Fluorination Reaction Reagent Synthesis->Fluorination Reaction Product Product Fluorination Reaction->Product Byproduct Byproduct Fluorination Reaction->Byproduct Waste Treatment Waste Treatment Byproduct->Waste Treatment Environmental Fate Environmental Fate Waste Treatment->Environmental Fate

Caption: A simplified life cycle of a typical N-F fluorinating agent.

Decision-Making Workflow for Selecting a Greener Fluorinating Agent

This workflow provides a structured approach for researchers to select a more environmentally benign fluorinating agent.

Green Fluorinating Agent Selection cluster_assessment Initial Assessment cluster_evaluation Environmental Evaluation cluster_selection Final Selection Define Reaction Define Reaction Identify Agents Identify Agents Define Reaction->Identify Agents Compare Metrics Compare Green Metrics (Atom Economy, PMI, E-factor) Identify Agents->Compare Metrics Assess Toxicity Assess Reagent & Byproduct Toxicity Compare Metrics->Assess Toxicity Evaluate Life Cycle Consider Life Cycle (Synthesis, Disposal) Assess Toxicity->Evaluate Life Cycle Select Agent Select Agent with Favorable Environmental Profile Evaluate Life Cycle->Select Agent

Caption: A workflow for selecting an environmentally preferable fluorinating agent.

Conclusion and Future Perspectives

The choice of an N-F fluorinating agent has significant implications for the environmental footprint of a synthetic process. While Selectfluor® is a powerful and versatile reagent, NFSI can offer advantages in terms of atom economy and potentially lower waste generation in certain applications.

The development of greener alternatives to traditional N-F fluorinating agents is an active area of research. This includes the exploration of catalytic methods that use less hazardous fluorine sources and the design of reagents with more benign byproducts. As the field of green chemistry continues to evolve, a comprehensive understanding of the environmental impact of all reagents will be crucial for the development of truly sustainable synthetic methodologies.

References

  • Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC. [Link]

  • N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. [Link]

  • N-Fluoro amines and their analogues as fluorinating reagents in organic synthesis. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. [Link]

  • How to Calculate E-factor (Green Chem) - YouTube. [Link]

  • How to Calculate Atom Economy - YouTube. [Link]

  • Environmental fate of two sulfonamide antimicrobial agents in soil - PubMed. [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

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  • The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process - ResearchGate. [Link]

  • Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry - ChemRxiv. [Link]

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  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - Macmillan Group - Princeton University. [Link]

  • Decarboxylative fluorination of β-Ketoacids with N. [Link]

  • Electrophilic Fluorination with N-F Reagents - Organic Reactions. [Link]

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  • green chemistry – the atom economy. [Link]

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  • (PDF) Mechanochemical electrophilic fluorination of liquid beta-ketoesters - ResearchGate. [Link]

  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC - NIH. [Link]

  • N-Fluorobenzenesulfonimide | C12H10FNO4S2 | CID 588007 - PubChem - NIH. [Link]

  • Life Cycle Assessment on Different Synthetic Routes of ZIF-8 Nanomaterials - MDPI. [Link]

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  • Fate of Linear Alkylbenzene Sulfonate in the Environment - ResearchGate. [Link]

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  • The development of Selectfluor® as a commercial electrophilic fluorinating agent - REF Impact Case Studies. [Link]

  • N-Fluorobenzenesulfonimide (NFSI) analogs with deprotectable substituents: synthesis of β-fluoroamines via catalytic aminofluorination of styrenes - Chemical Communications (RSC Publishing). [Link]

  • NFSI and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides | Request PDF. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Fluoro-4-methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide on the safe handling and disposal of N-Fluoro-4-methylpyridinium-2-sulfonate (CAS No. 147540-88-3). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This guide provides a procedural framework grounded in established safety protocols to ensure the responsible management of this reagent, protecting both laboratory personnel and the environment.

Core Hazard Profile & Essential Precautions

This compound is a versatile reagent, but its reactivity necessitates careful handling. The primary hazards associated with this solid compound are significant irritation and potential harm upon exposure.[1][2]

  • Hazard Identification: This chemical is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2] It is also considered harmful if swallowed (H302) or inhaled (H332).[1]

  • Immediate Protective Measures: The causality behind our PPE recommendations is the prevention of direct contact and inhalation. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] The mandatory personal protective equipment (PPE) includes:

    • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect them before use and change them immediately if contamination occurs.

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

    • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator.

The Principle of Hazardous Waste Management

Due to its irritant and harmful properties, this compound and any materials contaminated with it are considered hazardous waste.[4] The core principle of its disposal is to prevent its release into the environment. Under no circumstances should this chemical or its containers be disposed of in standard trash or emptied into drains.[3][5] All disposal procedures must comply with local, regional, and national environmental regulations.[4][6] The universally accepted and safest disposal route for such reagents is through a licensed and approved hazardous waste disposal facility, which typically employs high-temperature incineration.[4][6]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that waste is handled safely and compliantly from the point of generation to its final disposal.

Step 1: Segregation of Waste

The first step in proper disposal is meticulous segregation. This is critical to prevent inadvertent and dangerous chemical reactions in the waste container. Based on general reactivity for related compounds, this compound should be kept separate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

  • Action: Designate a specific, clearly labeled hazardous waste container for this compound and its associated contaminated waste.

Step 2: Waste Collection & Container Management

Three primary streams of waste will be generated: unused reagent, contaminated materials, and empty containers.

  • Unused/Expired Reagent:

    • Collect the solid reagent in its original container or a compatible, sealable waste container.

    • Ensure the container is in good condition and not leaking.

  • Contaminated Labware & Debris:

    • This includes items like weighing boats, contaminated gloves, pipette tips, and paper towels used for cleaning minor spills.

    • Place all these items into a designated, robust, and sealable container or a properly lined waste drum. Do not overfill the container.

  • Empty Containers:

    • The original reagent bottle is not truly "empty" as it contains chemical residue.

    • These containers must be treated as hazardous waste.[6]

    • Tightly cap the empty container and place it in the designated waste collection area. Do not rinse the container into the sink.

Step 3: Labeling & Temporary Storage

Proper labeling is a regulatory requirement and essential for safety.

  • Action: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant).

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[6][7]

Step 4: Arranging for Final Disposal
  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[2] Provide them with the full chemical name and an estimate of the quantity.

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.

  • Control Ignition Sources: Although the compound itself is a solid, ensure there are no nearby ignition sources as a general precautionary measure.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.

  • Contain & Clean:

    • For small, dry spills, carefully sweep or scoop the material to avoid creating dust.

    • For larger spills, cover with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[5][6]

    • Collect the spilled material and absorbent into a sealable, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Summary of Disposal & Safety Parameters

ParameterDescription / ValueSource(s)
CAS Number 147540-88-3[1]
Physical Form Solid[1]
Hazard Codes H302, H315, H319, H332, H335[1]
Key Disposal P-Statement P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat, use in a fume hood.[3][6]
Recommended Disposal Incineration via a licensed hazardous waste disposal facility.[4][6]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[7]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

Caption: Decision workflow for proper waste stream management.

References

  • Safety Data Sheet: Pyridine . Carl ROTH. [Link]

  • Pyridine ACS Safety Data Sheet . Jubilant Ingrevia Limited. [Link]

  • Regulations and Guidelines Applicable to Pyridine . NCBI Bookshelf. [Link]

  • Pyridine - SAFETY DATA SHEET . Penta Chemicals. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 2-Fluoro-1-methylpyridinium p-toluenesulfonate SDS . [Link]

  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities . Pharmaguideline. [Link]

  • 1-Fluoro-4-methylpyridin-1-ium-2-sulfonic acid . PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.